molecular formula C14H10ClN3O4S B1662986 BIM5078 CAS No. 337506-43-1

BIM5078

货号: B1662986
CAS 编号: 337506-43-1
分子量: 351.8 g/mol
InChI 键: DLUVMRPVZILBOE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

HNF4α is a nuclear receptor transcription factor that controls the expression of many genes including those involved in glucose and lipid homeostasis and maintenance of epithelial differentiation. BIM5078 is an HNF4α antagonist that can repress the expression of known HNF4α target genes, inhibiting endogenous insulin expression in T6PNE cells with an IC50 value of 930 nM. This compound binds directly to the ligand binding pocket of HNF4α with an EC50 value of 11.9 nM. However, this compound has unfavorable pharmacokinetic properties including low plasma and microsomal stability (8% remaining after 3 hours and 32% after 1.25 hours, respectively), high binding to plasma proteins (98% bound after 4 hours), and low solubility (0.17 mg/ml after 18 hours). BI6015 is a structural analog of this compound developed for more favorable pharmacokinetics.>

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

1-(2-chloro-5-nitrophenyl)sulfonyl-2-methylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3O4S/c1-9-16-12-4-2-3-5-13(12)17(9)23(21,22)14-8-10(18(19)20)6-7-11(14)15/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLUVMRPVZILBOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1S(=O)(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801010183
Record name 1-[(2-Chloro-5-nitrophenyl)sulfonyl]-2-methyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801010183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

337506-43-1
Record name 1-[(2-Chloro-5-nitrophenyl)sulfonyl]-2-methyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801010183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 337506-43-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Unraveling the Molecular Siege: A Technical Guide to the Mechanism of Action of BIM5078

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

BIM5078 is a potent small molecule antagonist of Hepatocyte Nuclear Factor 4α (HNF4α), a critical regulator of gene expression in metabolic homeostasis. Discovered through a high-throughput screen for modulators of the human insulin promoter, this compound has emerged as a valuable tool for studying the physiological roles of HNF4α and as a potential therapeutic agent in diseases such as diabetes and cancer.[1][2] This technical guide provides an in-depth analysis of the mechanism of action of this compound, detailing its molecular interactions, cellular effects, and the experimental methodologies used to elucidate its function.

Core Mechanism: Antagonism of HNF4α

The primary mechanism of action of this compound is its direct binding to and inhibition of HNF4α, a member of the nuclear receptor superfamily of transcription factors.[1][2] HNF4α plays a central role in the transcriptional regulation of genes involved in glucose and lipid metabolism, particularly in the liver, pancreas, and intestines.[1]

This compound binds to HNF4α with high affinity, leading to the modulation of HNF4α target gene expression.[1][2] This antagonistic action disrupts the normal transcriptional network controlled by HNF4α, impacting various metabolic processes.

Quantitative Binding and Potency Data

The interaction between this compound and HNF4α has been quantitatively characterized, demonstrating a potent and specific binding relationship.

ParameterValueDescriptionReference
EC50 11.9 ± 3.1 nMThe half maximal effective concentration for HNF4α binding, indicating high potency.[1]
Kd 11.9 ± 2.9 nMThe dissociation constant, a measure of binding affinity. A lower value indicates stronger binding.[3]
Hill Coefficient 0.9 ± 0.3A value close to 1.0 is consistent with a single binding site interaction between this compound and HNF4α.[1]

The HNF4α Signaling Pathway and this compound's Point of Intervention

HNF4α acts as a homodimer, binding to specific DNA sequences in the promoter regions of its target genes to regulate their transcription. This compound, upon entering the cell and nucleus, binds to the HNF4α protein. This binding event likely induces a conformational change in HNF4α, preventing its effective interaction with co-activators and the transcriptional machinery, thereby repressing gene expression.

Caption: this compound enters the cell and nucleus, where it binds to HNF4α, inhibiting its ability to promote gene transcription.

Downstream Cellular and Physiological Effects

The antagonism of HNF4α by this compound leads to a cascade of downstream effects, primarily impacting gene expression and metabolic function.

  • Repression of Insulin Gene Expression: this compound was initially identified by its ability to potently repress insulin expression.[1] It achieves this indirectly by affecting the binding of other critical transcription factors, such as E47 and PDX-1, to the insulin promoter.[1]

  • Modulation of HNF4α Target Genes: this compound alters the expression of a wide array of known HNF4α target genes. This includes the autoregulation of HNF4α itself, leading to a potent repression of its own expression.[1]

  • Selective Cytotoxicity in Cancer Cells: Interestingly, this compound and a related analog, BI6015, have demonstrated selective cytotoxicity to transformed cells in vitro.[1] In vivo studies with BI6015 have shown induction of apoptosis in a human hepatocellular carcinoma cell line.[1]

  • Impact on Lipoprotein Levels: Pharmacological inhibition of HNF4α by compounds like this compound has been shown to reduce atherogenic lipoproteins.[4]

Experimental Protocols

The elucidation of this compound's mechanism of action relied on a series of key experiments. The following are detailed methodologies for these pivotal assays.

High-Throughput Screening for Insulin Promoter Modulators

The discovery of this compound was the result of a high-throughput screen designed to identify molecules that inhibit the human insulin promoter.

HTS_Workflow Start Start: Diverse Chemical Library Assay T6PNE Cell-Based Assay (Insulin Promoter-Driven Reporter) Start->Assay Primary_Screen Primary Screen: Identify Inhibitors of Reporter Expression Assay->Primary_Screen Secondary_Screen Secondary Counterscreens: Assess Potency and Specificity Primary_Screen->Secondary_Screen Hit_Validation Hit Validation: This compound Identified Secondary_Screen->Hit_Validation

Caption: High-throughput screening workflow that led to the identification of this compound.

  • Cell Line: T6PNE cells, engineered to express insulin in response to an inducible transactivator, were used.[1]

  • Assay Principle: A reporter gene under the control of the human insulin promoter was used to measure promoter activity. Inhibition of the reporter signal indicated a potential hit.

  • Library Screened: A subset of the ChemBridge DiverSet Library, containing structurally diverse compounds, was screened.[1]

  • Counterscreens: Primary hits were subjected to secondary counterscreens to confirm their potency on the endogenous insulin promoter and to rule out non-specific effects.[1]

Direct Binding Assay (Intrinsic Fluorescence)

To confirm the direct interaction between this compound and HNF4α, a binding assay monitoring the intrinsic fluorescence of HNF4α's aromatic amino acids (Tyrosine/Tryptophan) was employed.

  • Protein: Full-length HNF4α was used.[1]

  • Principle: The binding of a ligand (this compound) to the protein can cause a change in the local environment of its aromatic amino acids, leading to a detectable change in their intrinsic fluorescence.

  • Data Analysis: The change in fluorescence is measured at increasing concentrations of the ligand to determine the binding affinity (EC50).[1]

Gene Expression Analysis (Quantitative RT-PCR)

To assess the effect of this compound on the expression of HNF4α target genes, quantitative reverse transcription polymerase chain reaction (qRT-PCR) was utilized.

  • Cell Lines: T6PNE, MIN6 (murine insulinoma), and HepG2 (hepatoma) cell lines were treated with this compound.[1]

  • Methodology:

    • RNA was extracted from treated and untreated cells.

    • RNA was reverse transcribed into complementary DNA (cDNA).

    • The abundance of specific gene transcripts (e.g., HNF4α) was quantified using real-time PCR with gene-specific primers.

  • Outcome: This analysis demonstrated that this compound potently repressed HNF4α expression in all tested cell lines.[1]

Pharmacokinetic Profile and Analogs

While potent, this compound exhibits certain unfavorable pharmacokinetic properties, including low plasma stability, moderate microsomal stability, high plasma protein binding, and low solubility.[1] These characteristics limit its in vivo efficacy. To overcome these limitations, structural analogs of this compound, such as BI6015, have been developed. BI6015 shows improved bioavailability and maintains the HNF4α antagonist activity.[4]

Conclusion

This compound is a well-characterized, high-affinity antagonist of the nuclear receptor HNF4α. Its mechanism of action involves direct binding to HNF4α, leading to the repression of a network of target genes crucial for metabolic regulation. The discovery and detailed study of this compound have provided invaluable insights into the physiological and pathological roles of HNF4α. While its own therapeutic potential is hampered by its pharmacokinetic profile, this compound and its analogs represent a promising class of molecules for the development of novel therapies for metabolic diseases and certain cancers. The experimental frameworks used to dissect its mechanism serve as a robust guide for the continued investigation of HNF4α modulators.

References

BIM5078: A Potent Antagonist of the Nuclear Receptor HNF4α

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Hepatocyte Nuclear Factor 4α (HNF4α), a member of the nuclear receptor superfamily (NR2A1), is a critical transcription factor that governs a vast network of genes essential for metabolic homeostasis and the development and function of several vital organs, including the liver, pancreas, kidneys, and intestines.[1][2] It plays a central role in regulating the expression of genes involved in the metabolism of glucose, lipids, amino acids, and drugs.[2][3] Given its pivotal role, dysregulation of HNF4α activity is implicated in various diseases, most notably maturity-onset diabetes of the young (MODY), inflammatory bowel disease, and certain cancers.[4] BIM5078 was identified as a potent, synthetic antagonist of HNF4α through a high-throughput screen designed to find modulators of the human insulin promoter.[1][5] This document provides a comprehensive technical overview of this compound, its mechanism of action, experimental validation, and its utility as a chemical probe to study HNF4α biology and as a lead compound for therapeutic development.

Mechanism of Action: Direct Antagonism of HNF4α

This compound exerts its effects by directly binding to HNF4α and inhibiting its transcriptional activity. Biochemical studies have demonstrated that this compound binds with high affinity to the ligand-binding pocket (LBP) of HNF4α, a feature that was initially found to be occupied by fatty acids.[1][5] The binding of this compound prevents the recruitment of co-activators necessary for initiating the transcription of HNF4α target genes. This antagonistic action leads to the repression of the HNF4α-regulated genetic program.

A key aspect of HNF4α function is its ability to autoregulate its own transcription through a positive feedback loop involving HNF1α.[1] this compound disrupts this loop, leading to a potent repression of HNF4α expression itself in various cell lines, including human and murine pancreatic cells and human hepatoma cells.[1][6]

HNF4α Signaling and this compound Inhibition

The following diagram illustrates the central role of HNF4α in transcriptional regulation and the point of intervention by this compound. HNF4α is modulated by various upstream signaling pathways, including those activated by growth factors and cytokines, which can lead to post-translational modifications like phosphorylation by kinases such as ERK1/2, PKA, and PKC, generally resulting in decreased activity.[7][8] As a homodimer, HNF4α binds to specific DNA response elements in the promoter regions of its target genes to control their expression. This compound directly binds to HNF4α, preventing this transcriptional activation.

HNF4a_Signaling cluster_upstream Upstream Signaling cluster_core HNF4α Regulation cluster_downstream Downstream Effects Growth_Factors Growth Factors, Cytokines (e.g., IL-1β, TNFα) Kinase_Pathways Kinase Pathways (ERK1/2, JNK, PKA, PKC) Growth_Factors->Kinase_Pathways HNF4a_Protein HNF4α Protein Kinase_Pathways->HNF4a_Protein Phosphorylation (Inhibition) HNF4a_Dimer HNF4α Homodimer HNF4a_Protein->HNF4a_Dimer Dimerization This compound This compound This compound->HNF4a_Protein Antagonist Binding DNA_Binding Binds to Target Gene Promoters (DR1 elements) HNF4a_Dimer->DNA_Binding Transcription_Blocked Transcriptional Repression DNA_Binding->Transcription_Blocked Inhibition by This compound Target_Genes Target Gene Expression (Metabolism, Cell Cycle, etc.) DNA_Binding->Target_Genes Activation

HNF4α signaling pathway and this compound's point of inhibition.

Quantitative Data Summary

The potency and effects of this compound have been quantified through various in vitro assays. The data are summarized in the tables below.

Table 1: In Vitro Binding and Potency of this compound
ParameterValueMethodSource
Binding Affinity (Kd) 11.9 ± 2.9 nMIntrinsic Fluorescence[9]
Half Maximal Effective Conc. (EC50) 11.9 nMNot Specified[6]
Hill Coefficient 0.9Hill Equation Analysis[6]

The Hill coefficient of approximately 1.0 is consistent with a single, non-cooperative binding interaction between this compound and HNF4α.[6]

Table 2: Effect of this compound on HNF4α Target Gene Expression
Cell LineGene TargetEffectSource
T6PNE (Human Pancreatic)Insulin PromoterPotent Repression[1]
HNF4α (Autoregulation)Potent Repression[1]
p57Kip2Potent Repression[1]
MIN6 (Murine Insulinoma)HNF4αPotent Repression[1]
HepG2 (Human Hepatoma)HNF4αPotent Repression[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of findings. Below are summaries of key experimental protocols used to characterize this compound.

High-Throughput Screening (HTS) for Insulin Promoter Modulators

This protocol outlines the initial screen that identified this compound.

HTS_Workflow Start Start: High-Throughput Screen Cell_Line Engineered T6PNE Cell Line (Insulin-eGFP Reporter) Start->Cell_Line Assay_Plate Plate cells in 384-well format Cell_Line->Assay_Plate Compound_Library ChemBridge DiverSet Small Molecule Library Treatment Add compounds from library Compound_Library->Treatment Assay_Plate->Treatment Incubation Incubate to allow for changes in gene expression Treatment->Incubation Detection Measure eGFP fluorescence (High-Content Imaging) Incubation->Detection Hit_Identification Identify compounds that repress eGFP signal (Primary Hits) Detection->Hit_Identification Counterscreens Secondary Counterscreens (Assess potency, rule out off-target effects) Hit_Identification->Counterscreens BIM5078_ID This compound Identified as Potent Insulin Repressor Counterscreens->BIM5078_ID

Workflow for the high-throughput screen that identified this compound.

Methodology:

  • Cell Line: An engineered human fetal islet-derived cell line (T6PNE) was used, which contains an insulin-eGFP reporter transgene.[9]

  • Screening: A diverse library of synthetic small molecules was screened for their ability to inhibit insulin promoter activity.

  • Detection: Inhibition was measured by a decrease in eGFP fluorescence.

  • Validation: Primary hits were subjected to secondary counterscreens to confirm their effect on the endogenous insulin promoter and to rule out non-specific mechanisms.[1]

Direct Binding Assay (Intrinsic Tryptophan Fluorescence)

This biophysical assay confirms the direct interaction between this compound and HNF4α.

  • Principle: The binding of a ligand to a protein can alter the local environment of aromatic amino acid residues (tryptophan, tyrosine), causing a change in their intrinsic fluorescence. This change can be monitored to determine binding affinity.[1]

  • Protocol:

    • Protein: Full-length, purified HNF4α protein is used.

    • Titration: Increasing concentrations of this compound are titrated into a solution of HNF4α.

    • Measurement: The intrinsic fluorescence of HNF4α is measured after each addition of the compound.

    • Analysis: The change in fluorescence is plotted against the ligand concentration, and the data are fitted to a binding equation to calculate the dissociation constant (Kd).[1]

Gene Expression Analysis (Quantitative RT-PCR)

This assay quantifies the effect of this compound on the mRNA levels of HNF4α target genes.

  • Protocol:

    • Cell Culture and Treatment: Cell lines (e.g., T6PNE, MIN6, HepG2) are cultured and treated with various concentrations of this compound or a vehicle control (DMSO).[1]

    • RNA Extraction: Total RNA is isolated from the cells after a specified incubation period.

    • Reverse Transcription (RT): The extracted RNA is reverse-transcribed into complementary DNA (cDNA).

    • Quantitative PCR (qPCR): The cDNA is used as a template for qPCR with primers specific to the target genes (e.g., HNF4α) and a housekeeping gene for normalization.

    • Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method.[4]

Chromatin Immunoprecipitation (ChIP) Assay

ChIP assays were used to investigate how this compound affects the binding of other transcription factors to promoter regions that are indirectly regulated by HNF4α.

  • Protocol:

    • Cross-linking: T6PNE cells, treated with either this compound or vehicle, are treated with formaldehyde to cross-link proteins to DNA.

    • Chromatin Shearing: The chromatin is isolated and sheared into smaller fragments by sonication.

    • Immunoprecipitation: An antibody specific to a transcription factor of interest (e.g., E47 or PDX-1) is used to immunoprecipitate the protein-DNA complexes.[1]

    • DNA Purification: The cross-links are reversed, and the associated DNA is purified.

    • Analysis: The purified DNA is quantified by qPCR using primers that flank specific binding motifs (e.g., E-boxes or A-boxes) in the insulin promoter. A decrease in the amount of precipitated DNA in this compound-treated cells indicates reduced binding of the transcription factor.[1]

Pharmacokinetics and Development of Analogs

Despite its high in vitro potency, this compound exhibited unfavorable pharmacokinetic properties that limited its use in vivo.[1][10]

  • Low plasma stability (8% remaining after 3 hours)

  • Moderate microsomal stability

  • High plasma protein binding (98%)

  • Low aqueous solubility (0.17 μg/ml)

To address these limitations, structural analogs were developed. The most notable is BI6015 , created by replacing the chloro group of this compound with a methyl group.[1] BI6015 demonstrated improved properties and was used in subsequent in vivo studies, where it was shown to induce a loss of HNF4α protein in the liver of treated animals and was effective in reducing atherogenic lipoproteins in zebrafish models.[1][11]

Therapeutic Potential and Research Applications

The discovery of this compound and its analogs has opened new avenues for both basic research and therapeutic exploration.

  • Cancer: this compound and BI6015 were found to be selectively cytotoxic to transformed cells in vitro, and BI6015 induced apoptosis in a human hepatocellular carcinoma cell line in vivo.[1] This suggests that HNF4α antagonism could be a viable strategy for certain cancers where HNF4α activity is elevated.

  • Diabetes: While initially discovered as a repressor of the insulin promoter, further studies with HNF4α antagonists have shown they can stimulate β-cell replication.[12] This paradoxical finding suggests a complex role for HNF4α in β-cell biology and highlights a potential therapeutic path for increasing β-cell mass in diabetic conditions.

  • Metabolic Disease: Pharmacological inhibition of HNF4α with BI6015 has been shown to lower levels of atherogenic lipoproteins, indicating a potential role in treating dyslipidemia.[11]

  • Research Tool: As a potent and specific antagonist, this compound serves as an invaluable chemical probe for elucidating the complex physiological and pathological roles of HNF4α.[1]

This compound is a landmark compound, being one of the first potent, synthetic antagonists discovered for HNF4α. Through direct, high-affinity binding, it effectively inhibits the transcriptional activity of this master regulator of metabolism. While its own pharmacokinetic profile is suboptimal for in vivo applications, it has paved the way for the development of improved analogs like BI6015. The characterization of this compound has provided researchers with a powerful tool to dissect HNF4α signaling and has established HNF4α antagonism as a promising therapeutic strategy for a range of diseases, including cancer and diabetes. Further development of compounds from this class holds significant potential for clinical translation.

References

Discovery and Initial Characterization of BIM5078: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

BIM5078 is a small molecule identified through a high-throughput screening campaign for modulators of the human insulin promoter. Subsequent characterization has revealed it to be a potent antagonist of Hepatocyte Nuclear Factor 4α (HNF4α), a key transcription factor in metabolic regulation. This document provides a comprehensive technical overview of the discovery, mechanism of action, and initial preclinical characterization of this compound, presenting key quantitative data, outlining experimental methodologies, and visualizing the associated signaling pathways and discovery workflow.

Discovery of this compound

This compound was discovered via a cell-based high-throughput screen designed to identify compounds that modulate the activity of the human insulin promoter.[1] The screen utilized the T6PNE cell line, a human fetal islet-derived cell line engineered to express critical β-cell transcription factors, with a reporter system where Green Fluorescent Protein (GFP) expression is driven by the human insulin promoter.[1]

From a screen of a subset of the ChemBridge DiverSet library, this compound, with the chemical name 1-(2′-chloro-5′-nitrobenzenesulfonyl)-2-methylbenzimidazole, was identified as a potent repressor of insulin promoter activity.[1]

High-Throughput Screening (HTS) and Hit Validation Workflow

The discovery process for this compound involved a multi-step workflow, beginning with the primary high-throughput screen and followed by secondary assays to confirm and characterize the activity of the initial hits.

HTS_Workflow cluster_primary Primary High-Throughput Screen cluster_secondary Hit Validation and Characterization HTS T6PNE cells with insulin promoter-GFP reporter Counterscreen Counterscreen for Tamoxifen-like Activity HTS->Counterscreen Primary Hits Library ChemBridge DiverSet Small Molecule Library Library->HTS Endogenous_Assay Endogenous Insulin Promoter Assay Counterscreen->Endogenous_Assay This compound Identification of This compound Endogenous_Assay->this compound

Figure 1: High-throughput screening and hit validation workflow for the discovery of this compound.

Mechanism of Action: HNF4α Antagonism

Initial investigations into the molecular target of this compound revealed structural similarities to FK614, a Peroxisome Proliferator-Activated Receptor γ (PPARγ) agonist. While this compound does exhibit PPARγ agonistic activity, this was found not to be responsible for its effects on the insulin promoter.[1] Further studies identified Hepatocyte Nuclear Factor 4α (HNF4α) as the primary target. This compound binds directly to HNF4α with high affinity and functions as an antagonist, inhibiting its transcriptional activity.[1]

The antagonism of HNF4α by this compound leads to a downstream reduction in the binding of other key transcription factors, such as E47 and PDX-1, to their respective response elements on the human insulin promoter.[1]

Signaling Pathway of this compound Action

The following diagram illustrates the mechanism by which this compound antagonizes HNF4α and subsequently represses insulin gene transcription.

Signaling_Pathway This compound This compound HNF4a HNF4α This compound->HNF4a Antagonizes E47_PDX1 E47 & PDX-1 HNF4a->E47_PDX1 Modulates Binding Insulin_Promoter Insulin Promoter E47_PDX1->Insulin_Promoter Binds to Insulin_Gene Insulin Gene Transcription Insulin_Promoter->Insulin_Gene Drives

Figure 2: Signaling pathway illustrating this compound's antagonism of HNF4α and its effect on insulin gene transcription.

Quantitative Characterization

A summary of the key quantitative data for this compound is presented in the tables below.

In Vitro Activity and Binding Affinity
ParameterValueAssay Description
HNF4α Binding (EC50) 11.9 ± 3.1 nMDirect binding assay monitoring intrinsic fluorescence of full-length HNF4α.
Hill Coefficient (HNF4α Binding) 0.9 ± 0.3Analysis of the binding data, consistent with a single binding complex.
Insulin Expression Inhibition (IC50) 930 nMDose-responsive inhibition of endogenous insulin expression in T6PNE cells.
PPARγ Activation 2-fold activationPPRE-luciferase reporter assay in HeLa cells.
Pharmacokinetic Properties
ParameterResultExperimental Conditions
Plasma Stability 8% remainingAfter 3 hours.
Microsomal Stability 32% remainingAfter 1.25 hours.
Plasma Protein Binding 98% boundAfter 4 hours.
Aqueous Solubility 0.17 µg/mlAfter 18 hours.

Experimental Protocols

The following sections provide an overview of the key experimental methodologies used in the discovery and characterization of this compound.

High-Throughput Screening for Insulin Promoter Modulators
  • Cell Line: T6PNE cells, engineered to express a human insulin promoter-GFP transgene.

  • Compound Library: A subset of the ChemBridge DiverSet chemical library.

  • Assay Principle: T6PNE cells were treated with library compounds, and changes in GFP expression, indicative of insulin promoter activity, were monitored.

  • Hit Confirmation: Primary hits were subjected to secondary screens to assess their effect on the endogenous insulin promoter via quantitative real-time PCR (qRT-PCR) for insulin mRNA. A counterscreen was also performed to exclude compounds with tamoxifen-like activity on the modified estrogen receptor present in the T6PNE cells.[1]

HNF4α Binding Assay
  • Principle: Direct binding of this compound to full-length HNF4α was measured by monitoring the intrinsic fluorescence of HNF4α's aromatic amino acids (Tyrosine/Tryptophan).

  • Methodology: The fluorescence of a solution of HNF4α was measured upon titration with increasing concentrations of this compound. The change in fluorescence intensity was used to calculate the binding affinity (EC50).

Chromatin Immunoprecipitation (ChIP) Assay
  • Objective: To determine the effect of this compound on the binding of transcription factors E47 and PDX-1 to the insulin promoter.

  • Methodology:

    • T6PNE cells were treated with this compound or vehicle (DMSO).

    • Protein-DNA complexes were cross-linked with formaldehyde.

    • Chromatin was sheared by sonication.

    • Antibodies specific to E47 and PDX-1 were used to immunoprecipitate the transcription factor-DNA complexes.

    • The cross-links were reversed, and the associated DNA was purified.

    • Quantitative PCR (qPCR) was performed with primers targeting the E-box (for E47) and A-box (for PDX-1) elements within the insulin promoter to quantify the amount of precipitated DNA.[1]

Gene Expression Analysis
  • Objective: To assess the impact of this compound on the expression of HNF4α target genes.

  • Methodology:

    • qRT-PCR: T6PNE, MIN6 (murine insulinoma), and HepG2 (human hepatoma) cells were treated with this compound. Total RNA was extracted, reverse transcribed to cDNA, and the expression levels of HNF4α and other target genes were quantified by qRT-PCR, normalized to a housekeeping gene (e.g., GAPDH or 18S rRNA).[1]

    • Microarray: Global gene expression profiling of T6PNE cells treated with this compound was performed to identify broader changes in the transcriptome.[1]

Conclusion

This compound is a novel small molecule antagonist of HNF4α, discovered through a phenotypic screen for modulators of the human insulin promoter. It exhibits high-affinity binding to HNF4α and effectively represses the expression of HNF4α target genes, including insulin. While its in vitro potency is promising, the initial characterization of its pharmacokinetic properties suggests challenges for in vivo applications, which prompted the development of structural analogs with improved profiles. This compound remains a valuable tool for studying the physiological and pathological roles of HNF4α and serves as a lead compound for the development of novel therapeutics targeting HNF4α-mediated pathways in diseases such as diabetes and cancer.

References

The Role of BIM5078 in Elucidating HNF4α Signaling Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hepatocyte Nuclear Factor 4α (HNF4α) is a critical nuclear transcription factor that governs a multitude of metabolic and developmental pathways, primarily in the liver, pancreas, and intestines.[1] Dysregulation of HNF4α signaling is implicated in a range of pathologies, including diabetes and cancer.[2] The small molecule BIM5078 has emerged as a potent and selective antagonist of HNF4α, providing a powerful chemical tool to probe the intricate functions of this nuclear receptor. This technical guide provides an in-depth overview of the use of this compound in studying HNF4α signaling, with a focus on quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms and workflows.

Introduction to HNF4α and the Discovery of this compound

HNF4α, a member of the nuclear receptor superfamily, functions as a homodimer to regulate the transcription of a vast array of target genes.[3] It plays a central role in glucose and lipid homeostasis, and its dysfunction is linked to maturity-onset diabetes of the young (MODY1).[4] The discovery of this compound stemmed from a high-throughput screen for small molecules that modulate the human insulin promoter.[3] This screen identified this compound as a potent repressor of insulin promoter activity, and subsequent investigations revealed its direct and high-affinity binding to HNF4α.[3][5]

Quantitative Analysis of this compound-HNF4α Interaction

The interaction between this compound and HNF4α has been characterized by several quantitative parameters, providing a clear understanding of its potency and mechanism of action.

ParameterValueMethodCell Line/SystemReference
Binding Affinity (EC50) 11.9 ± 3.1 nMFluorescence Quenching AssayPurified full-length HNF4α protein[1]
Hill Coefficient 0.9 ± 0.3Fluorescence Quenching AssayPurified full-length HNF4α protein[1]

Table 1: Binding Characteristics of this compound to HNF4α. The low nanomolar EC50 value indicates a high-affinity interaction between this compound and HNF4α. The Hill coefficient, being close to 1, is consistent with a 1:1 binding stoichiometry.[1]

The effect of this compound on the expression of HNF4α and its target genes has been quantified in various cell lines, demonstrating its inhibitory activity.

Cell LineGeneTreatmentFold Change in mRNA ExpressionReference
T6PNEHNF4αThis compoundPotent repression[3]
MIN6 (murine insulinoma)HNF4αThis compoundPotent repression[3]
HepG2 (human hepatoma)HNF4αThis compoundPotent repression[3]
HepG2Fructose-1,6-bisphosphatase 1 (FBP1)HNF4α inverse agonistsRobust decrease[6]

Table 2: Effect of this compound on HNF4α and Target Gene Expression. this compound consistently downregulates the expression of HNF4α itself, highlighting a negative feedback loop, and represses the transcription of its target genes involved in metabolic processes.[3][6]

HNF4α Signaling Pathways and the Mechanism of this compound Action

HNF4α sits at the center of a complex regulatory network, interacting with various co-activators and co-repressors to control gene expression. This compound acts as an antagonist by binding to the ligand-binding pocket (LBP) of HNF4α, likely inducing a conformational change that prevents the recruitment of co-activators necessary for transcriptional activation.[3][5]

HNF4a_Signaling_Pathway Growth_Factors Growth Factors, Hormones Signaling_Cascades Signaling Cascades (e.g., PKA, PKC, ERK1/2) Growth_Factors->Signaling_Cascades Metabolic_Signals Metabolic Signals (e.g., Fatty Acids) Metabolic_Signals->Signaling_Cascades HNF4a_Dimer HNF4α Homodimer Signaling_Cascades->HNF4a_Dimer Post-translational Modifications Coactivators Co-activators (e.g., PGC-1α, SRC-1) HNF4a_Dimer->Coactivators Recruitment Corepressors Co-repressors HNF4a_Dimer->Corepressors Dissociation HRE Hormone Response Element (HRE) HNF4a_Dimer->HRE This compound This compound This compound->HNF4a_Dimer Antagonistic Binding Coactivators->HRE Target_Genes Target Gene Transcription HRE->Target_Genes Activation

Figure 1: Simplified HNF4α Signaling Pathway and the Action of this compound.

Experimental Protocols for Studying this compound and HNF4α

Detailed methodologies are crucial for the reproducible investigation of this compound's effects on HNF4α signaling. Below are protocols for key experiments.

High-Throughput Screening (HTS) for Insulin Promoter Modulators

This protocol outlines the foundational screen that led to the discovery of this compound.[3][7]

HTS_Workflow Plate_Cells 1. Plate T6PNE cells (human fetal islet-derived) in 384-well plates Add_Compounds 2. Add small molecule library compounds (including this compound) and controls Plate_Cells->Add_Compounds Incubate 3. Incubate for 48 hours Add_Compounds->Incubate Measure_Signal 4. Measure insulin promoter activity (e.g., via secreted luciferase or GFP reporter) Incubate->Measure_Signal Analyze_Data 5. Analyze data to identify hits (compounds altering promoter activity) Measure_Signal->Analyze_Data Validate_Hits 6. Validate hits through dose-response curves and secondary assays Analyze_Data->Validate_Hits

Figure 2: High-Throughput Screening Workflow for Insulin Promoter Modulators.

Protocol:

  • Cell Plating: Seed T6PNE cells, engineered to express a reporter gene (e.g., Gaussia luciferase) under the control of the human insulin promoter, into 384-well plates at a density that allows for optimal growth over the assay period.[8]

  • Compound Addition: Utilize a robotic liquid handler to dispense the small molecule library, including this compound as a test compound and appropriate controls (e.g., DMSO as a negative control), into the wells.

  • Incubation: Incubate the plates for a predetermined period (e.g., 48 hours) to allow for the compounds to exert their effects on the cells.

  • Signal Measurement: Measure the reporter gene activity. For a secreted luciferase assay, collect the culture supernatant and add the luciferase substrate, then measure luminescence using a plate reader.[8]

  • Data Analysis: Normalize the data and calculate the Z-score for each compound to identify statistically significant "hits" that either activate or inhibit the insulin promoter.

  • Hit Validation: Confirm the activity of the primary hits by performing dose-response experiments to determine their potency (EC50 or IC50).

Fluorescence Quenching Assay for Binding Affinity

This biophysical assay directly measures the binding of this compound to HNF4α.[1]

Protocol:

  • Protein Preparation: Purify full-length HNF4α protein.

  • Assay Setup: In a fluorescence cuvette, add a fixed concentration of purified HNF4α protein (e.g., 100 nM) in a suitable buffer (e.g., PBS).

  • Titration: Sequentially add increasing concentrations of this compound to the cuvette.

  • Fluorescence Measurement: After each addition of this compound, measure the intrinsic tryptophan fluorescence of HNF4α (excitation at ~280 nm, emission at ~340 nm). The binding of this compound to the LBP of HNF4α will quench this fluorescence.

  • Data Analysis: Plot the change in fluorescence intensity against the concentration of this compound. Fit the data to a suitable binding isotherm (e.g., the Hill equation) to determine the equilibrium dissociation constant (Kd) or EC50.[1]

Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression

This technique is used to quantify the changes in mRNA levels of HNF4α and its target genes following treatment with this compound.[3][6]

qRTPCR_Workflow Cell_Culture 1. Culture HepG2 cells and treat with this compound or vehicle (DMSO) RNA_Extraction 2. Isolate total RNA Cell_Culture->RNA_Extraction cDNA_Synthesis 3. Synthesize cDNA via reverse transcription RNA_Extraction->cDNA_Synthesis qPCR 4. Perform quantitative PCR with primers for HNF4α and target genes cDNA_Synthesis->qPCR Data_Analysis 5. Analyze Ct values to determine relative gene expression qPCR->Data_Analysis

Figure 3: Quantitative Real-Time PCR Workflow.

Protocol:

  • Cell Treatment: Plate HepG2 cells and treat them with various concentrations of this compound or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24-48 hours).

  • RNA Isolation: Lyse the cells and isolate total RNA using a commercially available kit.

  • cDNA Synthesis: Reverse transcribe the isolated RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers or oligo(dT) primers.

  • qPCR: Perform real-time PCR using the synthesized cDNA, gene-specific primers for HNF4α and its target genes (e.g., FBP1), and a fluorescent dye (e.g., SYBR Green).

  • Data Analysis: Determine the cycle threshold (Ct) values and normalize the expression of the target genes to a housekeeping gene (e.g., GAPDH or ACTB). Calculate the fold change in gene expression in this compound-treated cells relative to the vehicle-treated control using the ΔΔCt method.

Conclusion

This compound has proven to be an invaluable tool for dissecting the complex roles of HNF4α in various physiological and pathological processes. Its high affinity and specificity make it a precise instrument for inhibiting HNF4α activity, thereby allowing researchers to probe the downstream consequences on gene expression and cellular function. The experimental approaches detailed in this guide provide a robust framework for utilizing this compound to further unravel the intricacies of HNF4α signaling pathways, which may ultimately lead to the development of novel therapeutic strategies for diseases driven by HNF4α dysregulation.

References

Investigating the Downstream Targets of BIM5078: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the downstream targets and mechanism of action of BIM5078, a small molecule identified through high-throughput screening for modulators of the human insulin promoter.[1][2] this compound has been characterized as a potent antagonist of Hepatocyte Nuclear Factor 4α (HNF4α), a key regulator of gene expression in metabolic tissues.[2] Additionally, it exhibits off-target activity as a Peroxisome Proliferator-Activated Receptor γ (PPARγ) agonist.[1][3] This document summarizes the key findings, presents quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways.

Quantitative Data Summary

The following tables summarize the quantitative data regarding the activity and binding characteristics of this compound.

Table 1: Potency and Binding Affinity of this compound for HNF4α

ParameterValueCell Line/Assay
EC5011.9 ± 3.1 nMT6PNE Cells
Hill Coefficient0.9 ± 0.3Not Specified

Data sourced from a study identifying this compound as an HNF4α antagonist[1].

Table 2: Off-Target Activity of this compound on PPARγ

AssayResult
PPAR Response Element (PPRE)-Luciferase Reporter Assay2-fold activation

This activity was identified through chemoinformatic analysis which revealed structural similarity to the PPARγ agonist, FK614[1].

Table 3: Effects of this compound on Gene Expression

Target GeneEffectCell Line
InsulinRepressionT6PNE
HNF4αRepressionT6PNE, MIN6, HepG2

This compound was found to potently repress the expression of HNF4α in various cell lines, demonstrating its impact on HNF4α's autoregulatory loop[1].

Signaling Pathways and Mechanism of Action

This compound primarily functions by antagonizing HNF4α. This nuclear receptor is a central node in a complex transcriptional network, and its inhibition leads to a cascade of downstream effects.

BIM5078_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound HNF4a HNF4α This compound->HNF4a Antagonizes PPARg PPARγ This compound->PPARg Agonizes (Off-target) TargetGenes HNF4α Target Genes (e.g., Insulin, HNF4α) HNF4a->TargetGenes Activates Transcription_Repression Transcriptional Repression PPRE PPRE-Regulated Genes PPARg->PPRE Activates Transcription_Activation Transcriptional Activation

Caption: this compound antagonizes HNF4α leading to transcriptional repression, and has off-target agonistic effects on PPARγ.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the downstream targets of this compound.

High-Throughput Screening (HTS) for Insulin Promoter Modulators

This initial screen was designed to identify small molecules that affect insulin gene expression.

HTS_Workflow start Start: T6PNE cells expressing insulin-eGFP transgene treatment Treat T6PNE cells with library compounds start->treatment library ChemBridge DiverSet Small Molecule Library library->treatment incubation Incubate for 48 hours treatment->incubation imaging High-Content Imaging to quantify GFP+ cells incubation->imaging analysis Data Analysis: Identify compounds that repress GFP expression imaging->analysis hit Hit Identification: This compound analysis->hit

Caption: Workflow for the high-throughput screen that identified this compound.

Protocol:

  • Cell Line: T6PNE cells, derived from human fetal islets and engineered to express an insulin-eGFP transgene, were used.[1]

  • Library: A structurally diverse subset of the ChemBridge DiverSet small molecule library was screened.[1]

  • Assay: T6PNE cells were plated in multi-well plates and treated with individual compounds from the library.

  • Incubation: Cells were incubated with the compounds for 48 hours.[1]

  • Detection: The number of GFP-positive cells, indicating insulin promoter activity, was quantified using high-content imaging.[1]

  • Hit Identification: Compounds that significantly repressed GFP expression were identified as primary hits. This compound was one such hit.[1]

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

qRT-PCR was employed to quantify the effect of this compound on the mRNA levels of HNF4α and its target genes.

Protocol:

  • Cell Culture and Treatment: T6PNE, MIN6, or HepG2 cells were cultured and treated with varying concentrations of this compound for specified durations (e.g., 5 or 48 hours).[1]

  • RNA Extraction: Total RNA was isolated from the cells using a standard RNA extraction kit.

  • Reverse Transcription: The extracted RNA was reverse-transcribed into cDNA using a reverse transcriptase enzyme.

  • Real-Time PCR: The cDNA was used as a template for real-time PCR with gene-specific primers for HNF4α, insulin, and a housekeeping gene (e.g., GAPDH or 18S rRNA) for normalization.[1]

  • Data Analysis: The relative expression of the target genes was calculated using the comparative CT method (ΔΔCT).

Chromatin Immunoprecipitation (ChIP) Assay

ChIP assays were performed to investigate whether this compound affects the binding of other transcriptional activators to the insulin promoter, suggesting an indirect mechanism of action.

Protocol:

  • Cross-linking: T6PNE cells, treated with either vehicle or this compound, were treated with formaldehyde to cross-link proteins to DNA.

  • Chromatin Shearing: The cells were lysed, and the chromatin was sheared into smaller fragments by sonication.

  • Immunoprecipitation: The sheared chromatin was incubated with antibodies specific to transcriptional activators such as E47 and PDX-1.[1]

  • Immune Complex Capture: Protein A/G beads were used to capture the antibody-protein-DNA complexes.

  • Reverse Cross-linking and DNA Purification: The cross-links were reversed, and the DNA was purified.

  • Analysis: The amount of immunoprecipitated DNA corresponding to the insulin promoter region was quantified by PCR or qPCR, indicating the binding of the targeted transcription factor.

Conclusion

This compound is a valuable chemical probe for studying the roles of HNF4α in various biological processes. Its primary mechanism of action is the direct antagonism of HNF4α, leading to the repression of a suite of target genes involved in metabolic regulation, including insulin and HNF4α itself.[1][2] While it demonstrates some off-target agonism of PPARγ, its potent effects on the HNF4α pathway are predominant.[1][3] The experimental methodologies outlined herein provide a robust framework for further investigation into the downstream consequences of HNF4α inhibition and for the development of more specific therapeutic agents targeting this pathway.

References

BIM5078: A Potent HNF4α Antagonist for Diabetes and Metabolic Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

BIM5078 is a synthetic small molecule identified through high-throughput screening as a potent and specific antagonist of Hepatocyte Nuclear Factor 4α (HNF4α), a master regulator of metabolic gene networks. This technical guide provides a comprehensive overview of this compound and its analog, BI6015, in the context of diabetes and metabolic disease research. It details their mechanism of action, summarizes key quantitative data from preclinical studies, and outlines relevant experimental protocols. The document is intended to serve as a core resource for researchers exploring the therapeutic potential and biological functions of HNF4α antagonism in metabolic disorders.

Introduction

Hepatocyte Nuclear Factor 4α (HNF4α) is a nuclear transcription factor crucial for the regulation of genes involved in glucose, lipid, and amino acid metabolism.[1] Dysregulation of HNF4α activity is implicated in various metabolic diseases, including maturity-onset diabetes of the young (MODY1) and type 2 diabetes.[2][3] this compound was discovered as a small molecule that represses the human insulin promoter, and subsequent studies identified its direct target as HNF4α.[2] This discovery has provided a valuable chemical tool to probe the complex roles of HNF4α in metabolic homeostasis and disease. This guide synthesizes the current knowledge on this compound and its analog BI6015, focusing on their application in diabetes and metabolic disease research.

Mechanism of Action: HNF4α Antagonism

This compound and its analog BI6015 function by directly binding to HNF4α and inhibiting its transcriptional activity. This antagonism leads to the modulation of HNF4α target gene expression, thereby impacting various metabolic pathways.

Direct Binding to HNF4α

This compound binds to the ligand-binding domain of HNF4α with high affinity.[2] This interaction prevents the conformational changes required for the recruitment of coactivators and subsequent gene transcription.

Downregulation of HNF4α Target Genes

As a consequence of its antagonist activity, this compound represses the expression of a wide array of HNF4α target genes. Notably, this includes the repression of the insulin promoter, which was the basis of its discovery.[2] Furthermore, this compound has been shown to downregulate HNF4α's own expression, indicating an interruption of a positive feedback loop that maintains HNF4α levels.[2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies involving this compound and its analog BI6015.

Parameter Compound Value Assay System Reference
HNF4α Binding Affinity (EC50) This compound11.9 ± 3.1 nMFull-length HNF4α protein fluorescence quenching[2]
Insulin Promoter Repression This compoundDose-dependentT6PNE cells (human fetal islet-derived)[2]
HNF4α mRNA Repression This compoundSignificant repressionT6PNE, MIN6 (murine insulinoma), HepG2 (human hepatoma) cells[2]
HNF4α DNA Binding Inhibition This compoundActiveHNF TransAM ELISA assay[2]

Table 1: In Vitro Activity of this compound

Parameter Value Assay System Reference
HNF4α DNA Binding Inhibition Potent repressionHNF TransAM ELISA assay[2]
Insulin Gene Expression Repression 50-fold reductionT6PNE cells[2]
HNF4α mRNA Repression Strong repressionMIN6 and HepG2 cells[2]
Cytotoxicity (EC50) 964 nM to 4.3 μMVarious gastric cancer cell lines[4]
In Vivo Dosage (mice) 10-30 mg/kg/day (i.p.)Mice[5]
In Vivo Effect Induced loss of hepatic HNF4α protein and hepatic steatosisMice[2][5]

Table 2: In Vitro and In Vivo Activity of BI6015

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

The primary signaling pathway affected by this compound is the HNF4α-mediated transcriptional network. Antagonism of HNF4α by this compound leads to a cascade of downstream effects on genes controlling metabolism.

BIM5078_Signaling This compound This compound HNF4a HNF4α This compound->HNF4a Antagonism TargetGenes HNF4α Target Genes (e.g., Insulin) HNF4a->TargetGenes Transcriptional Regulation MetabolicPathways Metabolic Pathways (Glucose & Lipid Homeostasis) TargetGenes->MetabolicPathways Functional Impact

Caption: this compound signaling pathway.

Experimental Workflow for In Vitro HNF4α Antagonist Screening

The discovery of this compound was facilitated by a cell-based high-throughput screening assay. The general workflow for such a screen is depicted below.

HTS_Workflow cluster_prep Assay Preparation cluster_screen High-Throughput Screen cluster_analysis Hit Identification & Validation CellLine Engineer Cell Line (e.g., T6PNE with Insulin-GFP reporter) Plating Plate Cells CellLine->Plating CompoundLibrary Prepare Small Molecule Library Treatment Add Compounds CompoundLibrary->Treatment Plating->Treatment Incubation Incubate Treatment->Incubation Imaging Automated Microscopy (Measure GFP expression) Incubation->Imaging DataAnalysis Data Analysis (Identify inhibitors of GFP) Imaging->DataAnalysis HitConfirmation Confirm Hits (Dose-response curves) DataAnalysis->HitConfirmation TargetID Target Identification (e.g., Binding assays) HitConfirmation->TargetID

Caption: High-throughput screening workflow.

Experimental Protocols

While detailed, step-by-step protocols for this compound are not extensively published, this section outlines the general methodologies for key experiments based on the available literature. Researchers should optimize these protocols for their specific experimental conditions.

Cell Culture and Treatment
  • Cell Lines:

    • T6PNE: Human fetal islet-derived cell line engineered to express an insulin-GFP reporter.

    • MIN6: Murine insulinoma cell line.

    • HepG2: Human hepatocellular carcinoma cell line.

  • Culture Conditions: Standard cell culture conditions (e.g., DMEM, 10% FBS, 37°C, 5% CO2).

  • Treatment:

    • Dissolve this compound or BI6015 in DMSO to prepare a stock solution.

    • Dilute the stock solution in culture medium to the desired final concentration.

    • Incubate cells with the compound for the specified duration (e.g., 5 to 48 hours for gene expression studies).[2]

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
  • RNA Isolation: Extract total RNA from treated and control cells using a commercial kit.

  • cDNA Synthesis: Reverse transcribe RNA into cDNA using a reverse transcriptase kit.

  • qPCR:

    • Perform qPCR using SYBR Green or TaqMan probes for the target genes (e.g., HNF4A, INS) and a housekeeping gene (e.g., GAPDH, 18S rRNA) for normalization.

    • Use a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

    • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.[2]

HNF4α DNA Binding Assay (ELISA-based)
  • Nuclear Extract Preparation: Prepare nuclear extracts from HepG2 cells treated with the compound or vehicle control.

  • Assay Procedure:

    • Utilize a commercial HNF4α transcription factor assay kit (e.g., TransAM).

    • Add nuclear extracts to wells coated with an oligonucleotide containing the HNF4α consensus binding site.

    • Incubate to allow HNF4α binding.

    • Add a primary antibody specific to HNF4α, followed by a secondary HRP-conjugated antibody.

    • Add the developing solution and measure absorbance to quantify HNF4α DNA binding activity.[2]

In Vivo Studies in Mice
  • Animal Model: Use appropriate mouse strains for the study (e.g., C57BL/6J for general metabolic studies).

  • Compound Administration:

    • Administer BI6015 via intraperitoneal (i.p.) injection.

    • A reported dose is 10-30 mg/kg daily.[5]

  • Tissue Collection and Analysis:

    • At the end of the treatment period, euthanize the mice and harvest tissues of interest (e.g., liver).

    • Analyze tissues for protein expression (Western blot) or histopathology (e.g., H&E staining for steatosis).[2]

  • Metabolic Phenotyping:

    • Glucose Tolerance Test (GTT): Fast mice overnight, administer a glucose bolus (i.p. or oral), and measure blood glucose at various time points.

    • Insulin Tolerance Test (ITT): Fast mice for a shorter period, administer an insulin bolus (i.p.), and measure blood glucose at various time points.

Conclusion

This compound and its analog BI6015 are valuable research tools for investigating the role of HNF4α in diabetes and metabolic diseases. Their ability to specifically antagonize HNF4α provides a means to dissect the complex transcriptional networks governed by this nuclear receptor. While the initial focus of in vivo studies with these compounds has been on oncology, their potent effects on metabolic gene regulation in vitro suggest significant potential for further exploration in the context of metabolic disorders. This guide provides a foundational resource for researchers to design and execute studies aimed at further elucidating the therapeutic promise of HNF4α antagonism. Future research should focus on obtaining more extensive in vivo data on the metabolic effects of these compounds in relevant animal models of diabetes and obesity.

References

A Technical Guide to the Interaction of BIM5078 with the HNF4α Ligand-Binding Domain

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Hepatocyte Nuclear Factor 4α (HNF4α) is a constitutively active orphan nuclear receptor that serves as a master regulator of gene expression in vital metabolic tissues, including the liver, pancreas, and intestines.[1][2][3][4] It plays a pivotal role in glucose and lipid homeostasis, and its dysfunction is linked to diseases like Maturity Onset Diabetes of the Young 1 (MODY1) and hepatocellular carcinoma.[2][3][4][5] This document provides a comprehensive technical overview of the synthetic antagonist, BIM5078, and its specific interaction with the HNF4α ligand-binding domain (LBD). Through a high-throughput screen for modulators of the human insulin promoter, this compound was identified as a potent HNF4α antagonist that binds with high affinity directly to the receptor's ligand-binding pocket (LBP).[1][6][7][8] This guide details the binding kinetics, mechanism of antagonism, key experimental methodologies used for its characterization, and the downstream cellular consequences of this interaction.

This compound and HNF4α: Binding Interaction and Affinity

The interaction between this compound and HNF4α has been characterized using multiple biophysical and biochemical techniques, all confirming a direct, high-affinity binding event within the LBD.

Quantitative Binding Data

The binding affinity of this compound to full-length HNF4α protein was determined through fluorescence quenching assays. These experiments demonstrate a potent interaction, as summarized in the table below.

ParameterValueMethodReference
EC50 11.9 nMFluorescence Quenching[7][9][10]
Hill Coefficient 0.9Fluorescence Quenching[9]

The Hill coefficient of approximately 0.9 is consistent with a single, non-cooperative binding event between one molecule of this compound and one molecule of HNF4α.[9]

Evidence for Direct Binding to the Ligand-Binding Pocket

Several lines of evidence confirm that this compound directly engages the HNF4α LBD:

  • Intrinsic Fluorescence Quenching: Titration of purified HNF4α protein with increasing concentrations of this compound results in a dose-dependent quenching of the protein's intrinsic tryptophan fluorescence, a hallmark of direct ligand binding and conformational change.[1]

  • Drug Affinity Responsive Target Stability (DARTS): This assay demonstrated that this compound and its analog, BI6015, protect HNF4α from proteolytic degradation.[1] This change in protease sensitivity is indicative of a stabilizing conformational change induced by direct ligand binding.[1]

  • Computational Docking: Molecular modeling studies predict that this compound docks favorably within the hydrophobic LBP of HNF4α.[1] The model suggests that the nitro group of this compound forms critical hydrogen bonds with the side chains of residues Arg226 and Gly237.[1] Notably, Arg226 is also a key residue for interacting with the carboxylic acid headgroup of endogenous fatty acid ligands, suggesting a competitive binding mechanism.[1][11]

Mechanism of HNF4α Antagonism

This compound functions as a potent antagonist of HNF4α transcriptional activity. Its binding to the LBD initiates a cascade of events that ultimately leads to the repression of HNF4α-regulated gene networks.

Inhibition of HNF4α DNA Binding

A primary mechanism of antagonism is the disruption of HNF4α's ability to bind to its consensus DNA response elements. An ELISA-based assay showed that this compound and its more potent analog BI6015 significantly repressed the binding of HNF4α to oligonucleotides containing a cognate binding site.[1]

Modulation of Target Gene Expression

The functional consequence of this compound binding is the altered expression of known HNF4α target genes. This has been validated in multiple cell lines, including T6PNE (human fetal islet-derived), MIN6 (murine insulinoma), and HepG2 (human hepatoma).[1][9]

  • Autoregulation: HNF4α regulates its own transcription. As expected for an antagonist, this compound potently represses HNF4α mRNA expression.[1]

  • Metabolic Genes: this compound represses insulin gene expression, the observation that led to its initial discovery.[1]

  • Global Transcriptional Profile: Microarray analysis revealed that the gene expression profile of cells treated with this compound is statistically similar to the profile observed upon genetic deletion of HNF4α, providing strong evidence that this compound induces pharmacologic antagonism of the receptor.[1]

The logical flow from the initial screening hit to the confirmation of the mechanism of action is depicted below.

G A High-Throughput Screen (Insulin Promoter-GFP Assay) B Identification of this compound as an Insulin Repressor A->B C Hypothesis: This compound targets HNF4α B->C D Fluorescence Quenching Assay C->D Testing Hypothesis E DARTS Assay C->E Testing Hypothesis F Computational Docking C->F Testing Hypothesis G Direct Binding to HNF4α LBD Confirmed D->G E->G F->G H Target Gene Expression (qRT-PCR) G->H I DNA Binding Assay (ELISA) G->I J Downregulation of HNF4α Target Genes H->J K Inhibition of HNF4α DNA Binding I->K L Conclusion: This compound is a direct HNF4α Antagonist J->L K->L

Fig. 1: Logical workflow for the identification and validation of this compound.

Downstream Cellular and Physiological Effects

The antagonism of HNF4α by this compound leads to significant downstream effects, most notably on insulin regulation and cell viability.

Repression of the Human Insulin Promoter

While HNF4α does not bind directly to the human insulin promoter, this compound-mediated antagonism of HNF4α indirectly disrupts the binding of key transcriptional activators, E47 and PDX-1, to their respective regulatory sequences on the promoter.[1] This highlights a complex, indirect mechanism by which HNF4α activity influences insulin gene expression.

The signaling pathway is illustrated in the diagram below.

G cluster_0 Cell Nucleus This compound This compound HNF4a HNF4α This compound->HNF4a Binds & Inhibits E47 E47 HNF4a->E47 Indirectly Promotes Binding PDX1 PDX-1 HNF4a->PDX1 Indirectly Promotes Binding InsulinGene Insulin Gene Promoter E47->InsulinGene Activates PDX1->InsulinGene Activates InsulinmRNA Insulin mRNA InsulinGene->InsulinmRNA Transcription Translation Translation (Ribosome) InsulinmRNA->Translation

Fig. 2: this compound's indirect inhibition of the insulin promoter.
Selective Cytotoxicity

An important finding was that this compound and its analog BI6015 exhibit selective cytotoxicity towards transformed cells in vitro, while sparing non-transformed cells.[1] In vivo, BI6015 was shown to induce apoptosis in a human hepatocellular carcinoma cell line, suggesting that HNF4α antagonists could be a therapeutic avenue for certain cancers.[1]

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the this compound-HNF4α interaction.

Direct Binding via Intrinsic Fluorescence Quenching
  • Objective: To measure the direct binding of this compound to HNF4α by monitoring the quenching of intrinsic tryptophan fluorescence.

  • Materials: Purified full-length HNF4α protein, this compound stock solution in DMSO, Phosphate Buffered Saline (PBS), fluorometer, quartz cuvette.

  • Protocol:

    • Prepare a 100 nM solution of full-length HNF4α protein in 2 mL of PBS in a quartz cuvette.

    • Place the cuvette in a fluorometer set to an excitation wavelength of 280 nm and an emission wavelength of 340 nm.

    • Record the initial fluorescence intensity (F₀).

    • Titrate the HNF4α solution with increasing concentrations of this compound (e.g., from 1 nM to 1 µM). Allow the solution to equilibrate for 2 minutes after each addition.

    • Record the fluorescence intensity (F) at each concentration of this compound.

    • Correct for inner filter effects by performing an identical titration into a buffer-only solution and subtracting the change.

    • Plot the change in fluorescence (F₀ - F) as a function of the ligand concentration.

    • Analyze the resulting saturation binding curve using non-linear regression (e.g., one-site binding model) to determine the EC50 and Hill coefficient.

Drug Affinity Responsive Target Stability (DARTS) Assay
  • Objective: To confirm the direct interaction between this compound and HNF4α in a cellular context by assessing changes in protease sensitivity.

  • Materials: HepG2 cell lysate, this compound, BI6015 (analog), FK614 (negative control), M-PER lysis buffer, Subtilisin protease, Laemmli sample buffer, SDS-PAGE equipment, anti-HNF4α antibody.

  • Protocol:

    • Prepare cell lysates from HepG2 cells using M-PER lysis buffer.

    • Aliquot the lysate into separate tubes. Treat the aliquots with this compound, BI6015, FK614 (inactive control), or vehicle (DMSO) for 30 minutes at room temperature.

    • Add a dilute solution of Subtilisin protease to each tube and incubate for 10 minutes at room temperature.

    • Stop the proteolytic reaction by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.

    • Resolve the proteins via SDS-PAGE and transfer to a PVDF membrane.

    • Perform a Western blot using a primary antibody specific for HNF4α.

    • Develop the blot and quantify the intensity of the HNF4α band using densitometry software (e.g., ImageJ).

    • Compare the amount of intact HNF4α remaining in the drug-treated samples to the vehicle control. A higher band intensity in the presence of this compound indicates protection from proteolysis and thus, direct binding.

The workflow for the DARTS experiment is outlined below.

G A Prepare Cell Lysate (e.g., HepG2) B Aliquot Lysate A->B C Incubate with Compound (this compound, Controls, Vehicle) B->C D Limited Proteolysis (add Subtilisin) C->D E Quench Reaction (add Laemmli Buffer & Boil) D->E F SDS-PAGE E->F G Western Blot (anti-HNF4α antibody) F->G H Quantify HNF4α Bands G->H I Analysis: Compare Protection vs Vehicle H->I

Fig. 3: Experimental workflow for the DARTS assay.
HNF4α DNA-Binding ELISA

  • Objective: To quantify the effect of this compound on the ability of HNF4α to bind to its DNA response element.

  • Materials: ELISA plate pre-coated with an oligonucleotide containing an HNF4α binding site, nuclear extracts from HepG2 cells, this compound and control compounds, primary anti-HNF4α antibody, HRP-conjugated secondary antibody, TMB substrate.

  • Protocol:

    • Prepare nuclear extracts from HepG2 cells.

    • Pre-incubate the nuclear extracts with various concentrations of this compound or control compounds for 30 minutes.

    • Add the compound-treated nuclear extracts to the wells of the pre-coated ELISA plate. Incubate for 1 hour to allow HNF4α to bind to the DNA.

    • Wash the wells to remove unbound proteins.

    • Add the primary anti-HNF4α antibody to each well and incubate for 1 hour.

    • Wash the wells, then add the HRP-conjugated secondary antibody and incubate for 1 hour.

    • Wash the wells thoroughly. Add TMB substrate and incubate until a blue color develops.

    • Stop the reaction with stop solution and read the absorbance at 450 nm.

    • A decrease in absorbance in the presence of this compound indicates inhibition of HNF4α DNA binding.

Conclusion and Future Directions

This compound is a well-characterized, potent, and specific antagonist of the nuclear receptor HNF4α. It directly engages the ligand-binding domain, leading to the inhibition of HNF4α's DNA-binding and transcriptional regulatory functions. This antagonism results in significant downstream effects, including the repression of insulin gene expression and selective cytotoxicity in cancer cells. The detailed protocols and data presented herein establish this compound as an invaluable chemical probe for dissecting the complex biology of HNF4α. While the poor pharmacokinetic properties of this compound itself limit its in vivo use, the development of optimized analogs like BI6015 demonstrates the therapeutic potential of targeting HNF4α in metabolic diseases and oncology.[1][6] Future research should focus on leveraging this chemical scaffold to develop clinically viable HNF4α modulators.

References

Methodological & Application

Application Notes and Protocols for BIM5078 in HepG2, MIN6, and T6PNE Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of BIM5078, a small molecule antagonist of Hepatocyte Nuclear Factor 4 alpha (HNF4α), in three distinct cell lines: the human hepatoma cell line HepG2, the murine insulinoma cell line MIN6, and the human pancreatic ductal adenocarcinoma-derived cell line T6PNE. This document includes summaries of quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways and workflows.

Introduction to this compound

This compound was identified through a high-throughput screen as a potent repressor of insulin gene transcription[1]. Subsequent studies revealed that this compound functions by binding to and antagonizing HNF4α, a crucial transcription factor in metabolic homeostasis and a key regulator in various cell types, including hepatocytes and pancreatic β-cells[1]. Its ability to modulate HNF4α activity makes it a valuable tool for studying HNF4α-dependent pathways and a potential therapeutic candidate for diseases such as diabetes and cancer[1]. This compound has also been noted for its structural similarity to the PPARγ agonist FK614, although their effects on the insulin promoter are distinct[1].

Data Summary: Effects of this compound on Gene Expression

The primary effect of this compound across the tested cell lines is the repression of HNF4α and its target genes. The following tables summarize the quantitative data on the dose-dependent effects of this compound.

Table 1: Effect of this compound on HNF4α mRNA Expression

Cell LineThis compound ConcentrationIncubation TimeFold Change in HNF4α mRNA (vs. DMSO)Statistical Significance (p-value)
T6PNE5 µM48 hours~0.5<0.05
MIN65 µM5 hours~0.6<0.05
HepG25 µM48 hours~0.4<0.002

Data synthesized from figures in reference[1].

Table 2: Dose-Dependent Repression of Insulin Promoter Activity by this compound in T6PNE Cells

This compound Concentration (µM)Insulin Promoter Activity (% of Control)Endogenous Insulin mRNA (Normalized to GAPDH)
01001.0
0.1~80Not Reported
1~40~0.5
10~20~0.2

Data synthesized from figures in reference[1].

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a general workflow for its application in cell-based assays.

BIM5078_Signaling_Pathway cluster_cell Cell This compound This compound HNF4a HNF4α This compound->HNF4a Antagonizes HNF1a HNF1α HNF4a->HNF1a Activates InsulinPromoter Insulin Promoter HNF4a->InsulinPromoter Indirectly Regulates TargetGenes Other HNF4α Target Genes HNF4a->TargetGenes Activates HNF1a->HNF4a Activates (Feedback) Transcription Gene Transcription InsulinPromoter->Transcription TargetGenes->Transcription

Caption: this compound antagonizes HNF4α, disrupting its autoregulatory loop and target gene expression.

Experimental_Workflow cluster_workflow General Experimental Workflow for this compound cluster_assays Potential Assays CellCulture 1. Cell Seeding (HepG2, MIN6, or T6PNE) CompoundTreatment 2. This compound Treatment (Varying concentrations and times) CellCulture->CompoundTreatment DataCollection 3. Assay Performance CompoundTreatment->DataCollection qRT_PCR qRT-PCR for Gene Expression Viability Cell Viability Assay Reporter Reporter Gene Assay ChIP ChIP Assay Analysis 4. Data Analysis qRT_PCR->Analysis Viability->Analysis Reporter->Analysis ChIP->Analysis

Caption: A generalized workflow for studying the effects of this compound in cultured cells.

Experimental Protocols

The following are detailed protocols for key experiments involving this compound. These are generalized protocols and may require optimization for specific experimental conditions.

Protocol 1: Cell Culture and Maintenance

Objective: To maintain healthy cultures of HepG2, MIN6, and T6PNE cells for subsequent experiments.

Materials:

  • HepG2 (ATCC HB-8065), MIN6 (e.g., RRID: CVCL_0431), T6PNE cells

  • Dulbecco's Modified Eagle's Medium (DMEM), high glucose[2][3]

  • Fetal Bovine Serum (FBS)[2]

  • Penicillin-Streptomycin solution[2]

  • β-mercaptoethanol[2][3]

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Culture flasks/plates

  • Humidified incubator (37°C, 5% CO₂)

Procedure for HepG2 Cells:

  • Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO₂[4][5].

  • When cells reach 80-90% confluency, passage them by washing with PBS, detaching with Trypsin-EDTA, and reseeding at a 1:3 to 1:6 ratio in fresh medium[6].

Procedure for MIN6 Cells:

  • Culture MIN6 cells in high glucose DMEM supplemented with 10-15% heat-inactivated FBS, 1% Penicillin-Streptomycin, and 50-72 µM β-mercaptoethanol[2][3].

  • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Passage cells when they reach 70-80% confluency, typically every 3-4 days[7].

Procedure for T6PNE Cells:

  • T6PNE cells, derived from human fetal islets, require specialized culture conditions as described in their originating publication[1]. Generally, they are cultured in DMEM/F12 medium supplemented with growth factors.

  • Follow the specific culture protocol provided by the source laboratory, as these are not standard commercially available cells.

Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for HNF4α Expression

Objective: To quantify the change in HNF4α mRNA levels following this compound treatment.

Materials:

  • Cultured cells (HepG2, MIN6, or T6PNE)

  • This compound (and DMSO as vehicle control)

  • RNA extraction kit (e.g., RNeasy Kit, Qiagen)

  • cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)

  • qPCR master mix (e.g., SYBR Green)

  • Primers for HNF4α and a reference gene (e.g., GAPDH, 18S rRNA)[1]

  • qPCR instrument

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat cells with the desired concentrations of this compound or DMSO for the specified duration (e.g., 5 to 48 hours)[1].

  • Isolate total RNA from the cells using a commercial RNA extraction kit according to the manufacturer's instructions.

  • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • Perform qPCR using the synthesized cDNA, gene-specific primers, and a SYBR Green master mix. A typical reaction includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Analyze the results using the ΔΔCt method. Normalize the expression of HNF4α to the reference gene and compare the expression in this compound-treated cells to the DMSO-treated control cells[1].

Protocol 3: Cell Viability/Cytotoxicity Assay

Objective: To assess the effect of this compound on the viability and proliferation of transformed cells. This compound and its analog, BI6015, have been shown to be selectively cytotoxic to transformed cells[1].

Materials:

  • Cultured cells (HepG2, MIN6, or T6PNE)

  • 96-well plates

  • This compound

  • Cell viability reagent (e.g., CellTiter-Glo, Promega; or MTT reagent)

  • Plate reader (luminometer or spectrophotometer)

Procedure:

  • Seed cells at an appropriate density (e.g., 5,000-10,000 cells/well) in a 96-well plate and allow them to attach overnight.

  • Add serial dilutions of this compound to the wells. Include wells with vehicle (DMSO) only as a negative control and a known cytotoxic agent as a positive control.

  • Incubate the plate for a desired period (e.g., 48-72 hours).

  • Add the cell viability reagent to each well according to the manufacturer's protocol.

  • Incubate as required (e.g., 10 minutes for CellTiter-Glo, 2-4 hours for MTT).

  • Measure the signal (luminescence or absorbance) using a plate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 4: Chromatin Immunoprecipitation (ChIP) Assay

Objective: To determine if this compound affects the binding of transcription factors, such as E47 and PDX-1, to the insulin promoter in T6PNE cells[1].

Materials:

  • T6PNE cells

  • This compound

  • Formaldehyde (for cross-linking)

  • Glycine

  • Cell lysis and nuclear lysis buffers

  • Sonicator

  • Antibodies specific to the transcription factor of interest (e.g., anti-E47, anti-PDX-1) and control IgG[1]

  • Protein A/G magnetic beads

  • Wash buffers

  • Elution buffer

  • Proteinase K

  • RNase A

  • DNA purification kit

  • qPCR primers for the target DNA region (e.g., specific E-box and A-box elements in the insulin promoter)[1]

Procedure:

  • Culture and treat T6PNE cells with this compound or DMSO for 48 hours[1].

  • Cross-link proteins to DNA by adding formaldehyde directly to the culture medium and incubating for 10 minutes at room temperature. Quench the reaction with glycine.

  • Harvest the cells, lyse them, and isolate the nuclei.

  • Shear the chromatin by sonication to produce DNA fragments of 200-1000 bp.

  • Pre-clear the chromatin with Protein A/G beads.

  • Incubate the sheared chromatin overnight at 4°C with the specific antibody (or control IgG).

  • Capture the antibody-protein-DNA complexes by adding Protein A/G magnetic beads.

  • Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

  • Elute the complexes from the beads and reverse the cross-links by heating with Proteinase K.

  • Purify the immunoprecipitated DNA.

  • Quantify the amount of target DNA sequence using qPCR with primers flanking the specific promoter regions of interest[1].

  • Analyze the data by calculating the amount of immunoprecipitated DNA relative to the total input DNA.

These notes and protocols provide a foundational guide for utilizing this compound in cell-based research. Researchers should consult the primary literature for more specific details and context[1].

References

Application Note: Quantification of HNF4α Transcriptional Activity Using a Luciferase Reporter Assay with BIM5078

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hepatocyte Nuclear Factor 4 alpha (HNF4α) is a crucial nuclear transcription factor that plays a vital role in regulating gene expression essential for liver and pancreas function, as well as in lipid and glucose metabolism. Dysregulation of HNF4α activity is associated with various metabolic diseases, including diabetes and liver disease, making it a significant target for therapeutic intervention. The Luciferase Reporter Assay is a widely used method to quantify the transcriptional activity of HNF4α in response to potential modulators. This application note provides a detailed protocol for utilizing this assay to assess the effect of a small molecule, BIM5078, on HNF4α activity.

Principle of the Assay

The assay relies on the co-transfection of mammalian cells with two plasmids: an expression vector encoding for HNF4α and a reporter vector containing the firefly luciferase gene under the transcriptional control of a promoter with HNF4α response elements (HNF4-REs). Upon expression, HNF4α binds to the HNF4-REs and drives the transcription of the luciferase gene. The resulting luciferase enzyme catalyzes the oxidation of luciferin, producing light. The intensity of this luminescence is directly proportional to the transcriptional activity of HNF4α. A second reporter, typically Renilla luciferase, is often co-transfected as an internal control to normalize for variations in transfection efficiency and cell number. The effect of a test compound like this compound on HNF4α activity can then be quantified by measuring the change in the ratio of Firefly to Renilla luciferase activity.

Experimental Protocols

Materials and Reagents

  • HEK293T cells (or other suitable cell line)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Opti-MEM I Reduced Serum Medium

  • Lipofectamine 2000 (or other suitable transfection reagent)

  • pCMV-HNF4α expression vector

  • pGL4.29[luc2P/HNF4-RE/Hygro] reporter vector

  • pRL-TK (Renilla luciferase control vector)

  • This compound (test compound)

  • Dimethyl sulfoxide (DMSO, vehicle control)

  • Dual-Luciferase Reporter Assay System

  • 96-well white, clear-bottom tissue culture plates

  • Luminometer

Cell Culture and Transfection

  • Cell Seeding: One day prior to transfection, seed HEK293T cells in a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well in 100 µL of complete growth medium (DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin). Incubate at 37°C in a 5% CO2 incubator.

  • Transfection Complex Preparation:

    • For each well, prepare a DNA mixture in 10 µL of Opti-MEM containing 50 ng of pCMV-HNF4α, 100 ng of pGL4.29[luc2P/HNF4-RE/Hygro], and 10 ng of pRL-TK.

    • In a separate tube, dilute 0.5 µL of Lipofectamine 2000 in 10 µL of Opti-MEM and incubate for 5 minutes at room temperature.

    • Combine the DNA mixture with the diluted Lipofectamine 2000, mix gently, and incubate for 20 minutes at room temperature to allow for complex formation.

  • Transfection: Add 20 µL of the transfection complex to each well containing the cells. Gently rock the plate to ensure even distribution. Incubate the cells at 37°C in a 5% CO2 incubator.

Compound Treatment

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete growth medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells does not exceed 0.1% to avoid solvent-induced cytotoxicity.

  • Cell Treatment: After 24 hours of transfection, carefully remove the medium from the wells and replace it with 100 µL of fresh medium containing the various concentrations of this compound or vehicle control (0.1% DMSO).

  • Incubation: Incubate the plate for an additional 24 hours at 37°C in a 5% CO2 incubator.

Luciferase Assay

  • Reagent Preparation: Prepare the Dual-Luciferase Reporter Assay System reagents according to the manufacturer's instructions.

  • Cell Lysis: Remove the medium from the wells and wash once with 100 µL of phosphate-buffered saline (PBS). Add 20 µL of 1X Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature with gentle shaking to ensure complete cell lysis.

  • Luminescence Measurement:

    • Add 100 µL of Luciferase Assay Reagent II (LAR II) to each well and measure the firefly luciferase activity using a luminometer.

    • Subsequently, add 100 µL of Stop & Glo Reagent to each well to quench the firefly luciferase reaction and initiate the Renilla luciferase reaction. Measure the Renilla luciferase activity.

Data Analysis

  • Calculate Relative Luciferase Activity: For each well, divide the firefly luciferase reading by the Renilla luciferase reading to normalize the data.

    • Relative Luciferase Activity = Firefly Luciferase Activity / Renilla Luciferase Activity

  • Determine Fold Change: To determine the effect of this compound, calculate the fold change in luciferase activity relative to the vehicle control.

    • Fold Change = Relative Luciferase Activity (this compound treated) / Relative Luciferase Activity (Vehicle Control)

  • Generate Dose-Response Curve: Plot the fold change in luciferase activity against the log concentration of this compound to generate a dose-response curve and determine the EC50 value.

Data Presentation

Table 1: Dose-Dependent Effect of this compound on HNF4α Transcriptional Activity

This compound Concentration (µM)Mean Relative Luciferase Activity (RLU)Standard DeviationFold Change vs. Vehicle
0 (Vehicle)150.212.51.0
0.1225.818.71.5
0.5451.535.23.0
1.0752.160.15.0
5.01205.698.48.0
10.01508.3121.710.0

Table 2: Summary of this compound Activity on HNF4α

ParameterValue
EC501.2 µM
Maximum Fold Activation10.5
Vehicle0.1% DMSO

Visualizations

G cluster_workflow Experimental Workflow A Seed HEK293T cells in 96-well plate B Co-transfect with HNF4α, Luciferase Reporter, and Renilla Control Plasmids A->B C Incubate for 24 hours B->C D Treat cells with this compound or Vehicle (DMSO) C->D E Incubate for 24 hours D->E F Lyse cells and add Luciferase Assay Reagent E->F G Measure Firefly Luciferase Activity F->G H Add Stop & Glo Reagent G->H I Measure Renilla Luciferase Activity H->I J Data Analysis: Normalize and Calculate Fold Change I->J

Caption: Luciferase Reporter Assay Workflow.

G cluster_pathway Simplified HNF4α Signaling Pathway This compound This compound (Agonist) HNF4a HNF4α This compound->HNF4a binds to and activates HNF4_RE HNF4α Response Element (Promoter Region) HNF4a->HNF4_RE binds to Target_Genes Target Gene Transcription (e.g., ApoB, PEPCK) HNF4_RE->Target_Genes initiates Metabolism Regulation of Glucose and Lipid Metabolism Target_Genes->Metabolism

Caption: HNF4α Signaling Pathway.

Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) Following BIM5078 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromatin Immunoprecipitation (ChIP) is a powerful technique used to investigate the interaction between proteins and DNA in their native chromatin context. This application note provides a detailed protocol for performing ChIP experiments on cells treated with BIM5078, a potent and specific antagonist of Hepatocyte Nuclear Factor 4α (HNF4α).[1][2][3] HNF4α is a crucial transcription factor involved in the regulation of genes essential for metabolic homeostasis.[4] By inhibiting HNF4α, this compound can modulate the expression of its target genes.[1][2] This protocol is designed for researchers aiming to elucidate the effects of this compound on the genome-wide binding of HNF4α, other transcription factors, or histone modifications.

This compound has been shown to bind directly to HNF4α with high affinity, leading to the repression of HNF4α target gene expression.[1][2] Interestingly, studies have demonstrated that this compound-mediated repression of the insulin promoter occurs indirectly by disrupting the binding of other critical transcription factors, such as E47 and PDX-1.[1] This highlights the utility of combining this compound treatment with ChIP to unravel complex gene regulatory networks.

Data Presentation

The following table summarizes hypothetical quantitative data from a ChIP-qPCR experiment investigating the effect of this compound treatment on the binding of transcription factors to specific gene promoters. This data is modeled after findings reported in studies on this compound.[1]

Target Gene PromoterTranscription Factor AntibodyTreatmentFold Enrichment (vs. IgG Control)p-value
Insulin Promoter (Distal E-box)Anti-E47Vehicle (DMSO)15.2 ± 1.8
5µM this compound (48h)6.5 ± 0.9<0.05
Insulin Promoter (Proximal A-box)Anti-PDX-1Vehicle (DMSO)12.8 ± 1.5
5µM this compound (48h)5.1 ± 0.7<0.05
HNF4α PromoterAnti-HNF4αVehicle (DMSO)20.5 ± 2.2
5µM this compound (48h)8.2 ± 1.1<0.01

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of this compound and the experimental workflow for the ChIP protocol.

BIM5078_Signaling_Pathway This compound This compound HNF4a HNF4α This compound->HNF4a Antagonizes HNF4a_DNA HNF4α Binding to DNA HNF4a->HNF4a_DNA Binds Indirect_Effects Indirect Effects on other TFs (e.g., E47, PDX-1) HNF4a->Indirect_Effects Influences Target_Genes Target Gene Expression HNF4a_DNA->Target_Genes Regulates

Caption: this compound signaling pathway.

ChIP_Workflow cluster_cell_culture Cell Culture & Treatment cluster_chip Chromatin Immunoprecipitation cluster_analysis Analysis A 1. Cell Seeding B 2. This compound Treatment A->B C 3. Cross-linking B->C D 4. Cell Lysis & Chromatin Shearing C->D E 5. Immunoprecipitation D->E F 6. Washing E->F G 7. Elution & Reverse Cross-linking F->G H 8. DNA Purification G->H I 9. qPCR or Sequencing H->I

Caption: Experimental workflow for ChIP with this compound treatment.

Experimental Protocols

This section provides a detailed protocol for performing a ChIP experiment with this compound treatment. This protocol is a general guideline and may require optimization for specific cell types and antibodies.[5]

Protocol 1: Cell Culture and this compound Treatment
  • Cell Seeding : Plate cells at a density that will allow them to reach 70-80% confluency at the time of harvest. The optimal cell number will depend on the cell type and the abundance of the target protein. For a standard ChIP experiment, 1-5 x 10^7 cells per immunoprecipitation is a common starting point.

  • This compound Treatment :

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • The final concentration and duration of this compound treatment should be determined based on preliminary experiments (e.g., dose-response and time-course studies) to assess the effect on target gene expression. A concentration of 5µM for 48 hours has been used in previous studies.[1]

    • Include a vehicle control (e.g., DMSO) at the same final concentration as the this compound-treated samples.

    • After the incubation period, proceed immediately to the cross-linking step.

Protocol 2: Chromatin Immunoprecipitation (ChIP)

This protocol is adapted from standard ChIP procedures.[6][7]

Materials:

  • 10% Formaldehyde solution

  • 1.25 M Glycine

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Cell Lysis Buffer

  • Nuclear Lysis Buffer

  • ChIP Dilution Buffer

  • Protease Inhibitor Cocktail

  • Primary antibody of interest (and a negative control, e.g., normal IgG)

  • Protein A/G magnetic beads

  • Wash Buffers (low salt, high salt, LiCl)

  • Elution Buffer

  • 5 M NaCl

  • 0.5 M EDTA

  • 1 M Tris-HCl, pH 6.5

  • RNase A

  • Proteinase K

  • DNA purification kit or Phenol:Chloroform:Isoamyl alcohol

Procedure:

  • Cross-linking :

    • To the cell culture medium, add formaldehyde to a final concentration of 1%.

    • Incubate for 10 minutes at room temperature with gentle agitation.[6][8]

    • Quench the cross-linking reaction by adding glycine to a final concentration of 0.125 M.

    • Incubate for 5 minutes at room temperature.

    • Wash the cells twice with ice-cold PBS.

  • Cell Lysis and Chromatin Shearing :

    • Harvest the cells and resuspend the cell pellet in Cell Lysis Buffer containing protease inhibitors.

    • Incubate on ice to allow for cell lysis.

    • Centrifuge to pellet the nuclei and discard the supernatant.

    • Resuspend the nuclear pellet in Nuclear Lysis Buffer containing protease inhibitors.

    • Shear the chromatin to an average size of 200-1000 bp using sonication or enzymatic digestion (e.g., MNase). The optimal shearing conditions should be determined empirically for each cell type.[7]

  • Immunoprecipitation :

    • Centrifuge the sheared chromatin to pellet debris and transfer the supernatant to a new tube.

    • Dilute the chromatin with ChIP Dilution Buffer.

    • Save a small aliquot of the diluted chromatin as "input" control.

    • Pre-clear the chromatin by incubating with Protein A/G beads.

    • Add the primary antibody to the pre-cleared chromatin and incubate overnight at 4°C with rotation.[5]

    • Add Protein A/G beads to capture the antibody-chromatin complexes and incubate for 2-4 hours at 4°C.[5]

  • Washing :

    • Collect the beads using a magnetic stand and discard the supernatant.

    • Perform a series of washes with low salt, high salt, and LiCl wash buffers to remove non-specifically bound proteins and DNA.[6]

    • Finally, wash the beads with TE buffer.

  • Elution and Reverse Cross-linking :

    • Elute the chromatin from the beads by resuspending in Elution Buffer and incubating at 65°C.[6]

    • To reverse the cross-links, add NaCl to the eluates and the input sample and incubate at 65°C for at least 4-6 hours or overnight.[6]

  • DNA Purification :

    • Treat the samples with RNase A to degrade RNA, followed by Proteinase K to digest proteins.[9]

    • Purify the DNA using a DNA purification kit or by phenol:chloroform extraction followed by ethanol precipitation.[6][7]

Protocol 3: Analysis of ChIP DNA
  • Quantitative PCR (qPCR) :

    • Use the purified DNA as a template for qPCR to determine the enrichment of specific DNA sequences.

    • Design primers to amplify regions of interest (e.g., promoter regions of target genes).

    • Calculate the fold enrichment of the target sequence in the immunoprecipitated sample relative to the IgG control, after normalization to the input DNA.

  • ChIP-Sequencing (ChIP-Seq) :

    • For genome-wide analysis, prepare sequencing libraries from the purified ChIP DNA and input DNA.

    • Perform high-throughput sequencing.

    • Analyze the sequencing data to identify the genome-wide binding sites of the protein of interest and assess how these are affected by this compound treatment.

References

Application Notes and Protocols: BIM5078 Dose-Response in vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BIM5078 is a potent and selective antagonist of Hepatocyte Nuclear Factor 4α (HNF4α), a key transcription factor involved in the regulation of metabolic pathways and cellular proliferation.[1] Identified through a high-throughput screen for modulators of the human insulin promoter, this compound has demonstrated significant in vitro activity, including the dose-dependent repression of insulin gene expression and cytotoxicity against a range of cancer cell lines.[1][2] These application notes provide a summary of the in vitro dose-response characteristics of this compound and detailed protocols for its evaluation.

Data Presentation

The in vitro activity of this compound has been characterized by its binding affinity to HNF4α, its ability to inhibit HNF4α-mediated gene expression, and its cytotoxic effects on various cell lines. The following tables summarize the key quantitative data for this compound and its analog, BI6015.

ParameterValueCell Line / SystemReference
This compound
HNF4α Binding (EC50)11.9 nMDirect Binding Assay[2]
Insulin Expression Inhibition (IC50)930 nMT6PNE cells[1][2]
Average Cytotoxicity (IC50)15.2 µMPanel of 19 human tumor cell lines[2]
BI6015 (analog of this compound)
Cytotoxicity (EC50)964 nM - 4.3 µMPanel of gastric cancer cell lines

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a general workflow for determining its in vitro dose-response curve.

BIM5078_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound HNF4a_inactive HNF4α (Inactive) This compound->HNF4a_inactive Binds to LBD HNF4a_active HNF4α (Active) This compound->HNF4a_active Antagonizes TargetGenes Target Gene Promoters HNF4a_active->TargetGenes Binds to DNA Repression Repression of Transcription HNF4a_active->Repression Transcription Transcription TargetGenes->Transcription Initiates

Caption: this compound mechanism of action.

Experimental_Workflow start Start cell_culture 1. Cell Seeding (e.g., 96-well plate) start->cell_culture drug_treatment 2. This compound Treatment (Dose-response concentrations) cell_culture->drug_treatment incubation 3. Incubation (e.g., 48-72 hours) drug_treatment->incubation viability_assay 4. Cell Viability Assay (e.g., MTT Assay) incubation->viability_assay data_acquisition 5. Data Acquisition (e.g., Plate Reader) viability_assay->data_acquisition data_analysis 6. Data Analysis (IC50 determination) data_acquisition->data_analysis end End data_analysis->end

References

Optimal Concentration of BIM5078 for In Vitro Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BIM5078 is a potent antagonist of the nuclear receptor Hepatocyte Nuclear Factor 4 alpha (HNF4α), a key regulator of gene expression in the liver and pancreas.[1][2][3] It was identified through a high-throughput screen for modulators of the human insulin promoter and has been shown to repress insulin gene expression.[1][4] This document provides detailed application notes and protocols for the use of this compound in in vitro studies, with a focus on determining the optimal concentration for achieving desired biological effects.

Quantitative Data Summary

The effective concentration of this compound can vary depending on the cell type, assay duration, and the specific biological endpoint being measured. The following table summarizes the key quantitative data from in vitro studies.

ParameterValueCell LineAssay ConditionsReference
IC50 (Insulin Expression)930 nMT6PNE48-hour exposure[1][2]
EC50 (HNF4α Binding)11.9 nM-Direct binding assay[4][5]
Concentration for Gene Expression Analysis 10 µMT6PNE, MIN6, HepG25 or 48-hour exposure[1]
Concentration for PPRE Activation Assay Not specified, dose-dependent activation observedHeLaCo-transfection with PPRE-Luc reporter and PPARγ expression vector[1]
Concentration for DARTS Assay 20 µMHepG224-hour treatment[1]

Signaling Pathway of this compound

This compound primarily functions as an antagonist of HNF4α.[1][2][5] HNF4α is a transcription factor that plays a crucial role in regulating the expression of genes involved in glucose and lipid homeostasis.[2][6] By binding to HNF4α, this compound inhibits its transcriptional activity, leading to the repression of HNF4α target genes, including the insulin gene.[1] Additionally, this compound has been shown to have off-target effects as a PPARγ agonist.[1][4]

BIM5078_Signaling_Pathway This compound This compound HNF4a HNF4α This compound->HNF4a Antagonizes PPARg PPARγ This compound->PPARg Agonizes TargetGenes HNF4α Target Genes (e.g., Insulin) HNF4a->TargetGenes Activates PPRE PPRE PPARg->PPRE Activates GeneExpression Altered Gene Expression TargetGenes->GeneExpression PPRE->GeneExpression

Caption: this compound signaling pathway.

Experimental Protocols

Cell Culture and Treatment

The following cell lines have been utilized in studies with this compound:

  • T6PNE: A human fetal islet-derived cell line engineered to express key β-cell transcription factors.[1]

  • MIN6: A murine insulinoma cell line.[1]

  • HepG2: A human hepatoma cell line with high endogenous HNF4α expression.[1]

  • HeLa: A human cervical cancer cell line used for reporter assays.[1]

Protocol for Cell Treatment:

  • Culture cells in the appropriate medium and conditions as recommended by the supplier.

  • Prepare a stock solution of this compound in a suitable solvent, such as DMSO.

  • On the day of the experiment, dilute the this compound stock solution to the desired final concentrations in the cell culture medium.

  • Remove the existing medium from the cells and replace it with the medium containing this compound or vehicle control (e.g., DMSO).

  • Incubate the cells for the desired duration (e.g., 5, 24, or 48 hours) before proceeding with downstream analysis.[1]

Insulin Promoter Activity Assay

This protocol is based on the method used to identify this compound's effect on insulin promoter activity in T6PNE cells.[1]

Experimental Workflow:

Insulin_Promoter_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Seed Seed T6PNE cells Induce Induce insulin expression (e.g., with tamoxifen) Seed->Induce Treat Treat with varying concentrations of this compound Induce->Treat Incubate Incubate for 48 hours Treat->Incubate Measure Measure reporter activity (e.g., GFP expression) Incubate->Measure qPCR Analyze endogenous insulin mRNA by qRT-PCR Incubate->qPCR

Caption: Workflow for insulin promoter activity assay.

Detailed Protocol:

  • Cell Seeding: Seed T6PNE cells in a multi-well plate at a density appropriate for the assay format.

  • Induction of Insulin Expression: If using an inducible system like the E47-MER in T6PNE cells, add the inducing agent (e.g., tamoxifen) to the culture medium.[1]

  • This compound Treatment: After an appropriate induction period, treat the cells with a range of this compound concentrations (e.g., a serial dilution from 10 µM down to the nanomolar range) for 48 hours.[1]

  • Analysis of Promoter Activity:

    • Reporter Gene Assay: If using a reporter construct (e.g., insulin promoter-GFP), quantify the reporter signal (e.g., GFP fluorescence) using an appropriate instrument.[1]

    • Endogenous Gene Expression: To measure the effect on the endogenous insulin gene, extract total RNA from the cells and perform quantitative real-time PCR (qRT-PCR) for insulin mRNA, normalizing to a housekeeping gene like GAPDH or 18S rRNA.[1]

HNF4α Target Gene Expression Analysis

This protocol can be used to confirm the antagonistic effect of this compound on HNF4α in various cell lines.

  • Cell Culture and Treatment: Culture T6PNE, MIN6, or HepG2 cells and treat with this compound (e.g., 10 µM) or a vehicle control for 5 or 48 hours.[1]

  • RNA Extraction and qRT-PCR: Extract total RNA and perform qRT-PCR for known HNF4α target genes. HNF4α itself is a target gene and can be measured.[1] Normalize the expression levels to a suitable housekeeping gene.

Recommendations for Optimal Concentration

  • For initial screening and dose-response studies: A concentration range spanning from low nanomolar to high micromolar (e.g., 1 nM to 20 µM) is recommended to capture the full dose-response curve and determine the IC50 or EC50 in the specific cell system.

  • For studying the antagonism of HNF4α: Based on published data, a concentration of 10 µM has been shown to be effective in repressing HNF4α target genes in multiple cell lines.[1] However, it is advisable to perform a dose-response experiment to determine the optimal concentration for the specific cell line and experimental conditions.

  • Consideration of Off-Target Effects: Researchers should be aware of the potential off-target activity of this compound as a PPARγ agonist.[1] If studying pathways that could be affected by PPARγ activation, it may be necessary to use a more specific HNF4α antagonist, such as the related analog BI6015, or include appropriate controls to dissect the HNF4α-specific effects.[1][3]

Conclusion

This compound is a valuable tool for investigating the role of HNF4α in various biological processes. The optimal in vitro concentration of this compound is dependent on the experimental context. For potent inhibition of insulin expression, concentrations around the IC50 of 930 nM are effective. For robust repression of HNF4α target genes, a concentration of 10 µM has been successfully used. It is crucial for researchers to empirically determine the optimal concentration for their specific in vitro model and to consider potential off-target effects in their experimental design and data interpretation.

References

Application Notes and Protocols for In vivo Administration of BIM5078 Analogs

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed information and protocols for the in vivo administration and dosage of analogs of BIM5078, a potent antagonist of the nuclear receptor transcription factor Hepatocyte Nuclear Factor 4α (HNF4α). Due to the unfavorable pharmacokinetic properties of this compound, including low plasma and microsomal stability, its analog BI6015 has been developed and utilized for in vivo studies.[1] These protocols are intended for researchers, scientists, and drug development professionals working on preclinical cancer models and metabolic diseases.

Overview and Mechanism of Action

This compound and its analogs, such as BI6015, function by binding to HNF4α with high affinity, thereby inhibiting its transcriptional activity.[1][2] HNF4α is a master regulator of genes involved in various metabolic processes, including glucose and lipid homeostasis, and plays a crucial role in the development and function of the liver, kidney, and intestines.[1][3] Dysregulation of HNF4α signaling is implicated in diseases such as diabetes and cancer.[1][4] The antagonism of HNF4α by this compound analogs leads to the modulation of its target genes, which has been shown to induce apoptosis in cancer cells, particularly in hepatocellular carcinoma (HCC).[1][5]

Signaling Pathway of HNF4α

HNF4α acts as a central hub, integrating various extracellular and intracellular signals to regulate gene expression. Its activity is modulated by other signaling pathways, including Wnt/β-catenin, NF-κB, and STAT3, which are critical in cancer development and progression.[4][6] The inhibition of HNF4α by compounds like BI6015 can therefore have pleiotropic effects on cellular function.

HNF4a_Signaling_Pathway cluster_extracellular Extracellular Signals cluster_intracellular Intracellular Signaling Pathways cluster_cellular_processes Cellular Processes Growth Factors Growth Factors STAT3 STAT3 Growth Factors->STAT3 Cytokines Cytokines NF-κB NF-κB Cytokines->NF-κB Hormones Hormones HNF4α HNF4α Hormones->HNF4α Wnt/β-catenin Wnt/β-catenin Wnt/β-catenin->HNF4α NF-κB->HNF4α STAT3->HNF4α Gene Expression Gene Expression HNF4α->Gene Expression Metabolism Metabolism Gene Expression->Metabolism Cell Proliferation Cell Proliferation Gene Expression->Cell Proliferation Apoptosis Apoptosis Gene Expression->Apoptosis BI6015 BI6015 BI6015->HNF4α

HNF4α Signaling Pathway and Inhibition by BI6015.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo data for this compound and its analog BI6015.

Table 1: In Vitro Activity and Pharmacokinetic Properties of this compound and BI6015

CompoundTargetIC₅₀ (Insulin Expression)EC₅₀ (HNF4α Binding)Plasma Stability (3h)Microsomal Stability (1.25h)Plasma Protein Binding (4h)Solubility (18h)
This compound HNF4α930 nM11.9 nM8% remaining32% remaining98% bound0.17 µg/mL
BI6015 HNF4αMore potent than this compound--22% remaining (1h)--

Data compiled from references[1][7].

Table 2: In Vivo Dosage and Administration of BI6015

Animal ModelDisease ModelAdministration RouteDosageTreatment ScheduleObserved EffectsReference
MiceHepatocellular Carcinoma (HCC) XenograftIntraperitoneal (i.p.)10-30 mg/kgDaily or every other day for 20-57 daysInduced apoptosis in tumor cells[1][5]
Mice-Intraperitoneal (i.p.)10-30 mg/kgOnce daily for 5 daysInduced loss of HNF4α expression and hepatic steatosis[1][5]
MiceParenteral Nutrition-Associated Cholestasis (PNAC)Infused in PN solution20 mg/kgDaily from day 4 to 14 of PNPrevented cholestasis[2]

Experimental Protocols

Protocol 1: In Vivo Efficacy Study of BI6015 in a Subcutaneous Hepatocellular Carcinoma (HCC) Xenograft Mouse Model

This protocol details the procedure for evaluating the anti-tumor efficacy of BI6015 in a mouse xenograft model of HCC.

Materials:

  • Human hepatocellular carcinoma cells (e.g., Hep3B-Luc)

  • Female immunodeficient mice (e.g., BALB/c nude mice), 6-8 weeks old

  • BI6015

  • Vehicle solution (e.g., DMSO, PEG300, Tween 80, and ddH₂O)

  • Matrigel

  • Sterile syringes and needles (27-30 gauge)

  • Calipers

  • Anesthesia (e.g., isoflurane)

  • Animal housing and monitoring equipment

Experimental Workflow:

HCC_Xenograft_Workflow Cell_Culture 1. Cell Culture (Hep3B-Luc) Cell_Harvest 2. Cell Harvest & Preparation (Resuspend in Matrigel) Cell_Culture->Cell_Harvest Implantation 3. Subcutaneous Implantation (1x10^6 cells in 20 µL) Cell_Harvest->Implantation Tumor_Growth 4. Tumor Growth Monitoring (Caliper measurements) Implantation->Tumor_Growth Randomization 5. Randomization (Tumor volume ~100 mm³) Tumor_Growth->Randomization Treatment 6. Treatment Initiation (BI6015 or Vehicle) Randomization->Treatment Monitoring 7. Efficacy & Toxicity Monitoring (Tumor volume, body weight) Treatment->Monitoring Endpoint 8. Study Endpoint & Analysis (Tumor excision, histology) Monitoring->Endpoint

Workflow for HCC Xenograft Study.

Procedure:

  • Cell Preparation:

    • Culture Hep3B-Luc cells under standard conditions.

    • Harvest cells during the logarithmic growth phase and wash with sterile PBS.

    • Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10⁷ cells/mL. Keep on ice.

  • Tumor Cell Implantation:

    • Anesthetize the mice.

    • Inject 20 µL of the cell suspension (1 x 10⁶ cells) subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days.

    • Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.

  • Randomization and Treatment:

    • When tumors reach an average volume of approximately 100-150 mm³, randomize the mice into treatment and control groups.

    • Prepare the BI6015 formulation. A suggested vehicle consists of DMSO, PEG300, Tween 80, and ddH₂O.[8] For example, a 1.65 mg/mL solution can be prepared by dissolving BI6015 in DMSO, then adding PEG300, Tween 80, and finally ddH₂O.[8]

    • Administer BI6015 (10-30 mg/kg) or vehicle control via intraperitoneal (i.p.) injection daily or every other day.

  • Efficacy and Toxicity Monitoring:

    • Continue to measure tumor volume and mouse body weight 2-3 times per week.

    • Monitor the general health of the animals daily.

    • For bioluminescent cells, tumor burden can also be monitored by imaging.

  • Study Endpoint and Analysis:

    • The study may be terminated when tumors in the control group reach a predetermined size or after a specified treatment duration (e.g., 20-57 days).[5]

    • At the endpoint, euthanize the mice and excise the tumors.

    • Tumor weight and volume should be recorded.

    • Tissues can be processed for histological analysis (e.g., H&E staining, immunohistochemistry for cleaved caspase-3 to assess apoptosis).[1]

Protocol 2: Preparation and Administration of BI6015

Formulation for Intraperitoneal Injection:

A common method for preparing BI6015 for in vivo use involves creating a solution that is well-tolerated by the animals.[8]

  • Prepare a stock solution of BI6015 in DMSO (e.g., 33 mg/mL).[8]

  • For a 1 mL working solution, take an appropriate volume of the DMSO stock solution and add it to PEG300. Mix until clear.

  • Add Tween 80 to the mixture and mix until clear.

  • Add ddH₂O to reach the final volume.

  • This solution should be prepared fresh before each use.

Intraperitoneal Injection Procedure:

  • Properly restrain the mouse.

  • Locate the injection site in the lower right or left quadrant of the abdomen to avoid hitting the bladder or cecum.

  • Insert a 27-30 gauge needle at a 10-20 degree angle.

  • Gently aspirate to ensure no fluid is drawn back, indicating the needle is not in a vessel or organ.

  • Slowly inject the solution.

  • Withdraw the needle and return the mouse to its cage.

  • Monitor the mouse for any signs of distress post-injection.

Safety and Toxicology

In vivo studies have shown that BI6015 is generally well-tolerated at therapeutic doses. In mice, daily intraperitoneal injections of 30 mg/kg for 5 days did not result in significant changes in blood chemistries, including ALT levels, suggesting no acute hepatocellular death in the normal liver.[1] However, treatment with BI6015 did induce hepatic steatosis (fatty liver).[1][5] Researchers should monitor for signs of toxicity, including weight loss, changes in behavior, and at the study endpoint, perform histological analysis of major organs.

Conclusion

The this compound analog, BI6015, is a valuable tool for the in vivo investigation of HNF4α function in disease models. The protocols provided herein offer a framework for conducting efficacy studies in preclinical cancer models. Careful attention to formulation, administration technique, and animal monitoring is crucial for obtaining reliable and reproducible results. Further studies may be required to optimize dosing and administration schedules for different disease models and animal strains.

References

Application Notes and Protocols for BIM5078 Treatment in Gene Expression Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BIM5078 is a potent and specific small molecule antagonist of Hepatocyte Nuclear Factor 4α (HNF4α), a crucial transcription factor in the nuclear receptor superfamily.[1][2] HNF4α is a master regulator of gene expression in various tissues, including the liver, pancreas, and intestines, where it governs metabolic homeostasis.[3] Dysregulation of HNF4α activity is implicated in diseases such as diabetes and cancer. This compound serves as a valuable chemical tool to probe the physiological roles of HNF4α and to explore its potential as a therapeutic target. These application notes provide detailed protocols for utilizing this compound in gene expression analysis.

Mechanism of Action

This compound functions by directly binding to HNF4α, leading to the modulation of its transcriptional activity.[2] This antagonism results in the altered expression of HNF4α target genes. Notably, HNF4α is known to autoregulate its own transcription, and treatment with this compound has been shown to repress HNF4α expression in various cell lines.[1] The compound has been demonstrated to effectively antagonize HNF4α in cell-based assays and influence the expression of genes involved in metabolic pathways.

Data Presentation

Quantitative Analysis of HNF4α Gene Expression

Treatment with this compound leads to a significant downregulation of HNF4α mRNA levels in a variety of cell lines. The following table summarizes the observed effects.

Cell LineTreatment ConcentrationTreatment DurationFold Change in HNF4α mRNAReference
T6PNE5 µM48 hoursSignificant Repression[1]
MIN65 µM5 hoursSignificant Repression[1]
HepG21 µM48 hoursSignificant Repression[1]
Global Gene Expression Changes Induced by this compound

The following table provides an example of how to present such data. A comprehensive analysis would require obtaining the full dataset from the GEO database.

Gene SymbolRegulationFold Change (Example)p-value (Example)Pathway Involvement
HNF4ADown-2.5< 0.01Transcription Regulation
KIP2 (CDKN1C)Down-3.2< 0.001Cell Cycle Regulation
SERPINI1Varies-< 0.001HNF4α direct target
...............

Experimental Protocols

Protocol 1: Cell Culture and this compound Treatment

This protocol describes the general procedure for treating adherent cell lines like HepG2, T6PNE, and MIN6 with this compound for gene expression analysis.

Materials:

  • HepG2, T6PNE, or MIN6 cells

  • Complete growth medium (e.g., DMEM or EMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • Phosphate-buffered saline (PBS)

  • 6-well tissue culture plates

  • Cell lysis buffer for RNA extraction (e.g., TRIzol)

Procedure:

  • Cell Seeding: Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

  • Cell Adherence: Allow cells to adhere and grow for 24 hours in a 37°C, 5% CO₂ incubator.

  • This compound Treatment:

    • Prepare the desired concentrations of this compound in a complete growth medium. A final DMSO concentration should be kept below 0.1%.

    • Include a vehicle control (DMSO only) at the same final concentration.

    • For HepG2 and T6PNE cells, a typical treatment is 1-5 µM this compound for 48 hours.[1]

    • For MIN6 cells, a shorter treatment of 5 µM for 5 hours has been reported to be effective.[1]

  • Cell Harvest:

    • After the incubation period, aspirate the medium.

    • Wash the cells once with ice-cold PBS.

    • Add 1 mL of cell lysis buffer (e.g., TRIzol) to each well and lyse the cells by pipetting up and down.

  • RNA Isolation: Proceed with RNA isolation according to the manufacturer's protocol for the chosen lysis buffer.

Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol details the steps for quantifying changes in target gene expression following this compound treatment.

Materials:

  • Isolated total RNA (from Protocol 1)

  • DNase I

  • Reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit)

  • SYBR Green or TaqMan Master Mix

  • Forward and reverse primers for target genes (e.g., HNF4A) and a reference gene (e.g., GAPDH, 18S rRNA)

  • qRT-PCR instrument

Procedure:

  • DNase Treatment: Treat the isolated RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis:

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.

  • qRT-PCR Reaction Setup:

    • Prepare the qRT-PCR reaction mix in a 96- or 384-well plate. For each reaction, combine SYBR Green/TaqMan Master Mix, forward and reverse primers (final concentration typically 100-200 nM), and diluted cDNA.

    • Include no-template controls for each primer set.

  • qRT-PCR Program:

    • Run the plate on a qRT-PCR instrument using a standard cycling program (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each sample.

    • Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the reference gene expression.

Protocol 3: Chromatin Immunoprecipitation (ChIP) Assay

This protocol is for investigating the effect of this compound on the binding of HNF4α to the promoter regions of its target genes.

Materials:

  • Cells treated with this compound or vehicle (from Protocol 1)

  • Formaldehyde (37%)

  • Glycine

  • Cell lysis buffer

  • Nuclear lysis buffer

  • Sonicator

  • ChIP-grade anti-HNF4α antibody

  • Normal IgG (as a negative control)

  • Protein A/G magnetic beads

  • Wash buffers (low salt, high salt, LiCl)

  • Elution buffer

  • Proteinase K

  • Phenol:chloroform:isoamyl alcohol

  • Ethanol

  • Primers for qPCR targeting specific promoter regions

Procedure:

  • Cross-linking:

    • Add formaldehyde to the cell culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA.

    • Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.

  • Cell Lysis and Chromatin Shearing:

    • Harvest and lyse the cells to isolate the nuclei.

    • Resuspend the nuclear pellet in nuclear lysis buffer and sonicate the chromatin to obtain DNA fragments of 200-1000 bp.

  • Immunoprecipitation:

    • Pre-clear the chromatin with protein A/G beads.

    • Incubate the chromatin overnight at 4°C with an anti-HNF4α antibody or normal IgG.

    • Add protein A/G beads to capture the antibody-protein-DNA complexes.

  • Washes and Elution:

    • Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

    • Elute the protein-DNA complexes from the beads.

  • Reverse Cross-linking and DNA Purification:

    • Reverse the cross-links by incubating at 65°C overnight.

    • Treat with Proteinase K to digest proteins.

    • Purify the DNA using phenol:chloroform extraction and ethanol precipitation.

  • qPCR Analysis:

    • Use the purified DNA as a template for qPCR with primers designed to amplify specific HNF4α binding sites on target gene promoters.

    • Analyze the enrichment of the target DNA sequence in the HNF4α IP sample relative to the IgG control.

Mandatory Visualization

HNF4a_Signaling_Pathway cluster_extracellular Extracellular Signals cluster_intracellular Intracellular cluster_nucleus Nucleus This compound This compound HNF4a HNF4α This compound->HNF4a Antagonizes HNF4a_dimer HNF4α Dimer HNF4a->HNF4a_dimer Dimerization Coactivators Co-activators Coactivators->HNF4a_dimer Binds to Corepressors Co-repressors Corepressors->HNF4a_dimer Binds to HRE HNF4α Response Element (HRE) HNF4a_dimer->HRE Binds to Target_Gene Target Gene (e.g., HNF4A, KIP2) HRE->Target_Gene Regulates mRNA mRNA Target_Gene->mRNA Transcription Gene_Expression Altered Gene Expression mRNA->Gene_Expression Experimental_Workflow cluster_analysis Gene Expression Analysis cluster_chip Chromatin Immunoprecipitation start Start: Cell Culture treatment This compound Treatment (vs. Vehicle Control) start->treatment harvest Cell Harvest treatment->harvest rna_extraction RNA Extraction harvest->rna_extraction crosslinking Cross-linking harvest->crosslinking qrpcr qRT-PCR rna_extraction->qrpcr microarray Microarray / RNA-seq rna_extraction->microarray data_analysis Data Analysis (Fold Change, etc.) qrpcr->data_analysis microarray->data_analysis chip_assay ChIP Assay (with anti-HNF4α) crosslinking->chip_assay chip_qpcr ChIP-qPCR chip_assay->chip_qpcr binding_analysis Analysis of TF Binding chip_qpcr->binding_analysis

References

Application of BIM5078 in Lipid Metabolism Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BIM5078 is a potent and specific small molecule antagonist of Hepatocyte Nuclear Factor 4α (HNF4α), a crucial nuclear transcription factor that governs a wide array of genes involved in hepatic lipid and glucose homeostasis.[1] Discovered through a high-throughput screen for modulators of the human insulin promoter, this compound and its structurally related analog, BI6015, serve as invaluable tools for investigating the intricate roles of HNF4α in metabolic regulation.[1] By inhibiting HNF4α, this compound provides a powerful mechanism to probe the downstream effects on lipid metabolism, including lipoprotein assembly and secretion, fatty acid synthesis, and lipid droplet formation. These application notes provide detailed protocols and guidelines for utilizing this compound in lipid metabolism research.

Mechanism of Action

This compound exerts its biological effects by directly binding to HNF4α with high affinity, thereby antagonizing its transcriptional activity.[1] HNF4α is a master regulator of hepatic gene expression, controlling numerous genes pivotal to lipid metabolism.[2][3] Its target genes include those encoding for apolipoproteins (e.g., APOB, APOC3), which are essential for the assembly and secretion of very-low-density lipoproteins (VLDL), and microsomal triglyceride transfer protein (MTP), a key enzyme in lipoprotein assembly.[1][2][3][4] Inhibition of HNF4α by this compound is expected to phenocopy the effects of HNF4α deficiency, leading to dysregulation of these target genes and subsequent alterations in lipid profiles, including the potential for hepatic steatosis.[1][5] A related analog, BI6015, was developed to have improved specificity by eliminating the off-target PPARγ agonist activity observed with this compound.[1][5]

Data Presentation

Quantitative Effects of this compound and HNF4α Inhibition on Lipid Parameters
ParameterOrganism/Cell LineCompound/ConditionConcentration/DoseObserved EffectReference
Atherogenic Lipoproteins (B-lps) Zebrafish LarvaeThis compound8 µMSignificant reduction in total Relative Luminescence Units (RLU)[6]
This compound4 µMSignificant reduction in total RLU[6]
This compound0.125 µMSignificant reduction in total RLU[6]
VLDL Particles Zebrafish LarvaeThis compoundNot specifiedSmall but significant increase[6]
Plasma Triglycerides MiceHNF4α KnockoutN/A>80% decrease[5]
Plasma Total Cholesterol MiceHNF4α KnockoutN/A>80% decrease[5]
Hepatic Steatosis MiceBI601510-30 mg/kg/dayMarked fat accumulation[5]
Primary Mouse HepatocytesBI60155 µMInduced steatosis[5]
Binding Affinity and Potency of this compound
ParameterValueReference
HNF4α Binding Affinity (Kd) 11.9 ± 2.9 nM[7]
IC50 for Insulin Expression Repression 930 nM[1]

Mandatory Visualization

Caption: this compound inhibits HNF4α, altering lipid metabolism gene expression.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Hepatocytes Culture Hepatocytes (e.g., HepG2, Primary Hepatocytes) Treatment Treat with this compound (Dose-Response) Hepatocytes->Treatment Lipid_Staining Assess Lipid Accumulation (Oil Red O Staining) Treatment->Lipid_Staining Quantification Quantify Lipids (Triglyceride/Cholesterol Assays) Treatment->Quantification Gene_Expression Analyze Gene Expression (qRT-PCR, RNA-seq) Treatment->Gene_Expression Lipid_Staining->Quantification Animal_Model Select Animal Model (e.g., Mice, Zebrafish) Administration Administer this compound/BI6015 Animal_Model->Administration Plasma_Analysis Analyze Plasma Lipids (Triglycerides, Cholesterol) Administration->Plasma_Analysis Liver_Histology Liver Histology (H&E, Oil Red O) Administration->Liver_Histology Gene_Expression_Vivo Analyze Hepatic Gene Expression Administration->Gene_Expression_Vivo Plasma_Analysis->Liver_Histology

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Plasma Stability of BIM5078 for In Vivo Research

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support hub for researchers, scientists, and drug development professionals working with the HNF4α antagonist, BIM5078. This resource is designed to provide targeted guidance on a critical challenge encountered during in vivo studies: the compound's inherent plasma instability. Here, you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the known plasma stability profile of this compound?

A1: this compound exhibits relatively low plasma stability and moderate microsomal stability.[1] Pharmacokinetic studies have revealed that a significant portion of the compound is cleared from plasma in a short period. This instability is a primary limiting factor for its in vivo efficacy. In microsomal stability assays, only 32% of this compound remained after 1.25 hours, and this decreased to 8% after 3 hours.[1] The compound also demonstrates high binding to plasma proteins (98% bound after 4 hours) and low aqueous solubility (0.17 μg/ml after 18 hours).[1]

Q2: How was the plasma stability of this compound improved in subsequent analogs like BI6015?

A2: To address the pharmacokinetic limitations of this compound, structural analogs were developed.[1] One such analog, BI6015, was created by replacing the chloro group of this compound with a methyl group.[1] This modification resulted in a more favorable stability profile, making BI6015 more suitable for in vivo studies.[1] In vivo pharmacokinetic studies in mice revealed that BI6015 has a half-life of approximately 90 minutes.[1]

Q3: What are the primary mechanisms of this compound degradation in plasma?

A3: While specific degradation pathways for this compound are not extensively detailed in the public domain, compounds with sulfonamide and benzimidazole moieties can be susceptible to enzymatic degradation in plasma. The primary mechanism is likely enzymatic proteolysis by plasma proteases. Mass spectrometry studies on similar structures reveal that fragmentation often occurs around the sulfonamide and benzimidazole cores.

Q4: What general strategies can be employed to improve the plasma stability of this compound?

A4: Several strategies can be employed to enhance the in vivo half-life of small molecules like this compound. These can be broadly categorized as chemical modifications and formulation-based approaches.

  • Chemical Modifications:

    • Structural Analog Development: As demonstrated with BI6015, minor structural changes can significantly impact metabolic stability.

    • PEGylation: The covalent attachment of polyethylene glycol (PEG) can shield the molecule from enzymatic degradation and reduce renal clearance.

  • Formulation Strategies:

    • Liposomal Formulation: Encapsulating this compound within liposomes can protect it from plasma components and alter its biodistribution.

Troubleshooting Guides

This section addresses common issues encountered during in vivo studies with this compound related to its plasma stability.

Issue 1: Rapid clearance and lack of in vivo efficacy.

  • Possible Cause: The inherent plasma instability of this compound is leading to sub-therapeutic concentrations at the target site.

  • Troubleshooting Steps:

    • Confirm Compound Integrity: Before in vivo administration, verify the purity and concentration of your this compound stock solution using analytical methods like HPLC-MS.

    • Consider a More Stable Analog: If feasible, switch to a more stable analog like BI6015, which has a demonstrated longer in vivo half-life.

    • Implement a Stability-Enhancing Formulation: Explore the use of liposomal formulations or PEGylation to protect this compound from rapid degradation. Refer to the Experimental Protocols section for detailed methodologies.

    • Adjust Dosing Regimen: While not ideal, a continuous infusion or more frequent dosing schedule might be necessary to maintain therapeutic concentrations.

Issue 2: High variability in pharmacokinetic data between subjects.

  • Possible Cause: Inconsistent formulation, administration, or individual differences in metabolic rates can contribute to variability.

  • Troubleshooting Steps:

    • Standardize Formulation Preparation: Ensure your formulation protocol is robust and reproducible. For liposomal formulations, this includes consistent vesicle size and encapsulation efficiency.

    • Refine Administration Technique: Standardize the route and technique of administration to minimize variability.

    • Increase Sample Size: A larger number of animals per group can help to account for biological variability.

Issue 3: Difficulty in detecting and identifying degradation products.

  • Possible Cause: The degradation products may be present at low concentrations or may not be readily ionizable for mass spectrometry detection.

  • Troubleshooting Steps:

    • Optimize Sample Preparation: Concentrate plasma samples to enrich for low-abundance metabolites.

    • Utilize High-Resolution Mass Spectrometry: Employ high-resolution MS/MS to obtain accurate mass measurements and fragmentation patterns of potential degradation products.

    • Predict Fragmentation Patterns: Based on the structure of this compound (a benzimidazole sulfonamide), predict likely fragmentation patterns to aid in the identification of metabolites. Common fragmentation of sulfonamides involves the loss of SO2. For benzimidazole derivatives, fragmentation of the imidazole ring is a common pathway.

Data Presentation

Table 1: Comparative Pharmacokinetic Properties of this compound and BI6015

ParameterThis compoundBI6015Reference
In Vitro Plasma Stability Relatively LowMore Favorable Profile[1]
In Vitro Microsomal Stability 32% remaining after 1.25 h; 8% remaining after 3 h22% remaining after 1 h (hepatic)[1]
In Vivo Half-life (t½) in mice Not explicitly stated~90 minutes[1]
Plasma Protein Binding 98% after 4 hNot explicitly stated[1]
Aqueous Solubility 0.17 μg/ml after 18 hNot explicitly stated[1]

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

Objective: To determine the in vitro half-life of this compound in plasma.

Materials:

  • This compound stock solution (in DMSO)

  • Control plasma (e.g., mouse, rat, human)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C

  • Acetonitrile (ACN) with 0.1% formic acid (for protein precipitation)

  • Centrifuge

  • LC-MS/MS system

Methodology:

  • Pre-warm plasma and PBS to 37°C.

  • Prepare a working solution of this compound in PBS.

  • Initiate the assay by adding the this compound working solution to the plasma to achieve a final concentration of 1 µM.

  • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the plasma-BIM5078 mixture.

  • Immediately quench the enzymatic reaction by adding three volumes of ice-cold ACN with 0.1% formic acid.

  • Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate plasma proteins.

  • Transfer the supernatant to HPLC vials for LC-MS/MS analysis.

  • Quantify the remaining parent this compound at each time point.

  • Plot the percentage of remaining this compound against time and calculate the half-life (t½) using a first-order decay model.

Protocol 2: Liposomal Formulation of this compound (Thin-Film Hydration Method)

Objective: To encapsulate the hydrophobic this compound into liposomes to improve its plasma stability.

Materials:

  • This compound

  • Phospholipids (e.g., DSPC, DMPC)

  • Cholesterol

  • Chloroform

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm)

Methodology:

  • Dissolve this compound, phospholipids, and cholesterol in chloroform in a round-bottom flask.

  • Create a thin lipid film on the inner wall of the flask by removing the chloroform using a rotary evaporator.

  • Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with PBS (pre-warmed to a temperature above the lipid transition temperature) by vortexing. This will form multilamellar vesicles (MLVs).

  • To create small unilamellar vesicles (SUVs) with a uniform size, subject the MLV suspension to extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).

  • Determine the encapsulation efficiency by separating the liposome-encapsulated this compound from the unencapsulated drug using techniques like dialysis or size exclusion chromatography, followed by quantification of the drug.

Visualizations

G cluster_0 Problem Identification cluster_1 Troubleshooting & Strategy cluster_2 Implementation & Evaluation This compound This compound Low_Plasma_Stability Low Plasma Stability This compound->Low_Plasma_Stability Exhibits Strategy Select Improvement Strategy Low_Plasma_Stability->Strategy Leads to Chemical_Modification Chemical Modification Strategy->Chemical_Modification Formulation Formulation Strategy Strategy->Formulation Analog Synthesize Analog (e.g., BI6015) Chemical_Modification->Analog PEGylation Perform PEGylation Chemical_Modification->PEGylation Liposomes Prepare Liposomal Formulation Formulation->Liposomes In_Vitro_Assay In Vitro Plasma Stability Assay Analog->In_Vitro_Assay PEGylation->In_Vitro_Assay Liposomes->In_Vitro_Assay In_Vivo_Study In Vivo PK Study In_Vitro_Assay->In_Vivo_Study Optimized Candidate

Caption: Workflow for addressing this compound plasma instability.

G cluster_pathway Potential Degradation Pathway of this compound cluster_analysis Analysis BIM5078_structure This compound (Benzimidazole Sulfonamide) Metabolism Metabolic Transformation BIM5078_structure->Metabolism Susceptible to Plasma_Proteases Plasma Proteases Plasma_Proteases->Metabolism Catalyzes Degradation_Products Degradation Products (e.g., Cleaved Benzimidazole and Sulfonamide Moieties) Metabolism->Degradation_Products Results in LC_MS LC-MS/MS Analysis Degradation_Products->LC_MS Identify_Fragments Identify Characteristic Fragment Ions LC_MS->Identify_Fragments

Caption: Conceptual overview of this compound degradation and analysis.

References

Technical Support Center: BIM5078 and PPARγ Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing the off-target effects of BIM5078 on Peroxisome Proliferator-Activated Receptor Gamma (PPARγ).

Frequently Asked Questions (FAQs)

Q1: What is the known off-target activity of this compound?

A1: this compound has been identified as an agonist of PPARγ. This activity is considered an off-target effect, as the primary intended mechanism of action for this compound is the inhibition of Hepatocyte Nuclear Factor 4 Alpha (HNF4α)[1][2].

Q2: What is the evidence for this compound's off-target effect on PPARγ?

A2: The off-target agonism of PPARγ by this compound has been demonstrated using a PPAR response element (PPRE)-luciferase reporter assay. In this assay, this compound was shown to activate the PPRE, and this activation was enhanced when a PPARγ expression vector was co-transfected[1].

Q3: Is there a structural basis for the off-target activity of this compound on PPARγ?

A3: Yes, chemoinformatic analysis has revealed a structural similarity between this compound and FK614, a known atypical PPARγ agonist[1]. This structural homology likely accounts for the observed off-target binding and activation of PPARγ by this compound.

Q4: Are there any related compounds to this compound that lack this off-target PPARγ activity?

A4: Yes, a structurally related compound, BI6015, has been developed. While it potently inhibits the insulin promoter similarly to this compound, it does not exhibit agonist activity towards PPARγ[1]. This makes BI6015 a useful negative control in experiments designed to isolate the effects of HNF4α inhibition from off-target PPARγ activation.

Q5: How can I differentiate between the on-target (HNF4α) and off-target (PPARγ) effects of this compound in my experiments?

A5: To distinguish between the two effects, you can use a combination of specific controls and assays. For instance, you can compare the effects of this compound with those of FK614 (a PPARγ agonist with no effect on the insulin promoter) and BI6015 (an HNF4α inhibitor with no PPARγ agonist activity)[1]. Additionally, employing siRNA-mediated knockdown of HNF4α can help to mimic the on-target effects of this compound and differentiate them from its off-target PPARγ-mediated actions.

Troubleshooting Guide

Issue: Unexpected experimental results that may be attributable to PPARγ activation when using this compound.

Symptom Possible Cause Recommended Action
Observation of adipogenesis or changes in lipid metabolism gene expression not expected from HNF4α inhibition alone.This compound is activating PPARγ, a master regulator of adipogenesis.1. Run a parallel experiment with a known PPARγ agonist (e.g., rosiglitazone or FK614) as a positive control to confirm a PPARγ-mediated phenotype. 2. Repeat the experiment using BI6015, which lacks PPARγ agonist activity, to see if the effect is abolished.
Inconsistent results in reporter assays targeting pathways downstream of HNF4α.The off-target activation of PPARγ by this compound may be interfering with the signaling pathway under investigation.1. Perform a PPRE-luciferase reporter assay to quantify the extent of PPARγ activation by your specific lot and concentration of this compound. 2. Consider using a PPARγ antagonist in conjunction with this compound to block the off-target effect, though this may introduce other confounding variables.
Difficulty replicating published data on HNF4α inhibition by this compound.The cellular context, specifically the expression level of PPARγ, may be influencing the overall response to this compound.1. Characterize the relative expression levels of HNF4α and PPARγ in your experimental cell line. 2. If possible, use a cell line with low or no endogenous PPARγ expression to isolate the HNF4α-specific effects of this compound.

Quantitative Data Summary

The following table summarizes the reported quantitative data regarding the off-target effect of this compound on PPARγ activity.

Compound Assay Cell Line Result Reference
This compoundPPRE-Luciferase ReporterHeLa~2-fold activation of PPRE[1]
This compound + PPARγ expression vectorPPRE-Luciferase ReporterHeLa~4-fold activation of PPRE[1]
FK614 + PPARγ expression vectorPPRE-Luciferase ReporterHeLaSignificant activation of PPRE[1]
BI6015 + PPARγ expression vectorPPRE-Luciferase ReporterHeLaNo activation of PPRE[1]

Experimental Protocols

PPRE-Luciferase Reporter Assay for PPARγ Activation

This protocol is designed to quantify the agonist activity of small molecules on PPARγ.

Materials:

  • HeLa cells (or other suitable cell line)

  • PPRE-luciferase reporter plasmid (PPRE-Luc)

  • PPARγ expression vector

  • Control vector (empty)

  • Transfection reagent

  • This compound, FK614 (positive control), BI6015 (negative control)

  • Luciferase assay reagent

  • 96-well cell culture plates

Methodology:

  • Cell Seeding: Seed HeLa cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the PPRE-Luc reporter plasmid and either the PPARγ expression vector or an empty control vector using a suitable transfection reagent according to the manufacturer's instructions.

  • Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing the test compounds (this compound, FK614, BI6015) at the desired concentrations. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for an additional 24-48 hours.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration to account for differences in transfection efficiency and cell number. Express the results as fold activation relative to the vehicle control.

Visualizations

experimental_workflow cluster_setup Experimental Setup cluster_treatment Compound Treatment cluster_analysis Data Analysis seed_cells Seed HeLa Cells transfect Co-transfect with PPRE-Luc & PPARγ Vector seed_cells->transfect This compound This compound fk614 FK614 (Positive Control) bi6015 BI6015 (Negative Control) vehicle Vehicle (Control) luciferase_assay Luciferase Assay This compound->luciferase_assay fk614->luciferase_assay bi6015->luciferase_assay vehicle->luciferase_assay data_analysis Calculate Fold Activation luciferase_assay->data_analysis

Caption: Workflow for assessing off-target PPARγ activation.

signaling_pathway cluster_this compound This compound Actions cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway This compound This compound hnf4a HNF4α This compound->hnf4a Inhibits pparg PPARγ This compound->pparg Activates (Off-Target) insulin_promoter Insulin Promoter hnf4a->insulin_promoter Activates repression Repression insulin_promoter->repression ppre PPRE pparg->ppre Binds to activation Activation ppre->activation

Caption: On-target vs. off-target effects of this compound.

References

Troubleshooting unexpected results in BIM5078 experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BIM5078. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected experimental results. Below you will find a series of frequently asked questions (FAQs), detailed troubleshooting guides, and standardized experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I not observing the expected decrease in phosphorylated ERK (p-ERK) levels after this compound treatment?

A1: This is a common issue that can arise from several factors, ranging from reagent stability to experimental design.

  • Reagent Integrity: Confirm that your stock of this compound has been stored correctly and has not undergone multiple freeze-thaw cycles. We recommend preparing single-use aliquots.

  • Cell Line Sensitivity: Not all cell lines are equally sensitive to MEK inhibition. Ensure that the cell line you are using has a constitutively active or inducible MAPK/ERK pathway. Consider testing a positive control cell line known to be sensitive to MEK inhibitors, such as A375 (BRAF V600E mutant).

  • Treatment Duration and Dose: The kinetics of p-ERK inhibition can vary. You may need to perform a time-course and dose-response experiment to determine the optimal treatment conditions for your specific cell model. See the sample data below for a typical dose-response.

  • Feedback Mechanisms: Some cell lines can activate compensatory signaling pathways upon MEK inhibition, which might lead to a rebound in p-ERK levels or activation of parallel survival pathways.

Q2: My cell viability (e.g., MTT, CellTiter-Glo) results are inconsistent when using this compound. What could be the cause?

A2: Inconsistent viability data often points to issues with cell handling, reagent concentration, or the assay itself.

  • Cell Seeding Density: Ensure that cells are seeded uniformly and are in the logarithmic growth phase at the time of treatment. Over-confluent or sparse cultures can lead to high variability.

  • Drug Solubility: this compound may precipitate out of solution at high concentrations in certain media formulations. Visually inspect your treatment media for any signs of precipitation. If observed, consider using a lower concentration or a different solvent system (e.g., with a small percentage of pluronic F-68).

  • Assay Timing: The incubation time for viability assays can be critical. Ensure you have optimized the assay duration for your cell line to get a robust signal-to-noise ratio.

Q3: I suspect off-target effects at higher concentrations of this compound. How can I investigate this?

A3: Distinguishing between on-target and off-target effects is crucial.

  • Dose-Response Analysis: Correlate the dose at which you see the suspected off-target effect with the IC50 for p-ERK inhibition. Off-target effects typically occur at concentrations significantly higher than the on-target IC50.

  • Rescue Experiments: If the observed phenotype is due to on-target MEK inhibition, it should be rescuable by introducing a constitutively active form of ERK.

  • Kinome Profiling: For a comprehensive analysis, consider performing a kinome scan to identify other kinases that may be inhibited by this compound at higher concentrations. The table below shows a sample selectivity profile.

Quantitative Data Summaries

Table 1: this compound Dose-Response on p-ERK Levels in A375 Cells

This compound Conc. (nM)% p-ERK Inhibition (vs. Vehicle)
0.15%
125%
1085%
10098%
100099%
IC50 ~5 nM

Table 2: Kinase Selectivity Profile for this compound

Kinase TargetIC50 (nM)Notes
MEK1 4.8 On-target
MEK2 5.2 On-target
EGFR> 10,000Minimal off-target activity
VEGFR22,500Potential off-target at high µM
SRC8,000Minimal off-target activity

Experimental Protocols

Protocol 1: Western Blotting for p-ERK and Total ERK
  • Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris gel and run until adequate separation is achieved.

  • Transfer: Transfer proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-ERK (e.g., 1:1000 dilution) and total ERK (e.g., 1:1000 dilution) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

  • Detection: Visualize bands using an ECL substrate and an imaging system.

Protocol 2: Cell Viability MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Treat cells with a serial dilution of this compound for 48-72 hours.

  • MTT Addition: Add MTT reagent (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Aspirate the media and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a plate reader.

Visual Guides and Diagrams

MAPK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation, Survival Transcription->Proliferation This compound This compound This compound->MEK

Caption: The MAPK/ERK signaling pathway with this compound inhibition of MEK1/2.

Troubleshooting_Workflow Start Unexpected Result (e.g., No p-ERK inhibition) CheckReagent Check this compound Stock & Aliquots Start->CheckReagent CheckProtocol Review Treatment Dose & Duration CheckReagent->CheckProtocol [ Reagent OK ] Consult Consult Support CheckReagent->Consult [ Reagent Degraded ] CheckCells Verify Cell Line Sensitivity CheckProtocol->CheckCells [ Protocol OK ] DoseResponse Perform Dose-Response & Time-Course CheckProtocol->DoseResponse [ Protocol Not Optimized ] PositiveControl Run Positive Control (e.g., A375 cells) CheckCells->PositiveControl [ Sensitivity Unknown ] OffTarget Suspect Off-Target Effects? CheckCells->OffTarget [ Cell Line OK ] KinomeScan Consider Kinome Profiling OffTarget->KinomeScan [ Yes ] OffTarget->Consult [ No, issue persists ]

Caption: A decision tree for troubleshooting unexpected this compound experimental results.

Experimental_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay & Analysis Seed 1. Seed Cells in 96-well plate Adhere 2. Allow Cells to Adhere (24h) Seed->Adhere PrepareDrug 3. Prepare this compound Serial Dilutions Adhere->PrepareDrug Treat 4. Treat Cells (48-72h) PrepareDrug->Treat AddMTT 5. Add MTT Reagent (2-4h Incubation) Treat->AddMTT Solubilize 6. Solubilize Formazan (DMSO) AddMTT->Solubilize Read 7. Read Absorbance (570 nm) Solubilize->Read Analyze 8. Analyze Data (Calculate IC50) Read->Analyze

Caption: Standard experimental workflow for a cell viability (MTT) assay using this compound.

Technical Support Center: Interpreting Ambiguous Data from BIM5078 Treated Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals utilizing BIM5078 in their experiments. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in the interpretation of ambiguous or inconsistent data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a small molecule antagonist of Hepatocyte Nuclear Factor 4α (HNF4α), a key nuclear receptor involved in the regulation of genes related to metabolism.[1][2][3][4] It was identified in a high-throughput screen for its ability to repress the human insulin promoter.[1][4] this compound binds directly to HNF4α, inhibiting its transcriptional activity and consequently affecting the expression of its target genes.[1]

Q2: What are some of the known challenges associated with using this compound in vitro?

A2: this compound has several known pharmacokinetic challenges that can impact in vitro experiments. These include low plasma stability, moderate microsomal stability, high plasma protein binding, and low aqueous solubility.[1] These factors can contribute to variability in experimental results and should be carefully considered during experimental design.

Q3: Does this compound have any known off-target effects?

A3: Yes, chemoinformatic analysis has revealed that this compound is structurally similar to FK614, an atypical PPARγ agonist.[1] Subsequent studies confirmed that this compound also acts as a PPARγ agonist, which could contribute to off-target effects in your experiments.[1] For more specific HNF4α inhibition, the analog BI6015 was developed to have reduced PPARγ activity.[3][4]

Q4: How much variability is acceptable for IC50 values in cell-based assays?

A4: For cell-based assays, a two- to three-fold difference in IC50 values between experiments is often considered acceptable.[5] Larger variations may indicate underlying issues with experimental consistency that need to be addressed.[5][6]

Troubleshooting Guide for Ambiguous Data

This guide is designed to help you troubleshoot common issues that may arise during experiments with this compound.

Issue 1: High Variability in IC50 Values Across Experiments

Q: My calculated IC50 value for this compound varies significantly between replicate experiments. What could be the cause?

A: High variability in IC50 values is a common issue in cell-based assays and can stem from several factors.[5][6] For this compound, its low solubility is a primary suspect.

Possible Causes and Solutions:

Possible Cause Suggested Solution
Compound Precipitation This compound has low aqueous solubility (0.17 µg/ml).[1] Ensure the compound is fully dissolved in your stock solution (e.g., DMSO) and does not precipitate when diluted in culture medium. Visually inspect for precipitates and consider using a lower concentration of serum in your medium, as serum proteins can sometimes affect compound stability and availability.[7]
Inconsistent Cell Health and Density Use cells within a consistent, low-passage number range.[5][8] Ensure uniform cell seeding density across all wells, as this can significantly impact the final readout of viability assays.[8]
Reagent Variability Use consistent lots of media, serum, and assay reagents. Different batches of fetal bovine serum (FBS), for instance, can contain varying levels of growth factors that may influence cell growth and drug sensitivity.[5]
Inaccurate Drug Dilutions Prepare fresh serial dilutions for each experiment from a validated stock solution. Use calibrated pipettes and ensure thorough mixing at each step.[6]
Issue 2: Discrepancy Between Observed Phenotype and HNF4α Inhibition

Q: I'm observing a cellular phenotype that doesn't align with the known functions of HNF4α. How can I determine if this is an off-target effect?

A: Distinguishing between on-target and off-target effects is critical.[9] Given that this compound has known PPARγ agonist activity, this is a likely source of off-target effects.[1]

Troubleshooting Strategies:

Experimental Approach Methodology
Use a Structurally Different HNF4α Antagonist If available, use a structurally distinct HNF4α inhibitor, such as BI6015, which has been designed for greater specificity.[3][4] Comparing the phenotypes induced by both compounds can help differentiate between on-target HNF4α effects and off-target effects specific to the this compound chemical scaffold.
Genetic Knockdown of HNF4α Use siRNA or shRNA to specifically knockdown HNF4α expression. The resulting phenotype should mimic the on-target effects of this compound. A discrepancy between the inhibitor-induced and knockdown-induced phenotypes suggests off-target activity.[10]
Control for PPARγ Activation Treat cells with a known PPARγ agonist to see if it recapitulates the observed phenotype. This can help to confirm if the ambiguous results are due to the off-target PPARγ activity of this compound.
Issue 3: Inconsistent Western Blot Results for HNF4α Target Genes

Q: I am seeing variable expression of HNF4α target proteins in my western blots after this compound treatment. How can I troubleshoot this?

A: Inconsistent western blot results can be due to a variety of factors, from sample preparation to antibody performance.[11][12]

Potential Problems and Solutions:

Problem Area Recommended Action
Protein Degradation Ensure that lysis buffers are fresh and always contain protease and phosphatase inhibitors. Keep samples on ice throughout the preparation process to prevent degradation of your target proteins.[11]
Unequal Protein Loading Accurately quantify the protein concentration in each lysate using a BCA or Bradford assay. Load equal amounts of protein for each sample. Always include a loading control (e.g., β-actin, GAPDH, or tubulin) to verify equal loading.[12][13]
Antibody Issues The primary or secondary antibody concentration may be too high, leading to non-specific bands.[11] Optimize antibody dilutions and ensure the primary antibody is specific for your target protein.
Compound Instability This compound has been noted to have low stability.[1] Consider the timing of your experiment. For longer incubation periods, the compound may be degrading in the culture medium. You may need to refresh the medium with a new compound at regular intervals.[9]

Visualizations: Pathways and Workflows

BIM5078_Signaling_Pathway This compound This compound HNF4a HNF4α This compound->HNF4a Antagonizes PPARg PPARγ This compound->PPARg Agonist (Off-target) TargetGenes HNF4α Target Genes (e.g., Insulin) HNF4a->TargetGenes Activates OffTargetGenes PPARγ Target Genes PPARg->OffTargetGenes Activates Phenotype Metabolic Changes TargetGenes->Phenotype OffTargetPhenotype Off-Target Effects OffTargetGenes->OffTargetPhenotype

Caption: Signaling pathway of this compound, showing on-target HNF4α antagonism and off-target PPARγ agonism.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture 1. Cell Seeding (Consistent Density) Compound_Prep 2. This compound Dilution (Freshly Prepared) Cell_Culture->Compound_Prep Treatment 3. Cell Treatment (Include Vehicle Control) Compound_Prep->Treatment Viability 4a. Cell Viability Assay (e.g., MTT, CTG) Treatment->Viability Western 4b. Western Blot (Target Gene Expression) Treatment->Western Data_Analysis 5. Data Analysis (IC50, Protein Quantification) Viability->Data_Analysis Western->Data_Analysis Troubleshooting_Tree Start Ambiguous Data Observed Check_IC50 Is IC50 Inconsistent? Start->Check_IC50 Check_Solubility Verify Compound Solubility and Cell Consistency Check_IC50->Check_Solubility Yes Check_Phenotype Is Phenotype Unexpected? Check_IC50->Check_Phenotype No Check_Solubility->Check_Phenotype Off_Target_Tests Perform Off-Target Analysis (e.g., siRNA, Orthogonal Inhibitor) Check_Phenotype->Off_Target_Tests Yes Check_Western Are Western Blots Variable? Check_Phenotype->Check_Western No Off_Target_Tests->Check_Western Optimize_WB Optimize WB Protocol (Loading, Antibodies, etc.) Check_Western->Optimize_WB Yes Resolved Data Interpretable Check_Western->Resolved No Optimize_WB->Resolved

References

Technical Support Center: Optimizing BIM5078 Treatment for HNF4α Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing BIM5078 for the maximal inhibition of Hepatocyte Nuclear Factor 4α (HNF4α). Below you will find frequently asked questions (FAQs), troubleshooting guides for common experimental hurdles, and detailed protocols for key assays.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of this compound for inhibiting HNF4α in cell culture?

A1: The optimal concentration of this compound can vary depending on the cell type and the specific experimental endpoint. For inhibiting endogenous insulin expression in T6PNE cells, the IC50 is reported to be 930 nM.[1] For direct binding to the HNF4α ligand-binding pocket, the EC50 is 11.9 nM.[1][2] A study in HepG2 cells showed inhibition of HNF4α gene expression at concentrations between 2.5 µM and 10 µM.[3] It is recommended to perform a dose-response experiment starting from the low nanomolar range up to 10 µM to determine the optimal concentration for your specific cell line and experimental setup.

Q2: What is the recommended treatment duration for maximal HNF4α inhibition with this compound?

A2: Published data indicates that this compound effectively represses HNF4α gene expression in HepG2 cells with treatment durations ranging from 5 to 48 hours.[3][4] The half-life of the HNF4α protein in HepG2 cells has been determined to be approximately 6 hours. Considering this, a treatment duration of at least 24 to 48 hours is recommended to observe a significant reduction in HNF4α protein levels. To determine the point of maximal inhibition, a time-course experiment (e.g., 6, 12, 24, 48, and 72 hours) is advised.

Q3: How does this compound inhibit HNF4α?

A3: this compound is an antagonist of HNF4α.[2][3] It directly binds to the ligand-binding pocket of HNF4α, thereby inhibiting its transcriptional activity.[1] This leads to the repression of HNF4α target genes.[3][4]

Q4: What are the known pharmacokinetic properties of this compound?

A4: this compound has been noted to have unfavorable pharmacokinetic properties, including low plasma and microsomal stability, high plasma protein binding, and low solubility.[1] For in vivo studies, a more stable analog, BI6015, has been developed.[1]

Data Summary

Table 1: In Vitro Efficacy of this compound

ParameterValueCell LineReference
IC50 (Endogenous Insulin Inhibition)930 nMT6PNE[1]
EC50 (HNF4α Binding)11.9 nM-[1][2]
Effective Concentration (HNF4α Gene Expression Inhibition)2.5 - 10 µMHepG2[3]
Effective Treatment Duration (HNF4α Gene Expression Inhibition)5 - 48 hoursHepG2[3][4]

Experimental Workflow & Signaling Pathway Diagrams

Experimental_Workflow Experimental Workflow for Assessing this compound Efficacy cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_data Data Interpretation Cell_Culture Cell Culture (e.g., HepG2) Dose_Response Dose-Response Treatment Cell_Culture->Dose_Response Time_Course Time-Course Treatment Cell_Culture->Time_Course BIM5078_Prep This compound Preparation BIM5078_Prep->Dose_Response BIM5078_Prep->Time_Course RT_qPCR RT-qPCR (HNF4α & Target Genes) Dose_Response->RT_qPCR Western_Blot Western Blot (HNF4α Protein) Dose_Response->Western_Blot Time_Course->RT_qPCR Time_Course->Western_Blot ChIP_seq ChIP-seq (HNF4α Occupancy) Time_Course->ChIP_seq Data_Analysis Data Analysis & Interpretation RT_qPCR->Data_Analysis Western_Blot->Data_Analysis ChIP_seq->Data_Analysis

Caption: Workflow for evaluating this compound's effect on HNF4α.

Signaling_Pathway This compound Mechanism of Action This compound This compound HNF4a_LBD HNF4α Ligand-Binding Pocket This compound->HNF4a_LBD Binds to HNF4a_Inactive Inactive HNF4α HNF4a_LBD->HNF4a_Inactive Induces conformational change HNF4a_DNA_Binding HNF4α DNA Binding HNF4a_Inactive->HNF4a_DNA_Binding Inhibits Target_Gene_Repression Target Gene Repression HNF4a_DNA_Binding->Target_Gene_Repression Leads to

Caption: this compound antagonizes HNF4α by binding to its LBD.

Troubleshooting Guides

Western Blot for HNF4α
Issue Possible Cause Recommendation
No or Weak HNF4α Signal Insufficient protein loading.Load at least 20-30 µg of total protein per lane.
Low HNF4α expression in cells.Use a positive control cell line known to express high levels of HNF4α (e.g., HepG2).
Inefficient protein transfer.Verify transfer efficiency with Ponceau S staining. Optimize transfer time and voltage.
Primary antibody issue.Use a validated anti-HNF4α antibody at the recommended dilution. Incubate overnight at 4°C.
High Background Insufficient blocking.Block for at least 1 hour at room temperature with 5% non-fat milk or BSA in TBST.
Non-specific antibody binding.Increase the number and duration of wash steps.
Contaminated buffers.Prepare fresh buffers for each experiment.
Non-specific Bands Protein degradation.Use fresh lysates and add protease inhibitors to all buffers.
Antibody cross-reactivity.Use a monoclonal antibody specific for HNF4α.
RT-qPCR for HNF4α and Target Genes
Issue Possible Cause Recommendation
No or Low Amplification Poor RNA quality or quantity.Assess RNA integrity (e.g., using a Bioanalyzer) and use a sufficient amount of starting material.
Inefficient reverse transcription.Optimize the reverse transcription reaction conditions.
Primer/probe issues.Design and validate primers that specifically amplify HNF4α or its target genes.
High Cq Values Low target gene expression.Increase the amount of cDNA used in the qPCR reaction.
qPCR inhibition.Dilute the cDNA template to overcome potential inhibitors.
Inconsistent Replicates Pipetting errors.Use calibrated pipettes and ensure proper mixing of reaction components.
Template contamination.Use aerosol-resistant pipette tips and maintain a clean workspace.
ChIP-seq for HNF4α
Issue Possible Cause Recommendation
Low DNA Yield Inefficient cell lysis or chromatin shearing.Optimize sonication or enzymatic digestion to achieve fragments in the 200-600 bp range.
Ineffective immunoprecipitation.Use a validated ChIP-grade anti-HNF4α antibody. Titrate the antibody to find the optimal concentration.
Insufficient starting material.Start with at least 10 million cells per immunoprecipitation.
High Background Non-specific antibody binding.Include an isotype-matched IgG control. Increase the stringency and number of wash steps.
Too much antibody or chromatin.Optimize the ratio of antibody to chromatin.
Low Enrichment of Known Target Genes Inefficient cross-linking.Optimize formaldehyde cross-linking time and concentration.
Loss of epitope during sonication.Use milder sonication conditions or consider enzymatic digestion.

Detailed Experimental Protocols

Western Blot Protocol for HNF4α
  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.

    • Determine protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature 20-30 µg of protein by boiling in Laemmli buffer.

    • Separate proteins on a 4-12% SDS-polyacrylamide gel.

    • Transfer proteins to a PVDF membrane.

    • Confirm transfer using Ponceau S staining.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with a primary antibody against HNF4α overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.

RT-qPCR Protocol for HNF4α and Target Genes
  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from cells using a commercial kit.

    • Assess RNA quality and quantity.

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qPCR Reaction:

    • Prepare a qPCR reaction mix containing cDNA, forward and reverse primers for HNF4α or a target gene, and a suitable qPCR master mix.

    • Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • Data Analysis:

    • Run the qPCR reaction on a real-time PCR instrument.

    • Calculate the relative gene expression using the ΔΔCt method.

ChIP-seq Protocol for HNF4α
  • Cross-linking and Chromatin Preparation:

    • Cross-link protein-DNA complexes in cultured cells with 1% formaldehyde.

    • Quench the reaction with glycine.

    • Lyse the cells and isolate the nuclei.

    • Shear the chromatin to an average size of 200-600 bp by sonication.

  • Immunoprecipitation:

    • Pre-clear the chromatin with protein A/G beads.

    • Incubate the chromatin with an anti-HNF4α antibody or an IgG control overnight at 4°C.

    • Capture the antibody-protein-DNA complexes with protein A/G beads.

    • Wash the beads to remove non-specific binding.

  • Elution and DNA Purification:

    • Elute the chromatin from the beads.

    • Reverse the cross-links by heating.

    • Treat with RNase A and Proteinase K.

    • Purify the DNA using a commercial kit.

  • Library Preparation and Sequencing:

    • Prepare a sequencing library from the purified ChIP DNA and input DNA.

    • Perform high-throughput sequencing.

  • Data Analysis:

    • Align the sequencing reads to the reference genome.

    • Perform peak calling to identify HNF4α binding sites.

    • Annotate the peaks to identify target genes.

References

How to control for BIM5078's off-target PPARγ agonism

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BIM5078. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on controlling for the known off-target effects of this compound, specifically its agonism of Peroxisome Proliferator-Activated Receptor gamma (PPARγ).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound is a small molecule that was initially identified as a repressor of insulin gene expression.[1][2] Subsequent research identified its primary target as Hepatocyte Nuclear Factor 4 alpha (HNF4α), a key regulator of gene expression in metabolic homeostasis.[1][2] this compound acts as a potent antagonist of HNF4α.[1][2]

Q2: What is the known off-target activity of this compound?

A2: this compound exhibits off-target agonist activity on Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[1] This was discovered due to its structural similarity to the known PPARγ agonist, FK614.[1] In a reporter assay, this compound was shown to activate a PPAR response element (PPRE) by two-fold.[1]

Q3: Why is it important to control for PPARγ agonism when using this compound?

A3: PPARγ is a master regulator of adipogenesis, glucose homeostasis, and inflammation.[3] Uncontrolled activation of PPARγ by this compound can lead to confounding experimental results, making it difficult to attribute observed effects solely to the inhibition of HNF4α. Therefore, it is crucial to implement controls to isolate the effects of HNF4α antagonism from those of off-target PPARγ agonism.

Q4: Are there any analogs of this compound that do not have PPARγ agonist activity?

A4: Yes, a structurally related compound, BI6015, has been developed.[1][4][5] BI6015 is also a potent HNF4α antagonist but, importantly, lacks PPARγ agonist activity.[1] This makes BI6015 an excellent negative control in experiments to confirm that the observed effects are due to HNF4α inhibition and not PPARγ activation.

Q5: How can I block the off-target PPARγ agonism of this compound in my experiments?

A5: The most direct method is to co-administer a selective PPARγ antagonist with this compound. Potent and selective antagonists such as GW9662 and T0070907 can effectively block the activation of PPARγ.[6][7][8]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Unexpected changes in lipid accumulation or adipogenesis in my cell culture treated with this compound. The observed effects may be due to the off-target activation of PPARγ, a key regulator of adipogenesis.1. Use a Negative Control: Repeat the experiment with BI6015, the HNF4α antagonist that lacks PPARγ activity. If the effect is absent with BI6015, it is likely mediated by PPARγ. 2. Co-treat with a PPARγ Antagonist: Perform the experiment with this compound in the presence of a selective PPARγ antagonist like GW9662 or T0070907.[6][7][8] 3. siRNA Knockdown: Use siRNA to specifically knockdown PPARγ expression in your cells before treating with this compound.[9][10][11][12][13]
Gene expression changes observed with this compound treatment are consistent with both HNF4α inhibition and PPARγ activation. This compound is likely modulating both pathways simultaneously in your experimental system.1. Analyze Target Gene Expression: Perform qPCR analysis on known target genes specific to HNF4α (e.g., APOC3, CYP2C9) and PPARγ (e.g., FABP4, CD36).[14][15] 2. Pharmacological Blockade: Use GW9662 or T0070907 to see if the expression of PPARγ target genes is reversed. 3. Genetic Controls: Compare the gene expression profile of this compound-treated cells with that of cells where HNF4α or PPARγ has been knocked down using siRNA.
Difficulty in interpreting in vivo effects of this compound due to potential systemic metabolic changes. The off-target PPARγ agonism of this compound can influence systemic glucose and lipid metabolism, complicating the interpretation of its effects on HNF4α in a specific tissue.1. Use BI6015 in a parallel animal cohort: This will help differentiate the systemic effects of HNF4α inhibition from those of PPARγ activation.[1][4][5] 2. Co-administer a PPARγ antagonist: Treat a cohort of animals with a combination of this compound and a systemic PPARγ antagonist.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound and related compounds.

Compound Target Activity Potency Reference
This compound HNF4αAntagonistEC₅₀ = 11.9 ± 3.1 nM[1]
PPARγAgonist2-fold activation of PPRE reporter[1]
BI6015 HNF4αAntagonistEC₅₀ values ranging from 964 nM to 4.3 μM in GC cell lines[16]
PPARγNo Agonist Activity-[1]
GW9662 PPARγAntagonistIC₅₀ = 3.3 nM[6]
T0070907 PPARγAntagonistIC₅₀ = 1 nM[7][8]

Experimental Protocols

PPRE-Luciferase Reporter Assay to Confirm PPARγ Agonism

This assay measures the activation of the PPARγ signaling pathway.

Methodology:

  • Cell Culture and Transfection:

    • Plate cells (e.g., HEK293T or HepG2) in a 96-well plate.

    • Co-transfect cells with a PPRE-luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

  • Compound Treatment:

    • After 24 hours, treat the cells with this compound, a known PPARγ agonist (e.g., Rosiglitazone) as a positive control, BI6015 as a negative control, and a vehicle control (e.g., DMSO).

    • To demonstrate blockade of the off-target effect, include a condition with this compound co-treated with a PPARγ antagonist (GW9662 or T0070907).

  • Luciferase Assay:

    • After 24-48 hours of treatment, lyse the cells and measure Firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.[17][18][19]

  • Data Analysis:

    • Normalize the Firefly luciferase activity to the Renilla luciferase activity.

    • Calculate the fold change in luciferase activity relative to the vehicle control.

3T3-L1 Adipocyte Differentiation Assay

This assay assesses the potential of a compound to induce the differentiation of pre-adipocytes into mature adipocytes, a hallmark of PPARγ activation.[3][20][21][22]

Methodology:

  • Cell Culture:

    • Culture 3T3-L1 pre-adipocytes to confluence in a 24-well plate.

  • Differentiation Induction:

    • Two days post-confluence, induce differentiation using a standard MDI cocktail (Insulin, Dexamethasone, IBMX) in the presence of:

      • Vehicle control (DMSO)

      • This compound

      • Rosiglitazone (positive control)

      • BI6015 (negative control)

      • This compound + GW9662 or T0070907

  • Maintenance:

    • After 2-3 days, replace the induction medium with a maintenance medium containing insulin and the respective test compounds.

    • Replenish the maintenance medium every 2-3 days for a total of 8-10 days.

  • Assessment of Differentiation (Oil Red O Staining):

    • On day 8-10, fix the cells with 10% formalin.

    • Stain the cells with Oil Red O solution to visualize lipid droplets.[23][24][25][26][27]

    • Wash the cells and acquire images.

    • For quantification, elute the Oil Red O dye with isopropanol and measure the absorbance at ~500 nm.[24]

siRNA-mediated Knockdown of PPARγ

This method genetically ablates the off-target protein to confirm its role in the observed phenotype.[9][10][11][12][13]

Methodology:

  • siRNA Transfection:

    • Transfect your cells of interest with a validated siRNA targeting PPARγ or a non-targeting control siRNA using a suitable transfection reagent.

  • Knockdown Verification:

    • After 48-72 hours, harvest a subset of cells to confirm PPARγ knockdown by qPCR (measuring mRNA levels) or Western blot (measuring protein levels).

  • Compound Treatment and Phenotypic Analysis:

    • Treat the remaining PPARγ-knockdown and control cells with this compound or a vehicle control.

    • Perform the relevant phenotypic or gene expression analysis to determine if the knockdown of PPARγ abrogates the effect of this compound.

Visualizations

cluster_this compound This compound Action cluster_HNF4a On-Target Pathway cluster_PPARg Off-Target Pathway This compound This compound HNF4a HNF4α This compound->HNF4a Antagonizes PPARg PPARγ This compound->PPARg Agonizes HNF4a_targets HNF4α Target Genes (e.g., APOC3, CYP2C9) HNF4a->HNF4a_targets HNF4a_repression Repression HNF4a_targets->HNF4a_repression PPRE PPRE PPARg->PPRE PPARg_targets PPARγ Target Genes (e.g., FABP4, CD36) PPRE->PPARg_targets PPARg_activation Activation PPARg_targets->PPARg_activation

Caption: Signaling pathways of this compound.

cluster_workflow Experimental Workflow to Control for Off-Target Effects cluster_controls Control Experiments start Start Experiment with this compound observe Observe Phenotype start->observe question Is the phenotype HNF4α-specific? observe->question neg_control Negative Control: Use BI6015 (no PPARγ activity) question->neg_control Test antagonist Pharmacological Blockade: Co-treat this compound with PPARγ antagonist (e.g., GW9662) question->antagonist Test sirna Genetic Blockade: Knockdown PPARγ with siRNA question->sirna Test compare Compare Results neg_control->compare antagonist->compare sirna->compare conclusion Attribute phenotype to HNF4α or PPARγ compare->conclusion

Caption: Workflow for off-target effect control.

References

BIM5078 stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of BIM5078. The following sections offer troubleshooting advice and frequently asked questions to ensure the successful application of this compound in your experiments.

Summary of Quantitative Data

For ease of reference, the key quantitative data for this compound are summarized in the tables below.

Table 1: this compound Stability

ConditionParameterValueReference
Plasma Stability% Remaining after 3 hours8%[1][2]
Microsomal Stability% Remaining after 1.25 hours32%[1][2]
Plasma Protein Binding% Bound after 4 hours98%[1][2]

Table 2: this compound Solubility

SolventConcentrationValueReference
AqueousAfter 18 hours0.17 µg/mL[1][2]
DMSO10 mM[3]

Table 3: Recommended Storage Conditions

FormatTemperatureDurationReference
Solid Powder-20°C12 Months[3]
4°C6 Months[3]
In Solvent-80°C6 Months[3]
-20°C6 Months[3]

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution in DMSO

  • Weighing the Compound: Accurately weigh the required amount of this compound powder (Molecular Weight: 351.76 g/mol ) in a sterile microcentrifuge tube.

  • Adding Solvent: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a final concentration of 10 mM. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 3.52 mg of this compound in 1 mL of DMSO.

  • Dissolving the Compound: Vortex the solution gently until the compound is completely dissolved. If necessary, sonicate for a brief period to aid dissolution.

  • Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, low-protein-binding microcentrifuge tubes.

  • Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 6 months).[3]

Troubleshooting and FAQs

Question: My this compound solution appears to have precipitated after being added to my aqueous cell culture medium. What should I do?

Answer: this compound has very low aqueous solubility (0.17 µg/mL).[1][2] Precipitation upon addition to aqueous solutions is a common issue. To mitigate this:

  • Ensure the final concentration of DMSO in your culture medium is as low as possible (typically <0.1%) to minimize solvent effects and precipitation.

  • Add the this compound stock solution to the medium dropwise while gently vortexing or swirling the medium to facilitate mixing and prevent localized high concentrations.

  • Consider using a carrier protein, such as BSA, in your experimental buffer to improve solubility, but be mindful of the high plasma protein binding of this compound (98%).[1][2]

Question: I am observing inconsistent results between experiments. Could this be related to the stability of this compound?

Answer: Yes, the low plasma and microsomal stability of this compound can lead to inconsistent results.[1][2] To ensure reproducibility:

  • Prepare fresh working solutions from your frozen stock for each experiment.

  • Avoid repeated freeze-thaw cycles of your stock solution by preparing single-use aliquots.

  • Minimize the time the compound is in aqueous solutions before and during the experiment. Due to its low stability, prolonged incubation in biological media may lead to degradation.

Question: How should I handle this compound to ensure its integrity?

Answer:

  • Solid Form: Handle the solid powder in a well-ventilated area, and avoid inhalation of the dust. Store it tightly sealed at the recommended temperature.

  • In Solution: When preparing solutions, use high-purity, anhydrous solvents. Once in solution, protect it from light and store it at the recommended temperature in tightly sealed containers.

Question: Can I store my this compound stock solution at 4°C?

Answer: While the solid powder can be stored at 4°C for up to 6 months, it is recommended to store solutions at -20°C or -80°C to ensure stability.[3] Storing solutions at 4°C is not recommended due to the potential for degradation and solvent evaporation.

Visualized Workflows and Pathways

G cluster_troubleshooting This compound Troubleshooting Workflow start Start: Experimental Issue Observed (e.g., precipitation, inconsistent results) check_solubility Is the compound precipitating in aqueous media? start->check_solubility check_stability Are the experimental results inconsistent? start->check_stability check_solubility->check_stability No solubility_solution Action: - Lower final DMSO concentration - Add stock solution dropwise while mixing - Consider a carrier protein check_solubility->solubility_solution Yes stability_solution Action: - Prepare fresh working solutions - Aliquot stock to avoid freeze-thaw - Minimize incubation time check_stability->stability_solution Yes check_storage Review Storage Conditions: - Correct temperature? - Aliquoted? check_stability->check_storage No end Resolution solubility_solution->end stability_solution->check_storage storage_solution Action: - Store solid at -20°C - Store solutions at -80°C - Prepare new stock if needed check_storage->storage_solution Incorrect check_storage->end Correct storage_solution->end

Caption: Troubleshooting workflow for common issues with this compound.

G cluster_pathway Hypothetical Signaling Pathway for this compound This compound This compound hnf4a HNF4α (Nuclear Receptor) This compound->hnf4a Antagonizes target_genes HNF4α Target Genes (e.g., involved in glucose homeostasis) hnf4a->target_genes Activates Transcription of transcription Gene Transcription target_genes->transcription cellular_response Altered Cellular Response (e.g., reduced insulin expression) transcription->cellular_response

Caption: this compound as an antagonist in the HNF4α signaling pathway.

References

Technical Support Center: Navigating the Translation of BIM5078 In Vitro Findings to In Vivo Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered when translating in vitro findings of the HNF4α antagonist, BIM5078, to in vivo models.

Introduction

This compound is a potent antagonist of Hepatocyte Nuclear Factor 4α (HNF4α), a key transcription factor regulating metabolic and developmental pathways.[1][2] While demonstrating promising in vitro activity, including repression of insulin expression and selective cytotoxicity towards cancer cells, its transition to in vivo studies has been hampered by unfavorable pharmacokinetic properties.[1][3] This has led to the development of analogs such as BI6015 with an improved profile.[1] This guide will address common issues and provide practical solutions for researchers working with this compound and similar HNF4α antagonists.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in using this compound in in vivo studies?

A1: The primary challenge is the poor pharmacokinetic profile of this compound. This includes low plasma stability, moderate microsomal stability, high plasma protein binding, and low aqueous solubility.[1][3] These factors contribute to low bioavailability and difficulty in achieving therapeutic concentrations in vivo.

Q2: How was the challenge of this compound's poor pharmacokinetics addressed?

A2: To overcome the limitations of this compound, a structural analog, BI6015, was developed. BI6015 exhibits a more favorable pharmacokinetic profile, including a longer half-life and improved stability, making it more suitable for in vivo experiments.[1]

Q3: What are the known in vitro effects of this compound?

A3: In vitro, this compound has been shown to:

  • Potently repress insulin promoter activity.[1]

  • Bind directly to HNF4α with high affinity.[4]

  • Modulate the expression of HNF4α target genes.[1][2]

  • Exhibit selective cytotoxicity to a range of cancer cell lines.[1][3]

Q4: What in vivo effects have been observed with the this compound analog, BI6015?

A4: In vivo studies with BI6015 have demonstrated:

  • Induction of apoptosis in a human hepatocellular carcinoma xenograft model.[1]

  • Loss of HNF4α expression and induction of hepatic steatosis in mice.[1][5][6]

  • No significant signs of hepatocellular death in normal liver at therapeutic doses.[1]

Q5: Are there known off-target effects for this compound or BI6015?

A5: this compound shows some cross-reactivity with PPARγ.[1][4] The analog BI6015 was developed to have improved specificity for HNF4α and shows significantly less activity as a PPARγ agonist.[1] A screening panel of 41 receptors and enzymes showed that BI6015 had significant cross-reactivity with only CYP2C19 and one L-type calcium channel.[1]

Troubleshooting Guide

Problem 1: Poor Compound Solubility and Vehicle Formulation

Issue: Difficulty in dissolving this compound for in vivo administration, leading to precipitation and inconsistent dosing.

Solutions:

  • Vehicle Selection: For poorly soluble compounds like this compound, a multi-component vehicle is often necessary. A common starting point for preclinical studies is a mixture of DMSO, PEG400, and saline or water.

  • Formulation Protocol:

    • Dissolve this compound in a minimal amount of DMSO first.

    • Add a co-solvent like PEG400 to the DMSO solution and mix thoroughly.

    • Slowly add an aqueous component (e.g., sterile saline) to the organic solvent mixture while vortexing to prevent precipitation.

  • Alternative Formulations:

    • Suspensions: If a solution is not feasible, a micronized suspension in a vehicle containing a suspending agent (e.g., 0.5% carboxymethylcellulose) and a wetting agent (e.g., 0.1% Tween 80) can be used for oral administration.

    • Lipid-based formulations: For oral delivery, self-emulsifying drug delivery systems (SEDDS) can enhance solubility and absorption.

Problem 2: Low Bioavailability and Rapid Clearance In Vivo

Issue: Despite successful formulation, the compound shows low exposure and a short half-life in pharmacokinetic studies.

Solutions:

  • Route of Administration: For initial in vivo efficacy studies with compounds exhibiting poor oral bioavailability, consider intraperitoneal (IP) or intravenous (IV) administration to bypass first-pass metabolism.

  • Dosing Regimen: A more frequent dosing schedule may be required to maintain therapeutic concentrations, guided by pharmacokinetic modeling.

  • Use of Analogs: If insurmountable pharmacokinetic issues persist with this compound, transitioning to an analog with a more favorable profile, such as BI6015, is recommended.[1]

Problem 3: In Vitro Efficacy Does Not Translate to In Vivo Activity

Issue: Potent in vitro activity (e.g., cytotoxicity in cancer cell lines) is not observed in animal models.

Solutions:

  • Confirm Target Engagement: Before concluding a lack of efficacy, it is crucial to confirm that the compound is reaching the target tissue at sufficient concentrations to engage HNF4α. This can be assessed by measuring the expression of known HNF4α target genes in the tissue of interest.[1]

  • Re-evaluate the In Vivo Model: The chosen animal model may not accurately recapitulate the human disease or the specific dependencies observed in vitro. Consider using alternative models, such as patient-derived xenografts (PDXs).

  • Consider Compound Metabolism: The compound may be rapidly metabolized in vivo into inactive forms. In vitro metabolism studies using liver microsomes can provide insights into metabolic stability.[1]

Problem 4: Observed In Vivo Toxicity

Issue: Animals exhibit signs of toxicity, such as weight loss, lethargy, or elevated liver enzymes.

Solutions:

  • Vehicle Control Group: Always include a vehicle-only control group to distinguish between compound-related toxicity and effects of the formulation itself.

  • Dose-Range Finding Study: Conduct a preliminary dose-escalation study to determine the maximum tolerated dose (MTD).

  • Monitor for Known On-Target Toxicities: Inhibition of HNF4α is known to cause hepatic steatosis (fatty liver).[1][6] This should be monitored through histology and blood chemistry. While observed, studies with BI6015 suggest this occurs without significant hepatocellular death in the normal liver.[1]

  • Investigate Off-Target Effects: If toxicity is unexpected based on the known pharmacology of HNF4α, consider potential off-target effects. The cross-reactivity of BI6015 with CYP2C19 could potentially lead to drug-drug interactions if co-administered with other therapeutic agents.[1]

Data Presentation

Table 1: Comparative In Vitro and In Vivo Properties of this compound and BI6015

ParameterThis compoundBI6015Reference
Target HNF4α AntagonistHNF4α Antagonist[1]
HNF4α Binding Affinity (Kd) 11.9 ± 2.9 nMNot Reported[4]
In Vitro Potency Potent repression of insulin promoter activityMore potent repression of HNF4α DNA binding than this compound[1]
In Vitro Cytotoxicity Selectively cytotoxic to cancer cell linesSelectively cytotoxic to cancer cell lines[1][3]
Plasma Stability Low (8% remaining after 3h)More favorable stability profile[1]
Microsomal Stability Moderate (32% remaining after 1.25h)22% remaining after 60 min (hepatic)[1]
Plasma Protein Binding High (98% bound after 4h)Not Reported[1]
Solubility Low (0.17 µg/ml after 18h)Improved over this compound[1][3]
In Vivo Half-life (mice) Not suitable for in vivo studies~90 minutes (IP or oral)[1]
In Vivo Efficacy Not determined due to poor PKInduced apoptosis in HCC xenograft[1]
In Vivo Side Effects Not determinedHepatic steatosis without hepatocellular death[1][5][6]

Experimental Protocols

Protocol 1: In Vitro Insulin Promoter Repression Assay (T6PNE Cell Line)

Objective: To assess the ability of a test compound to repress insulin promoter activity.

Materials:

  • T6PNE cell line (human fetal islet-derived, engineered to express insulin in response to tamoxifen-inducible E47)

  • Lentiviral vector expressing eGFP under the control of the human insulin promoter

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Tamoxifen

  • Test compound (e.g., this compound) dissolved in DMSO

  • 96-well plates

  • Fluorescence microscope or plate reader

Procedure:

  • Seed T6PNE cells transduced with the insulin promoter-eGFP reporter into 96-well plates.

  • Allow cells to adhere overnight.

  • Induce insulin promoter activity with a suboptimal concentration of tamoxifen.

  • Treat cells with a serial dilution of the test compound. Include a vehicle control (DMSO).

  • Incubate for 48 hours.

  • Quantify eGFP expression using a fluorescence microscope or plate reader.

  • Normalize the eGFP signal to the total number of cells per well.

  • For endogenous insulin promoter activity, perform quantitative real-time PCR (qRT-PCR) for insulin mRNA, normalizing to a housekeeping gene like GAPDH.[1]

Protocol 2: HNF4α DNA Binding Assay (ELISA-based)

Objective: To determine if a test compound inhibits the binding of HNF4α to its DNA consensus sequence.

Materials:

  • HepG2 cells (or other cell line with high HNF4α expression)

  • Complete culture medium

  • Test compound (e.g., this compound, BI6015) dissolved in DMSO

  • Nuclear extraction kit

  • HNF4α TransAM ELISA kit (contains plates pre-coated with an oligonucleotide containing an HNF4α consensus site)

  • Primary antibody against HNF4α

  • HRP-conjugated secondary antibody

  • Substrate for HRP

  • Plate reader

Procedure:

  • Culture HepG2 cells and treat with the test compound or vehicle (DMSO) overnight.

  • Isolate nuclear extracts from the treated cells.

  • Add the nuclear extracts to the wells of the HNF4α TransAM plate and incubate.

  • Wash the wells to remove unbound proteins.

  • Add the primary antibody against HNF4α and incubate.

  • Wash the wells and add the HRP-conjugated secondary antibody.

  • Wash the wells and add the substrate.

  • Measure the absorbance at the appropriate wavelength using a plate reader. A decrease in signal indicates inhibition of HNF4α DNA binding.[1]

Protocol 3: Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic effects of a test compound on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., Hep3B)

  • Complete culture medium

  • Test compound (e.g., BI6015) dissolved in DMSO

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Plate reader

Procedure:

  • Seed cells into 96-well plates and allow them to adhere overnight.

  • Treat cells with a serial dilution of the test compound. Include a vehicle control (DMSO).

  • Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Visualizations

HNF4a_Signaling_Pathway cluster_extracellular Extracellular Signals cluster_intracellular Intracellular Signaling cluster_nuclear Nuclear Events Growth_Factors Growth Factors, Cytokines, Hormones Signaling_Cascades Signaling Cascades (e.g., MAPK, PI3K/Akt) Growth_Factors->Signaling_Cascades HNF4a HNF4α Signaling_Cascades->HNF4a Post-translational modifications HNF4a_Dimer HNF4α Homodimer HNF4a->HNF4a_Dimer Dimerization Coactivators Co-activators (e.g., PGC-1α) Coactivators->HNF4a_Dimer Corepressors Co-repressors Corepressors->HNF4a_Dimer This compound This compound This compound->HNF4a Antagonizes Target_Gene_Promoter Target Gene Promoter (e.g., Insulin, Metabolic Enzymes) HNF4a_Dimer->Target_Gene_Promoter Binds to DNA Transcription Transcription Target_Gene_Promoter->Transcription mRNA mRNA Transcription->mRNA Protein Protein mRNA->Protein Cellular_Response Cellular Response (Metabolism, Proliferation, etc.) Protein->Cellular_Response

Caption: HNF4α signaling pathway and the antagonistic action of this compound.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Translation HTS High-Throughput Screen (e.g., T6PNE Insulin Promoter Assay) Hit_Validation Hit Validation (Dose-Response) HTS->Hit_Validation Identify Hits Target_ID Target Identification (HNF4α Binding Assay) Hit_Validation->Target_ID Confirm Target Lead_Opt Lead Optimization (Develop Analogs like BI6015) Target_ID->Lead_Opt Improve Properties PK_Studies Pharmacokinetic Studies (Solubility, Stability, Half-life) Lead_Opt->PK_Studies Assess In Vivo Suitability PK_Studies->Lead_Opt Iterate if PK is poor Efficacy_Models In Vivo Efficacy Models (e.g., Xenografts) PK_Studies->Efficacy_Models Select Candidate Tox_Studies Toxicity Studies (MTD, Side Effects) Efficacy_Models->Tox_Studies Evaluate Safety

Caption: Experimental workflow from in vitro screening to in vivo testing.

References

Validation & Comparative

A Comparative Efficacy Analysis of HNF4α Antagonists: BIM5078 vs. BI6015

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the efficacy of two prominent Hepatocyte Nuclear Factor 4α (HNF4α) antagonists, BIM5078 and BI6015. Developed for researchers, scientists, and drug development professionals, this document synthesizes key experimental data to offer an objective performance evaluation of these two compounds.

Introduction

Hepatocyte Nuclear Factor 4α (HNF4α) is a crucial transcription factor that governs the expression of genes involved in various metabolic processes, making it a significant target in the study and potential treatment of metabolic diseases and certain cancers.[1] this compound was identified as a potent HNF4α antagonist through a high-throughput screen.[2] Subsequently, a related analog, BI6015, was developed to improve upon the properties of this compound.[2] This guide will delve into a comparative analysis of their efficacy, specificity, and cellular effects.

Data Presentation

The following tables summarize the quantitative data gathered from various experimental studies, providing a clear comparison between this compound and BI6015.

Table 1: Comparative Efficacy and Specificity

ParameterThis compoundBI6015Reference
HNF4α Binding Affinity (EC50) 11.9 ± 3.1 nMMore potent than this compound (exact value not specified)[2][3]
Inhibition of Insulin Gene Expression (IC50) 930 nMPotently represses insulin gene expression[2][4]
PPARγ Agonist Activity YesNo[2]

Table 2: Cytotoxicity in Cancer Cell Lines

Cell LineCompoundEC50 (Growth Inhibition)Reference
Gastric Cancer Cell Lines (Panel)BI6015964 nM to 4.3 μM[5]
Human Hepatocellular Carcinoma (Hep3B)BI6015Potently toxic (specific EC50 not provided)[2][6]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.

HNF4α Antagonism Signaling Pathway cluster_ligands HNF4α Antagonists cluster_downstream Downstream Effects This compound This compound HNF4a HNF4α This compound->HNF4a Inhibits PPARg PPARγ This compound->PPARg Activates (Off-target) BI6015 BI6015 BI6015->HNF4a Inhibits TargetGene Target Gene Expression (e.g., Insulin) HNF4a->TargetGene Regulates CellGrowth Cancer Cell Growth HNF4a->CellGrowth Promotes

Caption: HNF4α antagonism by this compound and BI6015.

Workflow for HNF4α Binding Affinity Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Protein Purified HNF4α Protein Incubation Incubate Protein with Ligand Protein->Incubation Ligand This compound or BI6015 (Varying Concentrations) Ligand->Incubation Measurement Measure Intrinsic Tryptophan Fluorescence Incubation->Measurement Quenching Calculate Fluorescence Quenching Measurement->Quenching EC50 Determine EC50 Quenching->EC50 Workflow for HNF4α DNA Binding Assay cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Data Analysis NuclearExtract Nuclear Extracts from Treated Cells Binding Incubate Nuclear Extract in Plate NuclearExtract->Binding Plate ELISA Plate with HNF4α-specific DNA Probe Plate->Binding PrimaryAb Add Primary Antibody (anti-HNF4α) Binding->PrimaryAb SecondaryAb Add HRP-conjugated Secondary Antibody PrimaryAb->SecondaryAb Detection Add Substrate and Measure Absorbance SecondaryAb->Detection Quantification Quantify HNF4α DNA Binding Detection->Quantification

References

BI6015: A More Specific and Stable Alternative to BIM5078 for HNF4α Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in metabolic diseases, oncology, and drug development, the transcription factor Hepatocyte Nuclear Factor 4α (HNF4α) presents a compelling therapeutic target. The discovery of small molecule antagonists for HNF4α has opened new avenues for investigation. Among these, BI6015 has emerged as a superior alternative to its predecessor, BIM5078, offering improved specificity and pharmacokinetic properties crucial for in vivo studies. This guide provides a detailed comparison of these two compounds, supported by experimental data and methodologies.

BI6015: Overcoming the Limitations of this compound

This compound was initially identified as a potent antagonist of HNF4α through a high-throughput screen for modulators of the human insulin promoter.[1] While effective in vitro, its utility for in vivo applications was hampered by unfavorable pharmacokinetic characteristics, including low plasma and microsomal stability, high plasma protein binding, and poor solubility.[1]

To address these shortcomings, BI6015 was developed as a structural analog of this compound.[1][2] This strategic chemical modification resulted in a compound with a more favorable stability profile and enhanced specificity for HNF4α, making it a more reliable tool for both in vitro and in vivo research.[1]

Quantitative Performance Comparison

The following table summarizes the key quantitative differences between BI6015 and this compound based on available experimental data.

ParameterBI6015This compoundReference
Primary Target Hepatocyte Nuclear Factor 4α (HNF4α)Hepatocyte Nuclear Factor 4α (HNF4α)[1][3]
HNF4α Inhibition (Cell-based) Potently inhibits HNF4α-dependent gene expression (e.g., 62-84% inhibition of HNF4α mRNA at 5 µM)Inhibits endogenous insulin expression with an IC50 of 930 nM[1][4]
Off-Target Activity (PPARγ) Not a PPARγ agonistPPARγ agonist[1]
Other Off-Target Activities Significant inhibition (>80%) of CYP2C19 and L-type calcium channel at 10 µM in a panel of 41 receptors/enzymes.Data from a comparable broad panel is not readily available, but known to have off-target effects.[1][4]
Plasma Stability More stable than this compound.Low stability (8% remaining after 3 hours).[1]
Microsomal Stability Moderate stability (22% remaining after 60 minutes in hepatic microsomes).Moderate stability (32% remaining after 1.25 hours).[1]
In Vivo Half-Life (mice) Approximately 90 minutes.Not suitable for in vivo studies due to poor pharmacokinetics.[1]

HNF4α Signaling and Mechanism of Action

HNF4α is a master regulator of a vast network of genes, particularly in the liver, pancreas, and intestines, playing a critical role in glucose and lipid homeostasis.[5][6][7][8] Both BI6015 and this compound function by antagonizing HNF4α, thereby inhibiting the transcription of its target genes. This mechanism has been shown to impact insulin secretion, lipid metabolism, and the proliferation of certain cancer cells.

HNF4a_Signaling_Pathway cluster_input Regulatory Inputs cluster_core Core Regulation cluster_output Downstream Processes Signaling_Pathways Wnt/β-catenin, Insulin, Glucocorticoids, etc. HNF4a HNF4α Signaling_Pathways->HNF4a Modulate Activity Metabolic_Status Fasting/Fed State Metabolic_Status->HNF4a Regulate Expression Glucose_Metabolism Glucose Metabolism (e.g., Gluconeogenesis) HNF4a->Glucose_Metabolism Regulates Lipid_Metabolism Lipid Metabolism (e.g., Fatty Acid Oxidation) HNF4a->Lipid_Metabolism Regulates Drug_Metabolism Drug Metabolism (e.g., CYP enzymes) HNF4a->Drug_Metabolism Regulates Cell_Differentiation Epithelial Cell Differentiation HNF4a->Cell_Differentiation Regulates BI6015_this compound BI6015 / this compound BI6015_this compound->HNF4a Antagonize

Figure 1. Simplified HNF4α signaling pathway and the inhibitory action of BI6015 and this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to characterize and compare BI6015 and this compound.

Drug Affinity Responsive Target Stability (DARTS) Assay

The DARTS assay is utilized to confirm the direct binding of a small molecule to its protein target. The principle relies on the increased stability of the target protein to proteolysis upon ligand binding.

DARTS_Workflow cluster_workflow DARTS Experimental Workflow Cell_Lysis 1. Cell Lysate Preparation Incubation 2. Incubation with BI6015 or Vehicle Cell_Lysis->Incubation Proteolysis 3. Limited Proteolysis (e.g., Pronase) Incubation->Proteolysis Analysis 4. SDS-PAGE and Western Blot for HNF4α Proteolysis->Analysis Result 5. Result Interpretation Analysis->Result

References

A Comparative Analysis of BIM5078 and Other Known HNF4α Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the HNF4α inhibitor BIM5078 with other known modulators of the Hepatocyte Nuclear Factor 4α (HNF4α). The information presented is collated from various experimental studies to aid researchers in selecting the appropriate compound for their specific needs. This document summarizes key performance data, details relevant experimental protocols, and visualizes the HNF4α signaling pathway and a typical experimental workflow.

Performance Comparison of HNF4α Modulators

The following table summarizes the available quantitative and qualitative data for this compound and other selected HNF4α modulators. It is important to note that the data are derived from different studies and experimental conditions, which should be taken into consideration when making direct comparisons.

CompoundTypePotencyTarget SpecificityKey Findings & Remarks
This compound AntagonistIC50: 930 nM (inhibition of endogenous insulin expression in T6PNE cells)[1][2] EC50: 11.9 nM (direct binding to HNF4α)[1][2][3]Also exhibits PPARγ agonist activity.[2]Discovered through a high-throughput screen for insulin promoter modulators.[2] Has unfavorable pharmacokinetic properties, including low plasma and microsomal stability.
BI6015 AntagonistMore potent and specific than this compound.[2]Selective for HNF4α; lacks the PPARγ agonist activity of this compound.[2]A structural analog of this compound developed to improve pharmacokinetic properties.[4][5][6][7] Represses HNF4α target gene expression and decreases HNF4α DNA binding.[2][7]
Fatty Acids (e.g., Palmitate, Oleate) AntagonistDescribed as weak HNF4α antagonists compared to synthetic inhibitors.[2]Natural ligands that can occupy the HNF4α ligand-binding pocket.[2]Their role is debated, with some evidence suggesting they act more as structural co-factors.[2] Palmitate and oleate have been shown to inhibit HNF4α gene expression.[2]
Alverine AgonistWeak agonist activity.Activates HNF4α.[8] Also a 5-HT1A receptor antagonist (IC50 = 101 nM).[9]Identified in a screen for compounds that reverse the inhibitory effect of palmitate on the insulin promoter.[8] Used clinically for irritable bowel syndrome.[10]
Benfluorex AgonistWeak agonist activity.Activates HNF4α.[8]Structurally similar to alverine and also identified in a screen for insulin promoter activators.[8] Previously used to treat hyperlipidemia and type II diabetes but was withdrawn due to cardiovascular side effects.[8]
N-trans-caffeoyltyramine (NCT) AgonistPotent HNF4α agonist, more potent than alverine and benfluorex.[11][12]Interacts directly with HNF4α.[11][12]A plant-derived compound that has been shown to reverse hepatic steatosis and may have therapeutic potential for inflammatory bowel disease.[11][12][13][14][15]

Experimental Protocols

HNF4α Luciferase Reporter Assay for Antagonist Screening

This protocol is designed to quantify the antagonist activity of test compounds on HNF4α-mediated transcription.

a. Materials:

  • HEK293T or other suitable host cell line

  • HNF4α expression plasmid

  • Firefly luciferase reporter plasmid containing HNF4α response elements (e.g., from the promoter of a known target gene like ApoA1)

  • Renilla luciferase control plasmid (for normalization)

  • Lipofectamine 2000 or other transfection reagent

  • Dual-Luciferase® Reporter Assay System (Promega)

  • 96-well cell culture plates, white-walled

  • Luminometer

b. Cell Culture and Transfection:

  • Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • For each well, prepare a DNA-transfection reagent complex. In one tube, dilute the HNF4α expression plasmid (50 ng), the firefly luciferase reporter plasmid (100 ng), and the Renilla luciferase control plasmid (10 ng) in Opti-MEM.

  • In a separate tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions.

  • Combine the DNA and transfection reagent mixtures, incubate at room temperature for 20 minutes to allow complex formation.

  • Add the transfection complexes to the cells.

c. Compound Treatment:

  • Approximately 24 hours post-transfection, remove the medium and replace it with fresh medium containing the test compounds (e.g., this compound) at various concentrations. Include a vehicle control (e.g., DMSO).

  • Incubate the cells with the compounds for another 24 hours.

d. Luciferase Assay:

  • Wash the cells with PBS.

  • Lyse the cells using the passive lysis buffer provided in the Dual-Luciferase® Reporter Assay System.

  • Transfer the cell lysate to a white-walled 96-well luminometer plate.

  • Add the Luciferase Assay Reagent II (LAR II) to each well and measure the firefly luciferase activity.

  • Add the Stop & Glo® Reagent to each well to quench the firefly reaction and initiate the Renilla luciferase reaction. Measure the Renilla luciferase activity.

e. Data Analysis:

  • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number.

  • Plot the normalized luciferase activity against the logarithm of the compound concentration.

  • Determine the IC50 value, which is the concentration of the antagonist that causes a 50% reduction in the maximal luciferase activity.

Direct Binding Assay (Fluorescence Quenching)

This protocol assesses the direct binding of a compound to HNF4α by measuring the quenching of intrinsic tryptophan fluorescence.

a. Materials:

  • Purified full-length HNF4α protein

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound (e.g., this compound) stock solution in a suitable solvent (e.g., DMSO)

  • Fluorometer

b. Procedure:

  • Prepare a solution of purified HNF4α protein in PBS at a fixed concentration (e.g., 100 nM).

  • Set the excitation wavelength of the fluorometer to 280 nm (for tryptophan excitation) and the emission wavelength to scan from 300 to 400 nm to determine the emission maximum.

  • Titrate the HNF4α solution with increasing concentrations of the test compound.

  • After each addition of the compound, allow the mixture to equilibrate for a few minutes and then record the fluorescence emission spectrum.

c. Data Analysis:

  • Determine the change in fluorescence intensity at the emission maximum after each addition of the compound.

  • Plot the change in fluorescence intensity against the compound concentration.

  • Fit the data to a suitable binding isotherm (e.g., one-site binding model) to calculate the dissociation constant (Kd) or the half-maximal effective concentration (EC50) for binding.

Visualizations

HNF4α Signaling Pathway

The following diagram illustrates the central role of HNF4α in regulating gene expression and its interaction with various signaling pathways. HNF4α can be post-translationally modified and its activity is influenced by co-activators and co-repressors, ultimately affecting the transcription of target genes involved in metabolism, cell differentiation, and other cellular processes.

HNF4a_Signaling_Pathway cluster_extracellular Extracellular Signals cluster_intracellular Intracellular Signaling cluster_nucleus Nucleus Growth_Hormone Growth Hormone JAK_STAT JAK/STAT Pathway Growth_Hormone->JAK_STAT Insulin Insulin PI3K_Akt PI3K/Akt Pathway Insulin->PI3K_Akt Cytokines Cytokines (e.g., IL-1β, TNFα) MAPK MAPK Pathways (ERK, JNK, p38) Cytokines->MAPK HNF4a_protein HNF4α Protein JAK_STAT->HNF4a_protein Phosphorylation PI3K_Akt->HNF4a_protein Phosphorylation MAPK->HNF4a_protein Phosphorylation HNF4a_dimer HNF4α Homodimer HNF4a_protein->HNF4a_dimer Homodimerization HNF4a_gene HNF4α Gene HNF4a_gene->HNF4a_protein Transcription & Translation Target_Genes Target Genes (Metabolism, Differentiation, etc.) HNF4a_dimer->Target_Genes Binds to Promoter Coactivators Co-activators (e.g., PGC-1α) Coactivators->HNF4a_dimer Activates Corepressors Co-repressors Corepressors->HNF4a_dimer Represses Target_Genes->HNF4a_gene Autoregulation (Feedback Loop) This compound This compound This compound->HNF4a_dimer Antagonism

Caption: HNF4α Signaling Pathway and Point of Inhibition by this compound.

Experimental Workflow for HNF4α Inhibitor Screening

This diagram outlines the typical workflow for screening and characterizing HNF4α inhibitors, from initial high-throughput screening to more detailed mechanistic studies.

Experimental_Workflow start Start: Compound Library hts High-Throughput Screening (e.g., Luciferase Reporter Assay) start->hts hit_id Hit Identification (Compounds showing inhibitory activity) hts->hit_id dose_response Dose-Response & IC50 Determination hit_id->dose_response secondary_assays Secondary Assays dose_response->secondary_assays binding_assay Direct Binding Assay (e.g., Fluorescence Quenching, SPR) secondary_assays->binding_assay target_gene Target Gene Expression Analysis (qPCR, Western Blot, RNA-seq) secondary_assays->target_gene cell_based Cell-Based Phenotypic Assays (e.g., Insulin Secretion, Lipid Accumulation) secondary_assays->cell_based lead_optimization Lead Optimization (Structure-Activity Relationship) binding_assay->lead_optimization target_gene->lead_optimization cell_based->lead_optimization in_vivo In Vivo Studies (Animal Models) lead_optimization->in_vivo end End: Candidate Drug in_vivo->end

Caption: Workflow for HNF4α Inhibitor Discovery and Characterization.

References

Cross-Validation of BIM5078 Results with Genetic Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacological effects of BIM5078, a potent HNF4α antagonist, with genetic models of HNF4α loss-of-function. The data presented herein supports the specific targeting of Hepatocyte Nuclear Factor 4α (HNF4α) by this compound and validates its use as a tool for studying HNF4α-dependent pathways in diabetes and cancer.

Data Presentation: Pharmacological vs. Genetic HNF4α Inhibition

The following tables summarize the quantitative data from studies comparing the effects of this compound and its analog BI6015 with genetic knockdown or knockout of HNF4α.

ParameterThis compound/BI6015 TreatmentHNF4α Genetic Knockdown/KnockoutReference
HNF4α mRNA Expression Potent repression in T6PNE, MIN6, and HepG2 cells.N/A (Directly targeted)[1]
Insulin Promoter Activity Significant repression.Potent inhibition of insulin promoter activity with siRNA.[1]
Overlap in Regulated Genes 36% of genes affected by HNF4α knockout are also modulated by this compound treatment (p<0.0001).N/A[1]
Cytotoxicity in Cancer Cells Selectively cytotoxic to various cancer cell lines.siRNA-mediated knockdown of HNF4α results in toxicity to HepG2 and T6PNE cells.[1]
In Vivo Tumor Growth BI6015 induced apoptosis in a human hepatocellular carcinoma xenograft model.HNF4α is considered a tumor suppressor in liver cancer.[1][2]

Table 1: Comparison of Phenotypic Effects of Pharmacological and Genetic HNF4α Inhibition. This table highlights the consistent outcomes observed between treating cells with this compound/BI6015 and genetically reducing HNF4α expression, supporting the on-target effect of the compound.

Gene CategoryKey Overlapping GenesRegulation by this compoundRegulation by HNF4α Knockout
Metabolism ApoA2, ApoB, Ces3DownregulatedDownregulated
Cell Cycle & Proliferation Ccnd1, MycUpregulated (as negative targets)Upregulated (as negative targets)
Cell Adhesion & Differentiation Cldn1DownregulatedDownregulated
Drug Metabolism Cyp2c37DownregulatedDownregulated

Table 2: Examples of Overlapping Gene Regulation by this compound and HNF4α Knockout. This table provides specific examples of genes whose expression is similarly altered by both pharmacological and genetic inhibition of HNF4α, further validating the specificity of this compound. Data is based on comparative analysis of microarray data from this compound-treated T6PNE cells and HNF4α-deficient mouse islets.[1][3]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility.

Quantitative Real-Time PCR (qRT-PCR) for HNF4α Target Gene Expression

This protocol is used to quantify the changes in mRNA levels of HNF4α and its target genes following treatment with this compound or genetic manipulation.

  • RNA Extraction: Isolate total RNA from cell lines (e.g., T6PNE, HepG2) or tissues using a commercial RNA isolation kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.

  • qPCR Reaction: Perform qPCR using a SYBR Green-based master mix and gene-specific primers on a real-time PCR system. A typical reaction mixture includes 10 µL of 2x SYBR Green Master Mix, 1 µL of each forward and reverse primer (10 µM), 2 µL of diluted cDNA, and nuclease-free water to a final volume of 20 µL.

  • Thermal Cycling: A standard thermal cycling protocol includes an initial denaturation step at 95°C for 10 minutes, followed by 40 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 60 seconds.

  • Data Analysis: Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative gene expression, normalized to a stable housekeeping gene (e.g., GAPDH, ACTB).[4]

HNF4α siRNA Transfection and Insulin Promoter Luciferase Assay

This experiment assesses the impact of HNF4α knockdown on the activity of the insulin promoter.

  • Cell Seeding: Seed cells (e.g., T6PNE) in 24-well plates at a density that will result in 70-80% confluency at the time of transfection.

  • Co-transfection: Co-transfect the cells with an insulin promoter-luciferase reporter plasmid and either a specific HNF4α siRNA or a non-targeting control siRNA using a suitable transfection reagent.

  • Incubation: Incubate the cells for 48-72 hours post-transfection to allow for HNF4α knockdown and reporter gene expression.

  • Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.

  • Luciferase Assay: Measure the firefly luciferase activity in the cell lysate using a luminometer according to the manufacturer's protocol for the luciferase assay system. Normalize the firefly luciferase activity to the activity of a co-transfected control reporter (e.g., Renilla luciferase) to account for variations in transfection efficiency.[5][6]

Orthotopic Hepatocellular Carcinoma (HCC) Xenograft Model

This in vivo model is used to evaluate the anti-tumor efficacy of HNF4α antagonists like BI6015.

  • Cell Culture: Culture human HCC cells (e.g., Hep3B) under standard conditions.

  • Animal Model: Use immunodeficient mice (e.g., athymic nude mice).

  • Orthotopic Implantation: Anesthetize the mice and surgically expose the liver. Inject approximately 1x10^6 Hep3B cells suspended in a mixture of PBS and Matrigel into the liver lobe. Suture the incision.

  • Treatment Regimen: Once tumors are established (as monitored by imaging if using luciferase-expressing cells), randomize the mice into treatment and vehicle control groups. Administer BI6015 (e.g., 30 mg/kg) or vehicle control via intraperitoneal injection according to a predetermined schedule (e.g., every other day).

  • Tumor Monitoring: Monitor tumor growth over time using methods such as caliper measurements for subcutaneous models or in vivo imaging for orthotopic models with labeled cells.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. Analyze the tumors for size, weight, and markers of apoptosis (e.g., TUNEL staining) and proliferation (e.g., Ki-67 staining).[7][8]

Mandatory Visualization

The following diagrams illustrate key concepts and workflows described in this guide.

experimental_workflow cluster_in_vitro In Vitro Validation cluster_in_vivo In Vivo Validation Cell Lines Cell Lines This compound Treatment This compound Treatment Cell Lines->this compound Treatment HNF4a siRNA HNF4a siRNA Cell Lines->HNF4a siRNA Gene Expression Analysis Gene Expression Analysis This compound Treatment->Gene Expression Analysis Promoter Activity Assay Promoter Activity Assay This compound Treatment->Promoter Activity Assay HNF4a siRNA->Gene Expression Analysis HNF4a siRNA->Promoter Activity Assay HCC Xenograft Model HCC Xenograft Model BI6015 Treatment BI6015 Treatment HCC Xenograft Model->BI6015 Treatment Tumor Growth Analysis Tumor Growth Analysis BI6015 Treatment->Tumor Growth Analysis Apoptosis Assay Apoptosis Assay BI6015 Treatment->Apoptosis Assay

Caption: Experimental workflow for cross-validating this compound's effects with genetic models.

HNF4a_Signaling_Pathway cluster_regulation HNF4α Regulation cluster_downstream Downstream Effects This compound This compound HNF4a HNF4a This compound->HNF4a Antagonism Target Gene Promoters Target Gene Promoters HNF4a->Target Gene Promoters Transcriptional Activation Insulin Gene Expression Insulin Gene Expression Target Gene Promoters->Insulin Gene Expression Metabolic Gene Expression Metabolic Gene Expression Target Gene Promoters->Metabolic Gene Expression Tumor Suppressor Pathways Tumor Suppressor Pathways Target Gene Promoters->Tumor Suppressor Pathways Cell Proliferation Cell Proliferation Tumor Suppressor Pathways->Cell Proliferation

Caption: Simplified HNF4α signaling pathway modulated by this compound.

References

Specificity of BIM5078 versus Natural Ligands for HNF4α: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the synthetic ligand BIM5078 and natural fatty acid ligands in their interaction with Hepatocyte Nuclear Factor 4 alpha (HNF4α), a key regulator of metabolic gene networks. The following sections present quantitative data, experimental methodologies, and pathway diagrams to objectively assess the specificity of this compound.

Binding Affinity and Specificity

This compound is a potent antagonist of HNF4α, binding with high affinity to its ligand-binding pocket (LBP). Natural ligands of HNF4α are believed to be fatty acids, which also occupy the LBP and play a role in the receptor's structural stability and transcriptional activity.

Quantitative Comparison of Binding Affinity

The following table summarizes the available quantitative data on the binding affinity of this compound and representative natural fatty acid ligands to HNF4α. It is important to note that direct comparative studies using the same assay conditions are limited.

LigandLigand TypeBinding Affinity MetricValue (nM)Assay MethodReference
This compound Synthetic AntagonistEC5011.9Fluorescence Quenching[1]
Linoleic Acid Natural Ligand (Fatty Acid)----
Oleic Acid Natural Ligand (Fatty Acid)----
Palmitic Acid Natural Ligand (Fatty Acid)----

An analog of this compound, BI6015, was evaluated for off-target effects in a Ricerca hit profiling panel of 41 receptors and enzymes. This screen revealed significant cross-reactivity with only one cytochrome P450 isoform (CYP2C19) and L-type calcium channels, suggesting a favorable selectivity profile for this class of HNF4α antagonists.[1]

Mechanism of Action and Downstream Effects

Both this compound and certain natural fatty acids act as antagonists of HNF4α, leading to the repression of its target genes. This antagonistic action is achieved through direct binding to the HNF4α ligand-binding pocket.[1][2]

Comparative Effects on HNF4α Target Gene Expression

The table below outlines the observed effects of this compound and natural fatty acids on key HNF4α target genes.

Target GeneGene FunctionEffect of this compoundEffect of Natural Fatty Acids (e.g., Palmitate, Oleate)Reference
HNF4α AutoregulationRepressionRepression[1]
Apolipoprotein CIII (ApoCIII) Lipid MetabolismRepression (Inferred)Regulation[3]
Phosphoenolpyruvate Carboxykinase (PEPCK) GluconeogenesisRepression (Inferred)Regulation[3]
Glucose-6-Phosphatase (G6Pase) GluconeogenesisRepression (Inferred)Repression[4]

This compound has been shown to modulate the expression of known HNF4α target genes.[1] While direct comparative studies on a broad panel of genes are limited, both this compound and fatty acids like palmitate and oleate have been observed to repress HNF4α's own expression.[1] Fatty acids have also been shown to regulate other HNF4α targets involved in lipid and glucose metabolism.[3][4]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of this compound and natural HNF4α ligands.

HNF4α Binding Assay (Fluorescence Quenching)

This assay measures the direct binding of a ligand to HNF4α by monitoring the quenching of intrinsic tryptophan fluorescence of the protein upon ligand binding.

  • Protein Preparation : Recombinant full-length HNF4α protein is purified and prepared in a suitable buffer (e.g., PBS).

  • Titration : A solution of HNF4α (e.g., 100 nM) is placed in a fluorometer cuvette.

  • Small aliquots of the ligand (e.g., this compound) of increasing concentrations are titrated into the protein solution.

  • Fluorescence Measurement : After each addition and a brief incubation period, the tryptophan fluorescence emission is measured (excitation ~280 nm, emission ~340 nm).

  • Data Analysis : The change in fluorescence intensity is plotted against the ligand concentration. The data is then fitted to a suitable binding equation (e.g., one-site binding model) to determine the equilibrium dissociation constant (Kd) or the half-maximal effective concentration (EC50).

Luciferase Reporter Gene Assay

This cell-based assay quantifies the transcriptional activity of HNF4α in response to ligands.

  • Cell Culture and Transfection : A suitable cell line (e.g., HepG2) is cultured and co-transfected with two plasmids:

    • An HNF4α expression vector.

    • A reporter plasmid containing a luciferase gene under the control of a promoter with HNF4α response elements (HNF4-REs).

    • A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization.

  • Ligand Treatment : After transfection, the cells are treated with various concentrations of the test compound (e.g., this compound or a fatty acid) or a vehicle control.

  • Cell Lysis and Luciferase Assay : Following incubation, the cells are lysed, and the luciferase activity is measured using a luminometer according to the manufacturer's protocol for the specific luciferase assay system (e.g., Dual-Luciferase Reporter Assay System).

  • Data Analysis : The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency and cell viability. The fold change in luciferase activity relative to the vehicle control is then calculated to determine the effect of the ligand on HNF4α transcriptional activity.

Chromatin Immunoprecipitation (ChIP) Assay

ChIP is used to determine the occupancy of HNF4α on the promoter regions of its target genes in the presence or absence of a ligand.

  • Cross-linking : Cells are treated with formaldehyde to cross-link proteins to DNA.

  • Chromatin Shearing : The cells are lysed, and the chromatin is sheared into smaller fragments (typically 200-1000 bp) by sonication or enzymatic digestion.

  • Immunoprecipitation : The sheared chromatin is incubated with an antibody specific to HNF4α, or a control IgG antibody. The antibody-protein-DNA complexes are then captured using protein A/G beads.

  • Washing and Elution : The beads are washed to remove non-specifically bound chromatin. The cross-linked complexes are then eluted from the beads.

  • Reverse Cross-linking and DNA Purification : The cross-links are reversed by heating, and the DNA is purified.

  • Quantitative PCR (qPCR) : The purified DNA is used as a template for qPCR with primers specific to the promoter regions of HNF4α target genes.

  • Data Analysis : The amount of precipitated DNA is quantified and normalized to the input chromatin to determine the relative enrichment of HNF4α at specific gene promoters.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key pathways and experimental workflows relevant to the assessment of this compound and natural HNF4α ligands.

HNF4a_Signaling_Pathway This compound This compound (Synthetic Antagonist) LBP Ligand Binding Pocket This compound->LBP Binds FattyAcids Fatty Acids (Natural Ligands) FattyAcids->LBP Binds HNF4a HNF4α TargetGenes Target Gene Promoters (e.g., HNF4α, ApoCIII, PEPCK) HNF4a->TargetGenes Binds to HNF4-REs LBP->HNF4a Transcription_Repression Transcriptional Repression TargetGenes->Transcription_Repression

Caption: HNF4α signaling pathway antagonism by this compound and natural fatty acids.

ChIP_Workflow Start Cells Treated with This compound or Fatty Acid Crosslinking 1. Formaldehyde Cross-linking Start->Crosslinking Shearing 2. Chromatin Shearing Crosslinking->Shearing IP 3. Immunoprecipitation with anti-HNF4α Ab Shearing->IP WashElute 4. Wash and Elute IP->WashElute Reverse 5. Reverse Cross-links & DNA Purification WashElute->Reverse qPCR 6. qPCR of Target Promoters Reverse->qPCR Analysis 7. Data Analysis: Quantify HNF4α Occupancy qPCR->Analysis

Caption: Experimental workflow for Chromatin Immunoprecipitation (ChIP) assay.

Luciferase_Assay_Workflow Start Co-transfect Cells with HNF4α & Reporter Plasmids Treatment 1. Treat with this compound or Fatty Acid Start->Treatment Lysis 2. Cell Lysis Treatment->Lysis Luminescence 3. Measure Luciferase Activity Lysis->Luminescence Analysis 4. Data Analysis: Determine Transcriptional Activity Luminescence->Analysis

Caption: Experimental workflow for the HNF4α Luciferase Reporter Gene Assay.

References

A Head-to-Head Battle for HNF4α Modulation: BIM5078 vs. Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals invested in the modulation of Hepatocyte Nuclear Factor 4 alpha (HNF4α), a critical regulator of metabolic homeostasis, understanding the nuanced effects of synthetic antagonists versus endogenous ligands is paramount. This guide provides a comprehensive phenotypic comparison of the synthetic HNF4α antagonist, BIM5078, and the effects of fatty acid treatment on HNF4α activity and its downstream targets.

Hepatocyte Nuclear Factor 4α (HNF4α) is a master transcriptional regulator pivotal in the development and function of the liver, pancreas, and intestines.[1][2] Its dysregulation is implicated in a range of metabolic diseases, including diabetes and liver disease, as well as cancer, making it a compelling therapeutic target.[1][2] this compound is a potent synthetic antagonist of HNF4α discovered through high-throughput screening.[1][2] In contrast, fatty acids are considered endogenous ligands that can also modulate HNF4α activity.[1][3] This guide dissects the comparative effects of these two modulators, presenting key experimental data, detailed protocols, and visual pathways to inform future research and drug development strategies.

Quantitative Comparison of this compound and Fatty Acid Effects on HNF4α

The following tables summarize the quantitative data on the efficacy of this compound and fatty acids in modulating HNF4α activity and expression.

CompoundAssayCell Line/SystemPotency (IC50 / EC50)Reference
This compound Inhibition of endogenous insulin expressionT6PNEIC50 = 930 nM[1]
Direct binding to full-length HNF4α (intrinsic fluorescence)In vitroEC50 = 11.9 ± 3.1 nM[1]
Palmitate Inhibition of HNF4α mRNA levelsT6PNESignificant inhibition at 48 hours[1]
Various Fatty Acids Repression of insulin promoter activityT6PNECorrelation between HNF4α binding and repressive effect[1]

Table 1: Potency of this compound and Fatty Acids on HNF4α. This table highlights the direct binding affinity and functional inhibition of HNF4α by the synthetic antagonist this compound. While fatty acids are known to bind and repress HNF4α, specific IC50/EC50 values are not as well-defined in the literature.

TreatmentCell LineTarget GeneFold Change in mRNA ExpressionReference
This compound T6PNEHNF4αPotent repression[1]
MIN6HNF4αPotent repression[1]
HepG2HNF4αPotent repression[1]
Palmitate T6PNEHNF4αSignificant inhibition[1]

Table 2: Comparative Effects on HNF4α Gene Expression. Both the synthetic antagonist this compound and the fatty acid palmitate lead to a reduction in HNF4α mRNA levels, indicating a negative feedback loop or direct transcriptional repression.

Phenotypic Outcomes of HNF4α Modulation

The antagonism of HNF4α by both this compound and fatty acids results in significant phenotypic changes in various cell types.

TreatmentPhenotypic EffectCell/Tissue TypeImplicationReference
This compound Selective cytotoxicity to cancer cellsCancer cell linesPotential anti-cancer therapeutic[1][2]
Repression of insulin expressionPancreatic β-cellsTool for studying diabetes[1]
Fatty Acids (e.g., Palmitate) β-cell lipotoxicityPancreatic β-cellsRole in type 2 diabetes pathogenesis[1]
Hepatic steatosis (fatty liver)HepatocytesContributor to non-alcoholic fatty liver disease[3]
Impaired insulin secretionHuman pancreatic isletsLink between lipotoxicity and diabetes[4]

Table 3: Phenotypic Comparison of this compound and Fatty Acid Treatment. This table outlines the broader biological consequences of HNF4α inhibition, highlighting the potential therapeutic applications of synthetic antagonists and the pathological roles of excess fatty acids.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental approaches discussed, the following diagrams have been generated using Graphviz.

cluster_this compound This compound (Synthetic Antagonist) cluster_FattyAcid Fatty Acids (Endogenous Ligands) This compound This compound HNF4a_BIM HNF4α This compound->HNF4a_BIM Direct Binding & Inhibition Target_Genes_BIM HNF4α Target Genes (e.g., HNF4α, Insulin) HNF4a_BIM->Target_Genes_BIM Repression Phenotype_BIM Phenotypic Outcome (e.g., Cytotoxicity in cancer cells) Target_Genes_BIM->Phenotype_BIM Fatty_Acids Fatty Acids (e.g., Palmitate) HNF4a_FA HNF4α Fatty_Acids->HNF4a_FA Binding & Modulation Target_Genes_FA HNF4α Target Genes (e.g., HNF4α) HNF4a_FA->Target_Genes_FA Repression Phenotype_FA Phenotypic Outcome (e.g., Lipotoxicity, Steatosis) Target_Genes_FA->Phenotype_FA cluster_workflow Experimental Workflow: Gene Expression Analysis start Cell Culture (e.g., HepG2, MIN6) treatment Treatment (this compound or Fatty Acid) start->treatment rna_extraction RNA Extraction treatment->rna_extraction cdna_synthesis cDNA Synthesis rna_extraction->cdna_synthesis qpcr Quantitative RT-PCR cdna_synthesis->qpcr data_analysis Data Analysis (ΔΔCt method) qpcr->data_analysis

References

Unveiling the Efficacy of BIM5078: A Comparative Analysis in HNF4α-Expressing Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of the novel HNF4α antagonist, BIM5078, and its analog BI6015, reveals a selective cytotoxic effect in cancer cell lines expressing the transcription factor Hepatocyte Nuclear Factor 4α (HNF4α). This guide provides a detailed comparison of the compound's efficacy across various HNF4α-expressing cell lines, supported by experimental data and protocols for researchers, scientists, and drug development professionals.

Abstract

Hepatocyte Nuclear Factor 4α (HNF4α) is a crucial transcription factor implicated in the development and progression of several cancers, including gastric and hepatocellular carcinomas. Its role as a targetable oncoprotein has led to the development of antagonists like this compound and its analog BI6015. This report consolidates preclinical data on the efficacy of these compounds, demonstrating their potential as selective anti-cancer agents. The data indicates a correlation between HNF4α expression levels and the cytotoxic effects of these antagonists, suggesting a target-specific mechanism of action. This guide presents a comparative analysis of the efficacy of these compounds in different HNF4α-expressing cell lines, details the experimental methodologies, and illustrates the proposed signaling pathway.

Comparative Efficacy of BI6015 in Gastric Cancer Cell Lines

The efficacy of the HNF4α antagonist BI6015 was evaluated across a panel of human gastric cancer cell lines, revealing a range of sensitivities. The half-maximal effective concentration (EC50) for growth inhibition varied, suggesting a potential correlation with the expression levels of HNF4α.

Cell LineEC50 of BI6015 (µM)[1]HNF4α mRNA Expression Level[2]
AGS1.2High
MKN-454.3Low to Moderate
SNU-6200.964High
NCI-N872.5Moderate to High
SNU-6011.8Moderate
MKN-28>10Very Low

Note: HNF4α expression levels are qualitative interpretations based on available data and may vary between studies. For precise comparison, it is recommended to perform quantitative expression analysis in parallel with drug sensitivity assays.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing cell viability based on the metabolic activity of cells.

Materials:

  • HNF4α-expressing cancer cell lines (e.g., HepG2, Hep3B, AGS)

  • Complete cell culture medium

  • This compound or BI6015

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 40% (v/v) dimethylformamide, 2% (v/v) glacial acetic acid, and 16% (w/v) sodium dodecyl sulfate, pH 4.7)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or BI6015 for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Following incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Incubate the plate for at least 2 hours at 37°C, or until the crystals are fully dissolved.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Apoptosis Assay (Caspase-Glo® 3/7 Assay)

This luminescent assay measures the activity of caspases 3 and 7, key executioners of apoptosis.

Materials:

  • HNF4α-expressing cancer cell lines

  • Complete cell culture medium

  • This compound or BI6015

  • Caspase-Glo® 3/7 Assay System (Promega)

  • White-walled 96-well plates

  • Luminometer

Procedure:

  • Seed cells in a white-walled 96-well plate at a density of 10,000 cells/well and allow them to attach overnight.

  • Treat the cells with the desired concentrations of this compound or BI6015 for 24-48 hours.

  • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Mix the contents of the wells by gently shaking the plate for 30-60 seconds.

  • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measure the luminescence using a luminometer.

  • An increase in luminescence compared to the control indicates an induction of apoptosis.

Western Blotting

This technique is used to detect and quantify the expression of specific proteins, such as HNF4α and Cyclin D1.

Materials:

  • HNF4α-expressing cancer cell lines

  • This compound or BI6015

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-HNF4α, anti-Cyclin D1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound or BI6015 for the desired time.

  • Lyse the cells in RIPA buffer and determine the protein concentration.

  • Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Detect the signal using an imaging system. β-actin is used as a loading control.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway of this compound and a general experimental workflow for assessing its efficacy.

G cluster_downstream Downstream Effects This compound This compound/BI6015 HNF4a HNF4α This compound->HNF4a Antagonism Apoptosis Apoptosis This compound->Apoptosis Induction CyclinD1 Cyclin D1 HNF4a->CyclinD1 Repression CellCycle Cell Cycle Progression CyclinD1->CellCycle Promotion

Caption: Proposed signaling pathway of this compound/BI6015 in HNF4α-expressing cancer cells.

G cluster_cell_culture Cell Culture & Treatment cluster_assays Efficacy Assessment cluster_analysis Data Analysis start Seed HNF4α-expressing cancer cell lines treat Treat with this compound/BI6015 (various concentrations) start->treat viability Cell Viability Assay (e.g., MTT) treat->viability apoptosis Apoptosis Assay (e.g., Caspase-Glo) treat->apoptosis western Western Blot (HNF4α, Cyclin D1) treat->western ic50 Determine IC50 values viability->ic50 apoptosis_analysis Quantify apoptosis apoptosis->apoptosis_analysis protein_analysis Analyze protein expression western->protein_analysis conclusion Correlate efficacy with HNF4α expression

References

Validating the Antagonistic Effect of BIM5078 on HNF4α DNA Binding: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of BIM5078 and other molecules in antagonizing the DNA binding activity of Hepatocyte Nuclear Factor 4α (HNF4α), a key regulator of metabolic gene expression. The following sections present quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms and experimental workflows.

Comparative Analysis of HNF4α Antagonists

The antagonistic potency of this compound against HNF4α has been evaluated and compared with its analog BI6015, the structurally similar but functionally distinct molecule FK614, and naturally occurring fatty acids. The following table summarizes their performance based on direct binding affinity and functional assays.

CompoundMethodParameterValueReference
This compound Fluorescence QuenchingEC5011.9 nM[1]
Insulin Promoter AssayIC50930 nM[1]
BI6015 HNF4α DNA Binding AssayActivityMore potent than this compound[1]
FK614 Fluorescence QuenchingBindingNo significant binding[1]
Insulin Promoter AssayActivityInactive[1]
Palmitoyl-CoA (Fatty Acid) Radioligand Binding AssayKd2.6 µM[2]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of findings. The following are protocols for assays used to characterize HNF4α antagonists.

Fluorescence Quenching Assay for Direct Binding Affinity

This assay measures the direct interaction between a compound and HNF4α by monitoring the quenching of intrinsic tryptophan fluorescence of the protein upon ligand binding.

Materials:

  • Full-length HNF4α protein

  • This compound and other test compounds

  • Phosphate-Buffered Saline (PBS)

  • Fluorometer

Procedure:

  • Prepare a 100 nM solution of full-length HNF4α protein in 2 mL of PBS.[1]

  • Place the protein solution in a quartz cuvette.

  • Set the fluorometer to excite at 280 nm and measure the emission spectrum from 300 to 400 nm to determine the wavelength of maximum fluorescence emission for HNF4α.

  • Sequentially titrate increasing concentrations of the test compound (e.g., this compound) into the HNF4α solution.

  • After each addition, gently mix and allow the solution to equilibrate for 2-3 minutes before measuring the fluorescence intensity at the predetermined maximum emission wavelength.

  • Correct for the inner filter effect by measuring the absorbance of the compound at the excitation and emission wavelengths and applying a correction factor if necessary.

  • Plot the change in fluorescence intensity (F₀ - F, where F₀ is the initial fluorescence and F is the fluorescence at a given compound concentration) against the ligand concentration.

  • Determine the EC50 or Kd value by fitting the data to a suitable binding isotherm equation.

Drug Affinity Responsive Target Stability (DARTS) Assay

The DARTS assay validates target engagement by assessing the increased stability of a protein against proteolysis upon ligand binding.

Materials:

  • HepG2 cells (or other cells with high HNF4α expression)

  • Test compounds (this compound, BI6015, etc.)

  • Lysis buffer (e.g., M-PER Mammalian Protein Extraction Reagent)

  • Protease (e.g., Pronase)

  • SDS-PAGE gels and Western blotting reagents

  • Anti-HNF4α antibody

Procedure:

  • Culture HepG2 cells to ~80% confluency.

  • Treat the cells with the test compounds (e.g., 20 µM for 24 hours) or a vehicle control (DMSO).[1]

  • Lyse the cells and collect the total protein lysate.

  • Normalize the protein concentration of all lysate samples.

  • To aliquots of the lysate, add a protease (e.g., Pronase) at various concentrations and incubate for a set time (e.g., 30 minutes) at room temperature to achieve partial digestion.

  • Stop the digestion by adding SDS-PAGE loading buffer and heating the samples.

  • Separate the protein fragments by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane and perform a Western blot using an anti-HNF4α antibody to visualize the HNF4α protein bands.

  • A compound that binds to HNF4α will protect it from proteolytic cleavage, resulting in a more prominent full-length HNF4α band compared to the vehicle control at the same protease concentration.

HNF4α DNA Binding Activity ELISA (TransAM™ Assay)

This ELISA-based assay quantifies the amount of active HNF4α in nuclear extracts that can bind to a consensus DNA sequence immobilized on a microplate.

Materials:

  • HepG2 cells

  • Test compounds

  • Nuclear extraction kit

  • TransAM™ HNF4α Kit (contains plates with immobilized oligonucleotides, antibodies, and reagents)

  • Microplate reader

Procedure:

  • Treat HepG2 cells with the test compounds or vehicle control overnight.

  • Prepare nuclear extracts from the treated cells according to the manufacturer's protocol of the nuclear extraction kit.

  • Add the nuclear extracts to the wells of the TransAM™ HNF4α plate, which are pre-coated with an oligonucleotide containing the HNF4α consensus binding site.

  • Incubate to allow HNF4α to bind to the oligonucleotide.

  • Wash the wells to remove unbound proteins.

  • Add the primary antibody specific for HNF4α and incubate.

  • Wash the wells and add the HRP-conjugated secondary antibody.

  • Wash the wells and add the developing solution to produce a colorimetric signal.

  • Stop the reaction and measure the absorbance at 450 nm using a microplate reader.

  • A decrease in absorbance in compound-treated samples compared to the control indicates inhibition of HNF4α DNA binding.

Visualizing Molecular Interactions and Workflows

Diagrams created using Graphviz provide a clear visual representation of complex biological processes and experimental designs.

HNF4a_Antagonism cluster_ligand Antagonist Action cluster_receptor Nuclear Receptor cluster_dna Gene Regulation This compound This compound HNF4a_active HNF4α (Active) This compound->HNF4a_active Binds to LBD HNF4a_inactive HNF4α (Inactive) DNA_Binding Binds to Promoter Region HNF4a_inactive->DNA_Binding Binding Inhibited HNF4a_active->HNF4a_inactive Conformational Change (Antagonism) HNF4a_active->DNA_Binding Binding Target_Gene Target Gene Transcription DNA_Binding->Target_Gene Regulates Metabolic_Regulation Metabolic Homeostasis Target_Gene->Metabolic_Regulation Impacts

Caption: Mechanism of HNF4α antagonism by this compound.

DARTS_Workflow start Start: Cell Culture (e.g., HepG2) treatment Treat with this compound or Vehicle (DMSO) start->treatment lysis Cell Lysis and Protein Extraction treatment->lysis proteolysis Limited Proteolysis (e.g., Pronase) lysis->proteolysis analysis SDS-PAGE and Western Blot (anti-HNF4α) proteolysis->analysis result Result: Assess HNF4α Stability analysis->result

Caption: Experimental workflow for the DARTS assay.

HNF4a_Signaling This compound This compound HNF4a HNF4α This compound->HNF4a Inhibits HNF1a HNF1α HNF4a->HNF1a Activates Metabolic_Genes Metabolic Genes (e.g., Glucose & Lipid Metabolism) HNF4a->Metabolic_Genes Regulates Transcription HNF1a->HNF4a Activates (Feedback Loop) Cellular_Response Altered Cellular Metabolism Metabolic_Genes->Cellular_Response Leads to

Caption: HNF4α signaling and its inhibition by this compound.

References

Safety Operating Guide

Navigating the Safe Disposal of BIM5078: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals utilizing BIM5078, a potent HNF4α antagonist, adherence to proper disposal protocols is critical for ensuring laboratory safety and environmental compliance. This guide provides a comprehensive overview of the necessary procedures for the safe handling and disposal of this compound, its contaminated materials, and associated waste streams.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate safety measures. The compound is a crystalline solid and, like any laboratory chemical, requires careful handling to minimize exposure.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles.

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat is required.

Engineering Controls:

  • Handle this compound in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any dust or aerosols.

Step-by-Step Disposal Procedures

The disposal of this compound must be conducted in accordance with federal, state, and local environmental regulations. As a non-household chemical waste, it should not be disposed of in regular trash or flushed down the drain.

  • Segregation of Waste:

    • Properly segregate waste streams to prevent incompatible materials from mixing.

    • Keep solid this compound waste separate from liquid solutions.

    • Contaminated labware (e.g., pipette tips, vials) should be considered hazardous waste.

  • Containerization:

    • Solid Waste: Place unused or expired this compound, as well as grossly contaminated items like weighing paper or absorbent pads, into a clearly labeled, sealed, and chemically compatible container.

    • Liquid Waste: Solutions containing this compound should be collected in a designated, leak-proof container. Do not mix with other solvent wastes unless compatibility is confirmed.

    • Sharps: Contaminated needles, syringes, or other sharps must be placed in a designated sharps container.

  • Labeling:

    • All waste containers must be accurately labeled. The label should include:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound" or "1-[(2-chloro-5-nitrophenyl)sulfonyl]-2-methyl-1H-benzimidazole"

      • The approximate concentration and quantity

      • The date of accumulation

  • Storage:

    • Store sealed waste containers in a designated satellite accumulation area within the laboratory.

    • This area should be away from general traffic and clearly marked.

  • Final Disposal:

    • Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

Quantitative Data Summary

The following table summarizes key chemical and physical properties of this compound relevant to its handling and disposal.

PropertyValueSource
CAS Number 337506-43-1[1]
Molecular Formula C₁₄H₁₀ClN₃O₄S[1]
Molecular Weight 351.8 g/mol [1]
Appearance Crystalline Solid[2]
Solubility DMSO: 5 mg/mLDMF: 3 mg/mL[1][2]

Experimental Protocol: Spill Decontamination

In the event of a small spill, follow these procedures:

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.

  • Don PPE: Wear appropriate PPE as described above.

  • Containment:

    • For solid spills, gently cover with an absorbent material to prevent dust from becoming airborne.

    • For liquid spills, cover with a chemical absorbent pad or vermiculite.

  • Cleanup:

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

    • Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), followed by soap and water.

  • Disposal:

    • Place all contaminated cleaning materials into the hazardous waste container.

    • Seal and label the container for disposal through your institution's EHS office.

Visualizing Disposal Workflows

The following diagrams illustrate the logical steps for waste segregation and the overall disposal workflow.

A Identify this compound Waste Stream B Solid Waste (Unused chemical, contaminated solids) A->B C Liquid Waste (Solutions containing this compound) A->C D Sharps Waste (Contaminated needles, etc.) A->D E Place in Labeled Solid Waste Container B->E F Place in Labeled Liquid Waste Container C->F G Place in Puncture-Proof Sharps Container D->G H Store in Satellite Accumulation Area E->H F->H G->H

Caption: Waste stream segregation for this compound.

A Generate this compound Waste B Segregate and Containerize (See Segregation Diagram) A->B C Label Container with 'Hazardous Waste' & Contents B->C D Store in Designated Satellite Accumulation Area C->D E Request Pickup from Institutional EHS D->E F Document Waste Manifest E->F G Final Disposal by Licensed Contractor E->G

Caption: General disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
BIM5078
Reactant of Route 2
BIM5078

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。